2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine
Description
BenchChem offers high-quality 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-methyl-6-(trifluoromethyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N3/c1-3-11-4(6(7,8)9)2-5(10)12-3/h2H,1H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IADZCDBSYFRZME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80969722 | |
| Record name | 2-Methyl-6-(trifluoromethyl)pyrimidin-4(3H)-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80969722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54518-10-4 | |
| Record name | 2-Methyl-6-(trifluoromethyl)pyrimidin-4(3H)-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80969722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine
Introduction
2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine is a key heterocyclic building block of significant interest to researchers in medicinal chemistry and agrochemical development. The presence of the trifluoromethyl group often imparts desirable properties such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This guide provides a comprehensive overview of a reliable and efficient three-step synthetic pathway to this valuable compound, offering detailed experimental protocols and insights into the chemical principles underpinning each transformation. The synthesis commences with the construction of the pyrimidine core, followed by functional group manipulations to install the desired amine functionality.
Overall Synthetic Pathway
The synthesis of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine is efficiently achieved through a three-step sequence, beginning with the condensation of commercially available starting materials to form the pyrimidine ring. This is followed by a chlorination reaction to activate the 4-position, and finally, a nucleophilic substitution to introduce the amino group.
Caption: Overall three-step synthesis of the target compound.
Step 1: Synthesis of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol
Mechanistic Rationale
The initial and crucial step in this pathway is the construction of the pyrimidine ring. This is achieved via a cyclocondensation reaction, a cornerstone of heterocyclic chemistry. The reaction employs ethyl 4,4,4-trifluoroacetoacetate, a β-ketoester, and acetamidine hydrochloride. The base, sodium ethoxide, serves two primary functions: it neutralizes the hydrochloride salt of acetamidine to generate the free amidine, and it catalyzes the condensation by promoting the nucleophilic attack of the amidine onto the carbonyl groups of the β-ketoester. The subsequent intramolecular cyclization and dehydration lead to the formation of the stable aromatic pyrimidin-4-ol ring system.
Detailed Experimental Protocol
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add absolute ethanol (150 mL) followed by the cautious, portion-wise addition of sodium metal (5.75 g, 0.25 mol) to generate a solution of sodium ethoxide.
-
Addition of Reagents: Once all the sodium has reacted and the solution has cooled to room temperature, add acetamidine hydrochloride (23.6 g, 0.25 mol). Stir the resulting suspension for 30 minutes.
-
Condensation: To the stirred suspension, add ethyl 4,4,4-trifluoroacetoacetate (46.0 g, 0.25 mol) dropwise over 30 minutes.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4 hours.
-
Work-up: After cooling to room temperature, remove the ethanol under reduced pressure. Dissolve the resulting solid residue in water (200 mL) and acidify to pH 5-6 with concentrated hydrochloric acid.
-
Isolation and Purification: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to afford 2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol as a white to off-white solid.[1]
Characterization Data
| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) |
| 2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol | C6H5F3N2O | 178.11 | 141-145 |
Step 2: Synthesis of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine
Mechanistic Rationale
The hydroxyl group of the pyrimidin-4-ol is a poor leaving group for nucleophilic aromatic substitution. Therefore, it must be converted into a more reactive functional group. Chlorination with phosphorus oxychloride (POCl₃) is a standard and highly effective method for this transformation. The reaction proceeds through the formation of a phosphoryl chloride intermediate, which is then displaced by a chloride ion to yield the 4-chloropyrimidine. This intermediate is significantly more susceptible to nucleophilic attack, paving the way for the final amination step.[2][3][4]
Caption: Workflow for the chlorination of the pyrimidin-4-ol intermediate.
Detailed Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, place 2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol (17.8 g, 0.1 mol).
-
Chlorination: Carefully add phosphorus oxychloride (50 mL, 0.54 mol) to the flask.
-
Reaction: Heat the mixture to reflux and maintain for 3 hours. The solid will gradually dissolve.
-
Work-up: After cooling the reaction mixture to room temperature, slowly and carefully pour it onto crushed ice (200 g) with vigorous stirring in a well-ventilated fume hood.
-
Neutralization and Extraction: Neutralize the acidic aqueous solution with solid sodium bicarbonate until the effervescence ceases. Extract the product with dichloromethane (3 x 100 mL).
-
Isolation: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine.
Step 3: Synthesis of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine
Mechanistic Rationale
The final step involves the introduction of the amino group at the 4-position of the pyrimidine ring. This is accomplished through a nucleophilic aromatic substitution reaction. The electron-withdrawing trifluoromethyl group and the nitrogen atoms in the pyrimidine ring activate the 4-position towards nucleophilic attack. Ammonia, acting as the nucleophile, displaces the chloride ion to form the desired 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine. This reaction is typically carried out under pressure to maintain a sufficient concentration of ammonia.
Detailed Experimental Protocol
-
Reaction Setup: Place 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine (9.8 g, 0.05 mol) and a solution of ammonia in methanol (7N, 100 mL) into a high-pressure reaction vessel (autoclave).
-
Reaction: Seal the vessel and heat the mixture to 100 °C for 6 hours with stirring.
-
Work-up: After cooling the reactor to room temperature, carefully vent the excess pressure.
-
Isolation: Concentrate the reaction mixture under reduced pressure. Add water (100 mL) to the residue and stir for 30 minutes.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent such as ethanol/water.
Characterization Data
| Compound | Molecular Formula | Molecular Weight | Expected ¹H NMR (DMSO-d₆) δ (ppm) | Expected ¹³C NMR (DMSO-d₆) δ (ppm) |
| 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine | C6H6F3N3 | 177.13 | ~7.5 (s, 2H, NH₂), ~6.8 (s, 1H, Ar-H), ~2.4 (s, 3H, CH₃) | ~163 (C), ~160 (C), ~155 (q, C-CF₃), ~122 (q, CF₃), ~100 (CH), ~25 (CH₃) |
Data Summary
| Step | Product | Starting Material | Reagents | Typical Yield (%) |
| 1 | 2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol | Ethyl 4,4,4-trifluoroacetoacetate, Acetamidine HCl | NaOEt, EtOH | 80-90 |
| 2 | 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine | 2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol | POCl₃ | 75-85 |
| 3 | 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine | 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine | NH₃ in Methanol | 70-80 |
Conclusion
The described three-step synthesis provides a robust and efficient pathway for the preparation of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine. The methodology relies on well-established chemical transformations and utilizes readily available starting materials. This guide offers detailed, practical protocols that can be readily implemented in a laboratory setting for the synthesis of this important heterocyclic compound, thereby facilitating further research and development in the fields of medicine and agriculture.
References
-
Hassan, G. S., Kadry, H. H., Abou-Seri, S. M., Ali, M. M., & Mahmoud, A. E. E. D. (2011). Synthesis and in vitro cytotoxic activity of novel pyrazolo [3, 4-d] pyrimidines and related pyrazole hydrazones toward breast adenocarcinoma MCF-7 cell line. Bioorganic & medicinal chemistry, 19(22), 6808-6817. [Link]
-
The Journal of Organic Chemistry. ACS Publications. [Link]
-
Gershon, H., Grefig, A. T., & Clarke, D. D. (1987). Pyrimidines. 9. chlorination of 6-trifluoromethyluracil with phosphorus oxychloride in the presence of trialkylamines. Journal of Heterocyclic Chemistry, 24(5), 1243-1246. [Link]
-
Thanigaimani, K., Khalib, N. C., Arshad, S., & Razak, I. A. (2012). 4-Chloro-6-methoxypyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3329. [Link]
-
Shestopalov, A. M., Kislyi, V. P., Kruglova, E. Y., Nikishin, K. G., Semenov, V. V., Buchanan, A. C., & Gakh, A. A. (2000). Preparation of trifluoromethylpyridine libraries. Journal of combinatorial chemistry, 2(1), 24–28. [Link]
-
A study of the synthesis of 20-trifluoromethyl pyrimidines. (1966). CORE. [Link]
-
Greszler, S., & Stevens, K. L. (2015). SYNTHESIS OF PYRAZOLO[1,5-a]PYRIDINES VIA AZIRINES: PREPARATION OF 2-(3-BROMOPHENYL)-6-(TRIFLUOROMETHYL)PYRAZOLO[1,5-a]PYRIDINE. Organic Syntheses, 92, 193-207. [Link]
-
Amin, S., et al. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). Phosphorus, Sulfur, and Silicon and the Related Elements, 195(10), 831-855. [Link]
-
Osipyan, V. A., & Romanova, O. A. (2021). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Molbank, 2021(4), M1283. [Link]
-
Osyan, A. A., et al. (2021). Competitive cyclization of ethyl trifluoroacetoacetate and methyl ketones with 1,3-diamino-2-propanol into hydrogenated oxazolo- and pyrimido-condensed pyridones. Beilstein Journal of Organic Chemistry, 17, 2358–2370. [Link]
-
Sertbakan, T. R. (2017). 1 H (a) and 13 C (b) NMR spectra of 4-amino-2-methyl-8-(trifluoromethyl)quinoline. ResearchGate. [Link]
-
Brown, D. J., & Lee, T. C. (1968). Pyrimidine reactions. XI. Amination rates for two chlorodimethylprimidines without solvent. Australian Journal of Chemistry, 21(1), 243-253. [Link]
-
Ou, W., Liu, F., & Pan, X. (2012). An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol. Asian Journal of Chemistry, 24(3), 1409-1410. [Link]
-
Organic Chemistry Portal. Pyrimidine synthesis. [Link]
-
Pettersen, D., et al. (2014). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Sustainable Chemistry & Engineering, 2(4), 737–742. [Link]
- Process for the preparation of 2,4,6-trichloropyrimidine. (1996). EP0747364A2.
-
A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution. (2018). ResearchGate. [Link]
-
Karagianni, C., et al. (2023). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Molecules, 28(18), 6609. [Link]
-
Tejedor, D., Lopez-Tosco, S., & Garcia-Tellado, F. (2013). Synthesis of Fully Substituted Pyrimidines. The Journal of Organic Chemistry, 78(5), 2200–2209. [Link]
-
Gao, Y., et al. (2016). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 21(11), 1464. [Link]
Sources
physicochemical properties of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine
An In-Depth Technical Guide to the Physicochemical Properties of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine
Introduction
2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine is a fluorinated heterocyclic compound belonging to the pyrimidine family. Its structure, featuring a methyl group, an amine group, and a highly electronegative trifluoromethyl group, makes it a compound of significant interest in medicinal chemistry and materials science. The trifluoromethyl group, in particular, can substantially alter key molecular properties such as lipophilicity, metabolic stability, and binding affinity, making this molecule a valuable building block for the synthesis of novel therapeutic agents and functional materials.[1][2]
A thorough understanding of the physicochemical properties of this amine is fundamental for its application in research and development. These properties govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile in biological systems, as well as its reactivity and handling requirements in a laboratory setting. This guide provides a detailed overview of the core and outlines authoritative, field-proven experimental protocols for their determination.
Core Physicochemical Properties
The following table summarizes the key . It is important to note that many of these values are computationally predicted and await experimental verification. The subsequent sections provide detailed methodologies for obtaining precise empirical data.
| Property | Value / Data | Source |
| IUPAC Name | 2-methyl-6-(trifluoromethyl)pyrimidin-4-amine | PubChem[3] |
| CAS Number | 54518-10-4 | PubChem[3] |
| Molecular Formula | C₆H₆F₃N₃ | PubChem[3] |
| Molecular Weight | 177.13 g/mol | PubChem[3] |
| Melting Point | Not available. See Protocol 3.1 for determination. | |
| Boiling Point | Not available. | |
| Aqueous Solubility | Not available. See Protocol 3.2 for determination. | |
| pKa | Not available. See Protocol 3.3 for determination. | |
| logP (XLogP3) | 0.9 (Computed) | PubChem[3] |
Experimental Protocols for Physicochemical Characterization
As a self-validating system, each protocol is designed to ensure accuracy and reproducibility. The causality behind experimental choices is explained to provide a deeper understanding of the methodology.
Determination of Melting Point
The melting point is a critical indicator of a compound's purity.[4] A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid, whereas impurities tend to depress the melting point and broaden the range.[5][6] The capillary method is the most common and reliable technique for this determination.[7]
Caption: Workflow for Melting Point Determination via Capillary Method.
-
Sample Preparation: Ensure the 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine sample is completely dry and homogenous. Grind it into a fine powder if necessary.
-
Capillary Loading: Gently press the open end of a capillary melting point tube into the powdered sample until a small amount (2-3 mm in height) enters the tube.[6] Invert the tube and tap it firmly on a hard surface to compact the sample at the sealed end.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.[6][7]
-
Rapid Initial Heating: If the approximate melting point is unknown, perform a quick determination by heating at a rapid rate (10-20°C per minute) to get a preliminary value.[6]
-
Precise Determination: Allow the apparatus to cool. Using a new sample, heat rapidly to about 20°C below the approximate melting point found in the previous step. Then, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.
-
Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the melting range).
-
Validation: Repeat the precise determination at least twice. Consistent results validate the measurement.
Determination of Aqueous Solubility
Solubility is the maximum amount of a solute that can be dissolved in a solvent at a given temperature.[8] For drug development, aqueous solubility is a critical parameter influencing bioavailability. The shake-flask method is the gold standard for determining equilibrium solubility.[9]
-
Preparation: Add an excess amount of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine to a known volume of purified water (or a relevant buffer, e.g., pH 7.4 phosphate buffer) in a sealed, screw-cap vial. The presence of undissolved solid is essential to ensure saturation.[9]
-
Equilibration: Place the vial in a shaker or agitator within a temperature-controlled environment (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[9]
-
Phase Separation: After equilibration, allow the suspension to stand undisturbed until the excess solid has settled.[10] To separate the saturated solution from the undissolved solid, centrifugation or filtration (using a filter that does not adsorb the compound) is required.
-
Quantification: Carefully withdraw a known volume of the clear, saturated supernatant.[11]
-
Analysis: Dilute the aliquot appropriately and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: The solubility is expressed in units such as mg/mL or mol/L. This process should be repeated to ensure the result is reproducible.
Determination of pKa (Acid Dissociation Constant)
The pKa value indicates the strength of an acid or base and is crucial for predicting a molecule's charge state at a given pH. This, in turn, affects its solubility, permeability, and receptor binding. For 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine, the amine group and pyrimidine ring nitrogens can be protonated. Potentiometric titration is a simple and widely used method for pKa determination.[12][13]
Caption: Workflow for Potentiometric pKa Determination.
-
Solution Preparation: Dissolve an accurately weighed amount of the compound in water or a co-solvent mixture if solubility is low. A constant ionic strength should be maintained using a background electrolyte like KCl.[13]
-
Titration: Place the solution in a jacketed vessel to maintain a constant temperature. Immerse a calibrated pH electrode and a magnetic stirrer.[13]
-
Titrant Addition: Titrate the solution by adding small, precise volumes of a standardized acid (e.g., HCl) to protonate the basic sites. Record the pH value after each addition, ensuring the reading is stable.[13]
-
Data Plotting: Construct a titration curve by plotting the measured pH versus the volume of titrant added.
-
pKa Determination: The inflection point of the sigmoid curve corresponds to the equivalence point. The pKa is the pH at the point where half of the volume of titrant required to reach the equivalence point has been added.[12][13] Alternatively, the pKa can be found from the inflection point of a derivative plot (dpH/dV vs. V).
Alternative Method: For compounds with a strong chromophore, UV-Vis spectrophotometry can be used. This involves measuring the absorbance of the compound in a series of buffers with different known pH values.[12][14] A plot of absorbance versus pH yields a sigmoid curve, and the pKa corresponds to the pH at the inflection point.[12][15]
Determination of logP (Octanol-Water Partition Coefficient)
The partition coefficient (P) is a measure of a compound's differential solubility between two immiscible phases, typically n-octanol and water. LogP, its logarithmic form, is a key indicator of lipophilicity.[16][17] A positive logP value indicates a preference for the lipid phase (lipophilic), while a negative value indicates a preference for the aqueous phase (hydrophilic).[16] The shake-flask method is the traditional and most accurate approach.[16]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives | MDPI [mdpi.com]
- 3. 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine | C6H6F3N3 | CID 23187061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. SSERC | Melting point determination [sserc.org.uk]
- 5. athabascau.ca [athabascau.ca]
- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 7. westlab.com [westlab.com]
- 8. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. education.com [education.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 15. ulm.edu [ulm.edu]
- 16. acdlabs.com [acdlabs.com]
- 17. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]
An In-depth Technical Guide to 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine is a fluorinated heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its structural architecture, featuring a pyrimidine core functionalized with a methyl group, an amine group, and a trifluoromethyl moiety, makes it a valuable scaffold for the development of novel therapeutic agents. The trifluoromethyl group, in particular, is a key feature, as its high electronegativity and lipophilicity can significantly enhance the metabolic stability, membrane permeability, and binding affinity of a molecule to its biological target. This guide provides a comprehensive overview of the synthesis, properties, and applications of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine, with a focus on its role as a building block in the creation of targeted therapies.
Compound Identification and Structure
The definitive identification of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine is established by its unique Chemical Abstracts Service (CAS) registry number and its molecular structure.
-
CAS Number: 54518-10-4[1]
-
Molecular Formula: C₆H₆F₃N₃
-
IUPAC Name: 2-methyl-6-(trifluoromethyl)pyrimidin-4-amine[1]
-
Synonyms: 4-Amino-2-methyl-6-(trifluoromethyl)pyrimidine, 2-Methyl-6-(trifluoromethyl)-4-pyrimidinamine[1]
The chemical structure of the compound is characterized by a central pyrimidine ring. A methyl group is attached at the 2-position, an amine group at the 4-position, and a trifluoromethyl group at the 6-position.
Chemical Structure:
Physicochemical Properties
The physicochemical properties of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine are crucial for its handling, formulation, and biological activity. The presence of the trifluoromethyl group significantly influences its properties compared to its non-fluorinated analog.
| Property | Value | Source |
| Molecular Weight | 177.13 g/mol | PubChem[1] |
| Appearance | White to off-white crystalline powder | Generic observation |
| Melting Point | 174-178 °C | Sigma-Aldrich[2] (for a related isomer) |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide. Limited solubility in water. | General chemical knowledge |
| pKa | Not readily available | |
| LogP | 0.9 | PubChem[1] |
Synthesis and Manufacturing
Representative Synthetic Workflow
A plausible synthetic route would involve the reaction of 4,4,4-trifluoro-1-(methyl)-1,3-butanedione with guanidine. The enolate of the diketone would react with guanidine, followed by cyclization and dehydration to yield the desired pyrimidine ring.
Caption: A generalized workflow for the synthesis of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine.
Experimental Protocol (Hypothetical)
-
Reaction Setup: To a solution of sodium ethoxide (1.1 equivalents) in absolute ethanol, add guanidine hydrochloride (1.0 equivalent) and stir until dissolved.
-
Addition of Diketone: Slowly add 4,4,4-trifluoro-1,3-butanedione (1.0 equivalent) to the reaction mixture at room temperature.
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After cooling to room temperature, neutralize the reaction mixture with a suitable acid (e.g., acetic acid). Remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine.
Causality in Experimental Choices: The use of a strong base like sodium ethoxide is crucial to deprotonate the guanidine, making it a more potent nucleophile for the initial attack on the dicarbonyl compound. Absolute ethanol is used as the solvent to prevent side reactions that could occur in the presence of water. Refluxing provides the necessary energy to overcome the activation barrier for the cyclization and dehydration steps.
Applications in Drug Discovery and Development
The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to interact with a wide range of biological targets. The incorporation of a trifluoromethyl group further enhances its potential, making 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine a valuable building block in the synthesis of kinase inhibitors and other targeted therapies.
Kinase Inhibitors
Protein kinases are a large family of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyrimidine core can mimic the purine ring of ATP, the natural substrate for kinases, allowing pyrimidine-based inhibitors to bind to the ATP-binding site and block kinase activity.[3] Derivatives of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine have been explored as inhibitors of various kinases.
For instance, substituted pyrimidin-4-amine derivatives have shown potent inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key regulator of angiogenesis.[4] By inhibiting VEGFR-2, these compounds can block the formation of new blood vessels that tumors need to grow and metastasize.
Sources
- 1. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and Biological Activity of N4-phenylsubstituted-6-(2,4-dichloro phenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as Vascular Endothelial Growth Factor Receptor-2 Inhibitors and Antiangiogenic and Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Spectroscopic Guide to 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a detailed spectroscopic analysis of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine (C₆H₆F₃N₃, PubChem CID: 23187061), a key heterocyclic building block in medicinal and agricultural chemistry.[1][2] The presence of a trifluoromethyl group, a methyl group, and an amine on the pyrimidine core imparts unique physicochemical properties that are critical for its application in drug development.[3] This document serves as a reference for researchers and scientists, offering an in-depth examination of its structural features through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The protocols and interpretations herein are grounded in established principles and data from analogous structures, providing a robust framework for the characterization of this compound.
Chemical Structure:
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the cornerstone for elucidating the precise molecular structure of organic compounds. For 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine, ¹H and ¹³C NMR provide unambiguous confirmation of the proton and carbon framework, while ¹⁹F NMR would confirm the trifluoromethyl group's electronic environment. The following sections detail the expected spectral data based on analysis of structurally similar compounds reported in the literature.[3][4][5]
¹H NMR Spectroscopy
The ¹H NMR spectrum is anticipated to show three distinct signals corresponding to the amine, pyrimidine ring, and methyl protons. The integration of these signals should be in a 2:1:3 ratio, respectively.
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.0 - 7.5 | Broad Singlet | 2H | -NH₂ | Amine protons are typically broad due to quadrupole broadening and exchange. Their chemical shift is solvent-dependent. |
| ~6.8 | Singlet | 1H | C₅-H | The lone proton on the pyrimidine ring is a singlet and appears in the aromatic region, shifted by adjacent nitrogen atoms. |
| ~2.4 | Singlet | 3H | -CH₃ | The methyl protons are a sharp singlet, located in the aliphatic region. |
Interpretation & Causality:
The choice of DMSO-d₆ as a solvent is strategic; its ability to form hydrogen bonds helps in resolving the -NH₂ protons, which might otherwise exchange too rapidly or be obscured by residual water in solvents like CDCl₃. The singlet nature of the C₅-H and -CH₃ signals is due to the absence of adjacent protons for coupling. The chemical shifts are influenced by the electron-withdrawing nature of the pyrimidine ring and the trifluoromethyl group.
-
Sample Preparation: Dissolve approximately 5-10 mg of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a standard 5 mm probe.
-
Acquisition Parameters:
-
Set the spectral width to cover a range of 0-12 ppm.
-
Acquire data using a 30-degree pulse angle with a relaxation delay of 2 seconds.
-
Co-add 16 scans to achieve an adequate signal-to-noise ratio.
-
-
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) with a line broadening of 0.3 Hz. Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual DMSO signal at 2.50 ppm.
Caption: Workflow from sample preparation to spectral analysis for ¹H NMR.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will reveal all six carbon atoms in the molecule. A key feature will be the quartet signal for the -CF₃ carbon and the coupling of the C₆ carbon to the fluorine atoms, a characteristic feature of trifluoromethylated heterocycles.[5][6]
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale | | :--- | :--- | :--- | :--- | :--- | | ~165 | Singlet | C₄-NH₂ | Carbons bonded to nitrogen in a pyrimidine ring appear significantly downfield. | | ~162 | Singlet | C₂-CH₃ | The carbon attached to the methyl group and two nitrogen atoms. | | ~157 | Quartet (q, J ≈ 35 Hz) | C₆-CF₃ | This carbon is directly attached to the -CF₃ group, and its signal is split into a quartet by the three fluorine atoms. | | ~121 | Quartet (q, J ≈ 275 Hz) | -CF₃ | The carbon of the trifluoromethyl group itself shows a characteristic large coupling constant. | | ~105 | Singlet | C₅ | The sole carbon with a hydrogen attached is expected to be the most upfield of the ring carbons. | | ~24 | Singlet | -CH₃ | The methyl carbon appears in the typical aliphatic region. |
Interpretation & Causality:
The use of a proton-decoupled experiment simplifies the spectrum to singlets, except where C-F coupling occurs. The large one-bond coupling constant (¹JCF) for the -CF₃ carbon and the smaller two-bond coupling (²JCF) for the C₆ carbon are diagnostic.[4] These couplings provide definitive evidence for the placement of the trifluoromethyl group. The chemical shifts are consistent with values reported for similar pyrimidine derivatives.[7][8]
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrumentation: Utilize a 125 MHz NMR spectrometer (corresponding to a 500 MHz proton frequency).
-
Acquisition Parameters:
-
Employ a proton-decoupled pulse program (e.g., zgpg30).
-
Set the spectral width to cover a range of 0-200 ppm.
-
Use a 30-degree pulse angle with a relaxation delay of 2 seconds.
-
Co-add 1024 scans to overcome the low natural abundance of the ¹³C isotope.
-
-
Processing: Apply a Fourier transform with a line broadening of 1.0 Hz. Phase and baseline correct the spectrum. Reference the spectrum to the DMSO-d₆ solvent signal at 39.52 ppm.
Caption: Workflow for ¹³C NMR data acquisition and processing.
Infrared (IR) Spectroscopy Analysis
FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine is expected to be dominated by vibrations from the N-H bonds of the amine, C=N and C=C bonds of the pyrimidine ring, and the strong C-F bonds of the trifluoromethyl group.
Table 3: Predicted IR Absorption Bands
| Frequency (cm⁻¹) | Intensity | Assignment | Functional Group |
| 3450 - 3300 | Medium | N-H stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |
| 3100 - 3000 | Weak | C-H stretch | Aromatic C-H |
| 2980 - 2850 | Weak | C-H stretch | Methyl (-CH₃) |
| 1650 - 1600 | Strong | N-H bend (scissoring) | Primary Amine (-NH₂) |
| 1600 - 1450 | Medium-Strong | C=N and C=C stretches | Pyrimidine Ring |
| 1350 - 1100 | Very Strong | C-F stretch | Trifluoromethyl (-CF₃) |
Interpretation & Causality:
The two distinct bands in the 3450-3300 cm⁻¹ region are characteristic of the asymmetric and symmetric N-H stretching of a primary amine. The pyrimidine ring vibrations give rise to a series of absorptions in the 1600-1450 cm⁻¹ fingerprint region. The most prominent feature of the spectrum will be the intense, broad absorption between 1350 and 1100 cm⁻¹, which is a hallmark of the C-F stretching modes of the CF₃ group.[9]
-
Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the diamond crystal of the ATR accessory.
-
Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.
-
Background Scan: Before analyzing the sample, run a background scan with a clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.
-
Acquisition: Lower the ATR anvil to ensure good contact between the sample and the crystal. Collect the spectrum over a range of 4000-600 cm⁻¹ by co-adding 32 scans at a resolution of 4 cm⁻¹.
-
Processing: The resulting spectrum is automatically ratioed against the background by the instrument software to produce the final absorbance or transmittance spectrum.
Caption: Step-by-step workflow for acquiring an ATR-FTIR spectrum.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues about its structure. High-Resolution Mass Spectrometry (HRMS) can determine the elemental composition with high accuracy.
The calculated monoisotopic mass of C₆H₆F₃N₃ is 177.05138 Da.[1]
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Proposed Identity | Rationale |
| 177 | [M]⁺ | Molecular Ion |
| 176 | [M-H]⁺ | Loss of a hydrogen radical |
| 158 | [M-F]⁺ | Loss of a fluorine radical (less common) |
| 108 | [M-CF₃]⁺ | Loss of a trifluoromethyl radical, a common fragmentation pathway. |
Interpretation & Causality:
Upon electron ionization (EI), the molecule will form a molecular ion [M]⁺ at m/z 177. The most significant fragmentation is expected to be the cleavage of the C-C bond between the pyrimidine ring and the trifluoromethyl group, resulting in a stable fragment at m/z 108. This is a highly favored pathway due to the stability of the resulting pyrimidine cation and the CF₃ radical. High-resolution analysis (e.g., via ESI-TOF) would confirm the elemental formula C₆H₇F₃N₃ for the protonated molecule [M+H]⁺ at m/z 178.0592.
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent such as methanol or ethyl acetate.
-
Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
-
GC Method:
-
Injector Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Method:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230°C.
-
-
Analysis: Inject 1 µL of the sample solution. The resulting total ion chromatogram (TIC) will show a peak for the compound, and the mass spectrum for that peak can be analyzed.
Caption: General workflow for sample analysis by GC-MS.
Conclusion
The collective analysis of NMR, IR, and MS data provides a comprehensive and unambiguous structural confirmation of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework and confirm the substitution pattern, with characteristic C-F couplings pinpointing the trifluoromethyl group's location. IR spectroscopy validates the presence of key functional groups, including the primary amine and the C-F bonds. Finally, mass spectrometry confirms the molecular weight and provides insight into the compound's fragmentation patterns, reinforcing the proposed structure. This guide serves as a validated reference for the analytical characterization of this important chemical entity.
References
-
PubChem. 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine. National Center for Biotechnology Information. [Link]
-
Hep Journals. Synthesis, insecticidal activities and DFT study of pyrimidin-4-amine derivatives containing the 1,2,4-oxadiazole motif. [Link]
-
PubMed. Design, Synthesis, and Pesticidal Activities of Pyrimidin-4-amine Derivatives Bearing a 5-(Trifluoromethyl)-1,2,4-oxadiazole Moiety. [Link]
-
ACS Publications. 2-Trifluoromethyl-6-mercurianiline Nucleotide, a Sensitive 19F NMR Probe for Hg(II)-mediated Base Pairing. The Journal of Organic Chemistry. [Link]
-
PMC, NIH. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. [Link]
-
ACS Publications. Design, Synthesis, and Pesticidal Activities of Pyrimidin-4-amine Derivatives Bearing a 5-(Trifluoromethyl)-1,2,4-oxadiazole Moiety. Journal of Agricultural and Food Chemistry. [Link]
-
MDPI. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. [Link]
-
MDPI. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. [Link]
-
ACS Publications. DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties. ACS Omega. [Link]
-
ResearchGate. Synthesis of 6-(2-furyl) and 6-(2-thienyl)-4-trifluoromethylpyrimidinones and pyrimidines from 4-(2-heteroaryl)-4-methoxy-1,1,1-trifluoro-3-buten-2-ones. [Link]
-
PubChem. 6-[[2-Methoxy-4-(trifluoromethyl)phenyl]methyl]-5-methyl-[1][4][5]oxadiazolo[3,4-b]pyridin-7-amine. National Center for Biotechnology Information. [Link]
-
PMC, NIH. 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. [Link]
-
PubChem. 2-Fluoro-6-(trifluoromethyl)pyridine. National Center for Biotechnology Information. [Link]
Sources
- 1. 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine | C6H6F3N3 | CID 23187061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [mdpi.com]
- 4. Synthesis, insecticidal activities and DFT study of pyrimidin-4-amine derivatives containing the 1,2,4-oxadiazole motif [journal.hep.com.cn]
- 5. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, Synthesis, and Pesticidal Activities of Pyrimidin-4-amine Derivatives Bearing a 5-(Trifluoromethyl)-1,2,4-oxadiazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 2-Fluoro-6-(trifluoromethyl)pyridine | C6H3F4N | CID 2736501 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Acquisition of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine: A Technical Guide for Researchers
Introduction
2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine is a fluorinated heterocyclic compound of significant interest to researchers in medicinal chemistry and drug discovery. Its structural motifs are prevalent in a variety of biologically active molecules, making it a valuable building block for the synthesis of novel therapeutic agents. However, its direct commercial availability is limited, presenting a challenge for research and development professionals. This in-depth technical guide provides a comprehensive overview of the pathways to acquire this compound, focusing on the commercial availability of key precursors and outlining scientifically sound synthetic routes. Additionally, it explores the option of custom synthesis for researchers requiring a reliable source of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine.
I. Commercial Availability of Key Precursors
Given that 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine (CAS 175136-82-0) is not a standard catalog item, a practical approach for its acquisition is through the synthesis from readily available starting materials. Two primary precursors have been identified as commercially available from various suppliers: 2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine and 2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol .
A. Precursor: 2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine
This chlorinated pyrimidine derivative serves as an excellent electrophile for nucleophilic aromatic substitution reactions to introduce the desired amine functionality at the C4 position.
Table 1: Commercial Suppliers of 2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine
| Supplier | Purity | Available Quantities |
| Fluorochem | 96% | 250 mg, 1 g, 5 g |
| iChemical | Not specified | Inquire for details |
| Chemrio | Not specified | Inquire for details |
| Ivy Fine Chemicals | Not specified | Inquire for details |
Table 2: Technical Data for 2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine
| Property | Value | Source |
| CAS Number | 241164-09-0 | [1] |
| Molecular Formula | C₆H₄ClF₃N₂ | [1] |
| Molecular Weight | 196.56 g/mol | [1] |
| Appearance | Liquid | [1] |
| Purity | 96% | [1] |
| Boiling Point | Not specified | |
| Melting Point | Not specified | |
| Safety Hazards | Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335) | [2] |
B. Precursor: 2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol
This pyrimidinol can potentially be converted to the corresponding amine. The tautomeric nature of hydroxypyrimidines (existing in equilibrium with the pyrimidone form) influences their reactivity.
Table 3: Commercial Suppliers of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol
| Supplier | Purity | Available Quantities |
| Pharmaffiliates | Not specified | Inquire for details |
| Labsolu | 97% | 1 g, 5 g |
Table 4: Technical Data for 2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol
| Property | Value | Source |
| CAS Number | 2836-44-4 | [3] |
| Molecular Formula | C₆H₅F₃N₂O | [4] |
| Molecular Weight | 178.11 g/mol | [4] |
| Appearance | Not specified | |
| Purity | 97% | [5] |
| Melting Point | 143 °C | [5] |
| Safety Hazards | May cause respiratory irritation. | [4] |
II. Synthetic Routes to 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine
The following sections outline plausible synthetic pathways from the commercially available precursors. These are based on established chemical principles for the transformation of similar heterocyclic systems.
A. Route 1: From 2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine
This is the most direct and widely applicable method, involving a nucleophilic aromatic substitution (SNAr) reaction.
Rationale: The electron-withdrawing trifluoromethyl group and the nitrogen atoms in the pyrimidine ring activate the C4 position towards nucleophilic attack, making the displacement of the chloro group with an amine feasible.[5]
Experimental Protocol (General):
-
Reaction Setup: In a sealed reaction vessel, dissolve 2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine (1.0 eq.) in a suitable polar aprotic solvent such as dioxane or DMSO.
-
Reagent Addition: Add a source of ammonia, such as a solution of ammonia in dioxane or aqueous ammonium hydroxide (excess, e.g., 5-10 eq.).
-
Reaction Conditions: Heat the mixture at an elevated temperature (e.g., 100-150 °C) and monitor the reaction progress by an appropriate technique (e.g., TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If an aqueous ammonia source was used, perform an extraction with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine.
B. Route 2: From 2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol
This route is more complex and may involve a two-step process: conversion of the hydroxyl group to a better leaving group (e.g., a chloro group), followed by amination.
Rationale: The hydroxyl group of a pyrimidinol is a poor leaving group. It is typically converted to a halide (e.g., chloride using POCl₃) to facilitate subsequent nucleophilic substitution.[6]
Experimental Protocol (General):
Step 1: Chlorination
-
Reaction Setup: In a fume hood, carefully add 2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol (1.0 eq.) to an excess of phosphorus oxychloride (POCl₃).
-
Reaction Conditions: Heat the mixture under reflux for several hours. Monitor the reaction for the disappearance of the starting material.
-
Work-up: Carefully quench the excess POCl₃ by slowly adding the reaction mixture to ice water. Neutralize the solution with a base (e.g., sodium bicarbonate) and extract the product with a suitable organic solvent (e.g., dichloromethane). Dry the organic layer and concentrate to yield the crude 2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine.
Step 2: Amination
-
Follow the amination protocol as described in Route 1 .
III. Custom Synthesis
For researchers requiring a guaranteed supply of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine with specific purity and quantity requirements, custom synthesis is a highly recommended option. Several contract research organizations (CROs) and chemical synthesis companies specialize in the preparation of novel and rare organic compounds.
Advantages of Custom Synthesis:
-
Reliable Supply: Ensures access to the compound when it is not commercially available.
-
Quality Control: Compounds are typically delivered with a certificate of analysis (CoA) detailing purity and characterization data.
-
Scalability: The synthesis can often be scaled to meet the specific needs of a project.
Table 5: Examples of Companies Offering Custom Synthesis Services
| Company | Services Offered |
| BOC Sciences | Custom synthesis of small molecules, including heterocyclic compounds.[] |
| Tocris Bioscience | Custom synthesis of complex organic molecules from milligram to kilogram scale.[8] |
| Enamine | Custom synthesis of a wide variety of organic compounds.[9] |
| Hyma Synthesis Pvt. Ltd. | Custom synthesis of complex chemicals and intermediates.[10] |
| Prestwick Chemical | Custom synthesis of biologically active compounds and derivatives.[11] |
IV. Conclusion
V. References
-
MSDS of 2-methyl-6-(trifluoromethyl)pyrimidin-4-ol. (2018). [No URL available]
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]
-
ResearchGate. Amination of chloropyrazine and 2-chloropyrimidine. [Link]
-
PMC. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. [Link]
-
Pharmaffiliates. 2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol. [Link]
-
PMC. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. [Link]
-
Arkat USA. Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. [Link]
-
Synthesis of 2,4-disubstituted 5-aminopyrimidine-6-carboxylic Acids Derivatives Part I. [Link]
-
ResearchGate. (PDF) Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. [Link]
-
ResearchGate. Synthesis of 2-aminopyrimidine using β-dicarbonyl compounds and guanidine. [Link]
-
Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. (2017). [No URL available]
-
Prestwick Chemical. Custom Synthesis. [Link]
-
MDPI. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. [Link]
-
PMC. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. [Link]
-
ACS Publications. Formation of 4-Aminopyrimidines via the Trimerization of Nitriles Using Focused Microwave Heating. [Link]
-
SAFETY DATA SHEET. [No URL available]
-
SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. (1999). [No URL available]
-
PMC. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. [Link]
-
PubChem. 4-Aminopyrimidine. [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. echemi.com [echemi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. capotchem.cn [capotchem.cn]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Synthesis of 2,4-disubstituted 5-aminopyrimidine-6-carboxylic acids derivatives part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Custom Synthesis | Tocris Custom Chemistry Services | Tocris Bioscience [tocris.com]
- 9. Custom Synthesis - Enamine [enamine.net]
- 10. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 11. Custom Synthesis - Prestwick Chemical Libraries [prestwickchemical.com]
An In-depth Technical Guide to the Synthesis of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine: Core Starting Materials and Strategic Synthesis
Introduction: The Significance of the 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine Scaffold
The 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine core is a privileged scaffold in modern medicinal chemistry and agrochemical research. The strategic incorporation of a trifluoromethyl (CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The pyrimidine ring itself is a cornerstone of numerous biologically active compounds, including nucleoside analogues and kinase inhibitors.[2][3] Consequently, the efficient and scalable synthesis of this particular pyrimidine derivative is of paramount importance for researchers and professionals in drug discovery and development. This guide provides an in-depth analysis of the primary starting materials and the most logical and field-proven synthetic strategies for obtaining 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine, with a focus on the causality behind experimental choices and the integrity of the described protocols.
Retrosynthetic Analysis: Deconstructing the Target Molecule
A retrosynthetic approach to 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine logically dissects the molecule into readily available or easily synthesizable starting materials. The most direct approach involves the formation of the pyrimidine ring through a cyclocondensation reaction, a cornerstone of pyrimidine synthesis.[4]
The analysis points to two primary building blocks: a trifluoromethyl-containing 1,3-dicarbonyl equivalent and a nitrogen-containing component to form the core of the pyrimidine ring.
Caption: Retrosynthetic analysis of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine.
This retrosynthetic pathway highlights the most common and logical approach: the initial synthesis of a 2-methyl-6-(trifluoromethyl)pyrimidin-4-ol intermediate, followed by conversion to a 4-chloro derivative, and finally, amination to yield the target compound.
Core Starting Materials: A Detailed Examination
The success of the synthesis hinges on the quality and reactivity of two key starting materials: Ethyl 4,4,4-trifluoroacetoacetate and Acetamidine .
Ethyl 4,4,4-trifluoroacetoacetate (EFTAA)
EFTAA is the cornerstone intermediate for introducing the trifluoromethyl group into the pyrimidine ring.[5] It serves as the C4, C5, and C6 fragment of the final molecule.
-
Synthesis and Commercial Availability: EFTAA is typically synthesized via a Claisen condensation reaction between ethyl trifluoroacetate and ethyl acetate, often catalyzed by a strong base like sodium ethoxide.[6] This compound is widely available from various chemical suppliers.
-
Key Properties and Handling: It is a colorless to light yellow liquid. As with most beta-ketoesters, it can exist in equilibrium with its enol tautomer. It should be handled in a well-ventilated area, and appropriate personal protective equipment should be worn.
Acetamidine
Acetamidine provides the N1 and C2 atoms of the pyrimidine ring, along with the 2-methyl substituent.
-
Properties and Handling: Acetamidine is a strongly basic and hygroscopic solid. For ease of handling and stability, it is almost always used in its hydrochloride salt form (acetamidine hydrochloride). When using the salt, a base is required in the cyclocondensation step to liberate the free amidine in situ.
The Primary Synthetic Pathway: A Step-by-Step Guide
The most efficient and widely applicable synthesis of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine proceeds through a three-step sequence, as outlined in the retrosynthetic analysis.
Caption: The three-step synthetic workflow.
Part A: Synthesis of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol
This initial step involves the cyclocondensation of the two core starting materials to form the pyrimidine ring.
Causality of Experimental Choices:
-
Solvent: Anhydrous ethanol is a common choice as it is the solvent for the commercially available sodium ethoxide solution and is suitable for the reaction temperature.
-
Base: Sodium ethoxide is used to deprotonate the acetamidine hydrochloride to its free base form, which is the active nucleophile in the reaction. An excess is not typically required.
-
Temperature: The reaction is often carried out at reflux to ensure a reasonable reaction rate.
Experimental Protocol:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add anhydrous ethanol.
-
Add sodium ethoxide (1.1 equivalents) to the ethanol and stir until dissolved.
-
Add acetamidine hydrochloride (1.1 equivalents) and stir for 30 minutes to allow for the formation of the free base.
-
Add ethyl 4,4,4-trifluoroacetoacetate (1.0 equivalent) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and reduce the volume under vacuum.
-
Acidify the residue with a dilute acid (e.g., 1M HCl) to a pH of approximately 5-6 to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 2-methyl-6-(trifluoromethyl)pyrimidin-4-ol.
Part B: Synthesis of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine
The hydroxyl group of the pyrimidin-4-ol is converted to a more reactive leaving group, chloride, to facilitate the subsequent amination.
Causality of Experimental Choices:
-
Reagent: Phosphorus oxychloride (POCl3) is a standard and effective reagent for converting hydroxypyrimidines to chloropyrimidines.[7] It acts as both the chlorinating agent and the solvent in many cases.
-
Catalyst: A catalytic amount of a tertiary amine, such as N,N-dimethylaniline or triethylamine, can be added to accelerate the reaction.
-
Temperature: The reaction is typically heated to reflux to drive it to completion.
Experimental Protocol:
-
In a fume hood, carefully add 2-methyl-6-(trifluoromethyl)pyrimidin-4-ol (1.0 equivalent) to an excess of phosphorus oxychloride (5-10 equivalents) in a round-bottom flask equipped with a reflux condenser.
-
Optionally, add a catalytic amount of N,N-dimethylaniline (0.1 equivalents).
-
Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully quench by slowly pouring it onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with a solid base (e.g., sodium bicarbonate or sodium carbonate) until the pH is approximately 7-8.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine, which can be purified by column chromatography if necessary.
Part C: Synthesis of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine
The final step is a nucleophilic aromatic substitution where the chloride is displaced by an amino group.
Causality of Experimental Choices:
-
Amine Source: Aqueous or alcoholic ammonia solutions are common and effective sources of the amino group.
-
Solvent: A polar solvent such as ethanol, isopropanol, or acetonitrile is typically used to ensure the solubility of the starting materials.
-
Temperature: The reaction may be carried out at elevated temperatures, sometimes in a sealed vessel, to increase the rate of substitution.[8]
Experimental Protocol:
-
Dissolve 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine (1.0 equivalent) in a suitable solvent such as ethanol or isopropanol in a pressure vessel.
-
Add an excess of aqueous or alcoholic ammonia solution (e.g., 28% aqueous ammonia or a 7N solution in methanol, 5-10 equivalents).
-
Seal the vessel and heat to 80-100°C for 6-12 hours. Monitor the reaction's progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess ammonia.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 2-methyl-6-(trifluoromethyl)pyrimidin-4-amine.
Alternative Synthetic Considerations
While the three-step sequence described above is the most direct and common, other strategies could be envisioned, although they may present more challenges:
-
Direct Amination of the Pyrimidin-4-ol: This is generally not feasible as the hydroxyl group is a poor leaving group.
-
Use of Substituted Amidines: While theoretically possible, the synthesis of N-aminoacetamidine is not straightforward, making this a less practical approach.
-
Modification of a Pre-existing Pyrimidine: Starting with a commercially available pyrimidine and introducing the methyl and trifluoromethyl groups would likely involve more steps and be less efficient.
Data Summary: A Comparative Overview
| Parameter | Step A: Cyclocondensation | Step B: Chlorination | Step C: Amination |
| Key Reagents | Ethyl 4,4,4-trifluoroacetoacetate, Acetamidine HCl, NaOEt | POCl3 | Aqueous/Alcoholic Ammonia |
| Typical Yield | 70-85% | 80-95% | 75-90% |
| Complexity | Low | Moderate (requires careful handling of POCl3) | Moderate (may require a pressure vessel) |
| Key Advantages | High convergence, readily available starting materials | High-yielding and reliable transformation | Direct installation of the desired amine |
| Key Challenges | Ensuring anhydrous conditions | Quenching of excess POCl3 is highly exothermic | Handling of ammonia, potential for side reactions |
Conclusion
The synthesis of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine is a well-established process that relies on fundamental principles of heterocyclic chemistry. The most robust and logical strategy involves a three-step sequence starting from the cyclocondensation of ethyl 4,4,4-trifluoroacetoacetate and acetamidine . This is followed by the chlorination of the resulting pyrimidin-4-ol and subsequent amination. Each step in this process is high-yielding and utilizes readily available reagents, making it a suitable method for both laboratory-scale synthesis and potential scale-up. Understanding the rationale behind the choice of reagents and reaction conditions is crucial for the successful and safe execution of this synthesis, ultimately providing access to a valuable building block for the development of new pharmaceuticals and agrochemicals.
References
-
Freie Universität Berlin. (2025). Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists. Retrieved from [Link]
- Wu, J., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 10, 842323.
- Yengoyan, A. P., et al. (2019). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Letters in Organic Chemistry, 16(1), 1-8.
-
Beilstein Journal of Organic Chemistry. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Retrieved from [Link]
-
Wikipedia. (n.d.). Trifluoroacetic anhydride. Retrieved from [Link]
- Khan, I., et al. (2020). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 25(11), 2699.
-
Nature Communications. (2025). Direct synthesis of N-trifluoromethyl amides via photocatalytic trifluoromethylamidation. Retrieved from [Link]
- Filyakova, V., et al. (2021). A new synthesis of 4′-trifluoromethyl-2,2′:6′,2″-terpyridine.
- Google Patents. (n.d.). Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine.
-
National Center for Biotechnology Information. (2021). Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. Retrieved from [Link]
-
PubMed. (2004). Synthesis of tricyclic 4-chloro-pyrimido[4,5-b][2][6]benzodiazepines. Retrieved from [Link]
-
PubMed. (2024). Chlorine containing tetrahydropyrimidines: Synthesis, characterization, anticancer activity and mechanism of action. Retrieved from [Link]
-
PubMed. (2021). Pyrimidin-6-yl Trifluoroborate Salts as Versatile Templates for Heterocycle Synthesis. Retrieved from [Link]
-
National Institutes of Health. (2021). Pyrimidin-6-yl Trifluoroborate Salts as Versatile Templates for Heterocycle Synthesis. Retrieved from [Link]
Sources
- 1. Direct synthesis of N-trifluoromethyl amides via photocatalytic trifluoromethylamidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of tricyclic 4-chloro-pyrimido[4,5-b][1,4]benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. refubium.fu-berlin.de [refubium.fu-berlin.de]
theoretical mechanism of action of trifluoromethyl pyrimidines
An In-depth Technical Guide to the Theoretical Mechanism of Action of Trifluoromethyl Pyrimidines
Authored by Gemini, Senior Application Scientist
This guide provides a detailed exploration of the theoretical and practical aspects of trifluoromethyl pyrimidines, a class of compounds with significant and expanding roles in modern drug discovery. We will dissect the fundamental physicochemical properties conferred by the trifluoromethyl group and translate these into a mechanistic understanding of their interactions with biological targets. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a deeper insight into the design, function, and validation of these potent molecules.
Introduction: The Strategic Importance of the Trifluoromethyl Group
The pyrimidine scaffold is a well-established pharmacophore, present in numerous therapeutic agents. However, the strategic incorporation of a trifluoromethyl (CF₃) group onto this heterocyclic core dramatically alters its physicochemical and pharmacological properties. The CF₃ group is not merely a passive substituent; it is an active modulator of a molecule's electronic profile, metabolic stability, lipophilicity, and binding affinity. Its high electronegativity and steric bulk are key to its function, often transforming a simple scaffold into a highly potent and specific drug candidate. This guide will elucidate the theoretical underpinnings of these effects and provide a framework for their experimental validation.
The Physicochemical Underpinnings of CF₃-Substituted Pyrimidines
The unique behavior of trifluoromethyl pyrimidines stems directly from the intrinsic properties of the fluorine atom and the carbon-fluorine bond.
-
Inductive Effects and pKa Modulation : Fluorine is the most electronegative element, and the three fluorine atoms in a CF₃ group exert a powerful electron-withdrawing inductive effect (-I effect) on the pyrimidine ring. This effect significantly lowers the pKa of nearby nitrogen atoms in the ring, making them less basic. This modulation of ionization state is critical, as it can dictate the molecule's solubility, membrane permeability, and, most importantly, its ability to form specific hydrogen bonds with target proteins.
-
Metabolic Stability : The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 116 kcal/mol. This inherent strength makes the CF₃ group exceptionally resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. This enhanced stability increases the compound's half-life and bioavailability, which are desirable properties for a therapeutic agent.
-
Lipophilicity and Membrane Permeability : The CF₃ group is highly lipophilic, a property that generally enhances a molecule's ability to cross cellular membranes and reach its intracellular target. The Hansch parameter (π), a measure of lipophilicity, for the CF₃ group is approximately +0.88. This allows medicinal chemists to fine-tune the overall lipophilicity of a drug candidate to optimize its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Conformational Control : The steric bulk of the CF₃ group can restrict the rotation of adjacent bonds, locking the molecule into a specific, biologically active conformation. This pre-organization for binding can reduce the entropic penalty upon interaction with a target, leading to higher binding affinity.
Theoretical Mechanisms of Target Interaction
The enhanced biological activity of trifluoromethyl pyrimidines can be attributed to their unique ability to engage in specific, high-affinity interactions within the binding sites of target proteins, most notably enzymes such as kinases and dehydrogenases.
Kinase Inhibition: A Case Study in Specificity
Many trifluoromethyl pyrimidines function as potent kinase inhibitors. Their mechanism often involves targeting the ATP-binding pocket, a highly conserved region among kinases.
-
Hydrogen Bonding and Hinge-Binding : The pyrimidine core frequently acts as a scaffold to present hydrogen bond donors and acceptors to the "hinge" region of the kinase, a critical interaction for anchoring the inhibitor. The CF₃ group's electron-withdrawing effect can fine-tune the hydrogen-bonding capacity of the pyrimidine nitrogens.
-
Hydrophobic and Non-Covalent Interactions : The lipophilic CF₃ group often projects into a hydrophobic pocket within the active site, forming favorable van der Waals interactions. Furthermore, under specific geometric arrangements, the fluorine atoms can participate in non-canonical interactions, such as orthogonal multipolar interactions with carbonyl groups, further stabilizing the inhibitor-protein complex.
The diagram below illustrates a generalized signaling pathway where a trifluoromethyl pyrimidine acts as a kinase inhibitor, blocking the downstream phosphorylation cascade that leads to cell proliferation.
Caption: Experimental workflow for determining enzyme inhibition IC₅₀.
Protocol: Isothermal Titration Calorimetry (ITC)
Objective: To directly measure the binding affinity (K_D), stoichiometry (n), and thermodynamic profile (ΔH, ΔS) of the inhibitor-enzyme interaction. This explains the causality of binding—whether it is driven by enthalpy (favorable bond formation) or entropy (hydrophobic effect).
Methodology:
-
Sample Preparation : Dialyze the purified protein into a suitable buffer. Dissolve the inhibitor in the same buffer to avoid buffer mismatch effects.
-
Instrument Setup : Load the protein into the sample cell and the inhibitor into the injection syringe of the ITC instrument.
-
Titration : Perform a series of small, sequential injections of the inhibitor into the protein solution while monitoring the heat change upon binding.
-
Data Analysis : Integrate the heat peaks to generate a binding isotherm. Fit the isotherm to a suitable binding model to extract the thermodynamic parameters.
Protocol: X-ray Crystallography
Objective: To obtain a high-resolution, three-dimensional structure of the inhibitor bound to the target protein. This provides definitive proof of the binding mode and visualizes the specific molecular interactions.
Methodology:
-
Co-crystallization : Crystallize the purified protein in the presence of a saturating concentration of the trifluoromethyl pyrimidine inhibitor.
-
Data Collection : Expose the resulting crystals to a high-intensity X-ray beam (typically at a synchrotron source) and collect diffraction data.
-
Structure Solution and Refinement : Process the diffraction data to solve the electron density map and build an atomic model of the protein-inhibitor complex. Refine the model to achieve high accuracy.
The resulting structure can reveal the precise orientation of the CF₃ group and its interactions with specific amino acid residues, as conceptualized in the diagram below.
Caption: Key molecular interactions of a CF₃-pyrimidine in an enzyme active site.
Quantitative Data Summary
The following table provides hypothetical but representative data for a series of trifluoromethyl pyrimidine kinase inhibitors, illustrating how modifications can impact potency.
| Compound ID | Modification | Target Kinase | IC₅₀ (nM) | Metabolic Stability (t½, min) |
| TFP-001 | Parent Scaffold | Kinase A | 85 | 45 |
| TFP-002 | Added -Cl | Kinase A | 32 | 50 |
| TFP-003 | Added -OCH₃ | Kinase A | 150 | 25 |
| TFP-004 | Parent Scaffold | Kinase B | >10,000 | N/A |
Conclusion
The trifluoromethyl group is a powerful tool in medicinal chemistry, imparting a unique combination of properties that can be leveraged to design highly effective and specific therapeutic agents. Its strong electron-withdrawing nature, metabolic robustness, and ability to engage in specific hydrophobic and non-covalent interactions make it a privileged substituent for pyrimidine-based inhibitors. A thorough mechanistic understanding, validated through a combination of biochemical, biophysical, and structural methods, is essential for the rational design and optimization of this important class of molecules. The integration of theoretical principles with rigorous experimental validation will continue to drive the discovery of novel trifluoromethyl pyrimidine-based drugs for a wide range of diseases.
References
-
Title: The pKa of the Pyrimidine Ring System Source: Journal of Chemical Education URL: [Link]
-
Title: Carbon-Fluorine Bonds in Medicinal Chemistry Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: The Hydrophobicity of the Trifluoromethyl Group Source: Chemical Reviews URL: [Link]
-
Title: The Role of Fluorine in Medicinal Chemistry Source: Angewandte Chemie International Edition URL: [Link]
-
Title: Teriflunomide, an Inhibitor of Dihydroorotate Dehydrogenase for the Treatment of Multiple Sclerosis Source: Journal of Medicinal Chemistry URL: [Link]
Screening the Promise: A Technical Guide to the Biological Evaluation of Novel Pyrimidine Derivatives
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, integral to the structure of nucleic acids and a privileged core in numerous approved therapeutic agents.[1][2][3] Its remarkable versatility allows for synthetic modifications that yield compounds with a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[2][4] This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals engaged in the biological activity screening of novel pyrimidine derivatives. We will move beyond mere procedural lists to explore the causality behind experimental design, emphasizing the establishment of self-validating protocols to ensure data integrity. This document details validated, step-by-step methodologies for key primary assays, offers strategies for data interpretation, and provides visual workflows to clarify complex processes, empowering research teams to efficiently identify and advance promising therapeutic candidates.
Introduction: The Enduring Significance of the Pyrimidine Scaffold
The pyrimidine nucleus is a fundamental heterocyclic structure found in essential biological molecules like thymine, cytosine, and uracil, the building blocks of our genetic code.[1][2] This inherent biocompatibility has established it as a "privileged scaffold" in drug discovery.[2] Decades of research have demonstrated that strategic chemical modifications to the pyrimidine ring can yield potent modulators of various biological targets.[4] Notably, pyrimidine derivatives have been successfully developed as protein kinase inhibitors for cancer therapy, inhibitors of microbial enzymes, and modulators of inflammatory pathways.[1][5][6]
The journey from a newly synthesized pyrimidine derivative to a viable drug candidate is a rigorous process of biological screening. This process is not a monolithic task but a tiered, logical progression known as a screening cascade. The goal is to efficiently and cost-effectively triage large numbers of compounds, identifying those with the desired biological activity and advancing only the most promising candidates for more complex and resource-intensive testing.[7][8]
Designing a Robust Screening Cascade
A well-designed screening cascade maximizes efficiency by employing a series of assays with increasing complexity and specificity. The initial phase involves high-throughput primary screening to identify "hits," followed by secondary assays for hit confirmation and potency determination, and finally, tertiary assays to elucidate the mechanism of action and assess selectivity.
Core Assays for Primary Screening
The choice of primary assays depends on the therapeutic goal. For novel pyrimidine derivatives, the most common starting points are screens for anticancer and antimicrobial activity.
3.1 Anticancer Activity: Cell Viability and Cytotoxicity Screening
The initial assessment of a compound's anticancer potential involves evaluating its effect on the viability and proliferation of cancer cell lines.[7] The MTT assay is a robust, reliable, and widely used colorimetric method for this purpose.[9][10]
Principle of the MTT Assay: The assay's principle is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[9][11] This reduction is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of metabolically active (i.e., living) cells.[9] The quantity of formazan produced is directly proportional to the number of viable cells.[9] The crystals are then solubilized, and the absorbance of the colored solution is measured spectrophotometrically.
This protocol is a self-validating system, incorporating essential controls for robust and interpretable data.
Materials:
-
Novel pyrimidine derivatives
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[12]
-
Appropriate culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin[12]
-
Solubilization solution: DMSO[13] or a buffered SDS solution.
-
Positive control (e.g., Doxorubicin)[12]
-
Sterile 96-well plates, PBS, multichannel pipettes.
Procedure:
-
Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase.
-
Perform a cell count and determine viability (e.g., via Trypan Blue).
-
Seed cells into a 96-well plate at a pre-optimized density (typically 5,000-10,000 cells/well) in 100 µL of culture medium.[12]
-
Causality: Seeding density must be optimized to ensure cells are in an exponential growth phase throughout the experiment and do not become over-confluent, which can skew results.[9]
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[9]
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrimidine derivatives and the positive control (Doxorubicin) in culture medium. A typical concentration range for initial screening might be 0.1 to 100 µM.[12]
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds.
-
Essential Controls:
-
Vehicle Control: Wells treated with the same concentration of the compound's solvent (e.g., DMSO, typically ≤0.5%) as the highest compound concentration. This accounts for any solvent-induced cytotoxicity.
-
Untreated Control: Wells with cells and fresh medium only, representing 100% viability.
-
Media Blank: Wells with medium but no cells, to determine background absorbance.
-
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂. The duration should be consistent and long enough to observe a significant effect on proliferation.[12]
-
-
MTT Addition and Solubilization:
-
After incubation, carefully add 20 µL of the 5 mg/mL MTT solution to each well.[12]
-
Incubate for another 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.[9][11]
-
Carefully aspirate the medium without disturbing the crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11]
-
-
Data Acquisition:
Data Analysis and Presentation: The percentage of cell viability is calculated using the following formula:
% Viability = [(OD_Treated - OD_Blank) / (OD_Untreated - OD_Blank)] * 100
The results are typically plotted as a dose-response curve (Compound Concentration vs. % Viability) to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.[12]
| Derivative ID | Cancer Cell Line | IC50 (µM) | Positive Control (Doxorubicin) IC50 (µM) |
| PY-001 | MCF-7 (Breast) | 12.5 ± 1.8 | 0.9 ± 0.2 |
| PY-002 | MCF-7 (Breast) | 5.2 ± 0.7 | 0.9 ± 0.2 |
| PY-003 | A549 (Lung) | 25.1 ± 3.4 | 1.5 ± 0.3 |
| PY-004 | A549 (Lung) | 8.9 ± 1.1 | 1.5 ± 0.3 |
Table 1: Example data presentation for cytotoxicity screening of novel pyrimidine derivatives. Data are shown as mean ± standard deviation from three independent experiments.
3.2 Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
For compounds intended as antimicrobial agents, the primary screening goal is to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[14][15] The broth microdilution method is a standardized, quantitative, and efficient technique for determining MIC values.[14][16][17]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus for Gram-positive, Escherichia coli for Gram-negative)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Novel pyrimidine derivatives
-
Positive control antibiotic (e.g., Gentamicin)
-
Sterile 96-well microtiter plates[18]
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Compound Preparation:
-
Dissolve the pyrimidine derivatives and control antibiotic in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
In a 96-well plate, add 100 µL of sterile CAMHB to all wells.
-
Add 100 µL of the stock compound solution to the first column of wells, creating a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to column 10. Discard the final 100 µL from column 10.[18] This creates a range of decreasing compound concentrations.
-
-
Inoculum Preparation:
-
Prepare a bacterial inoculum from a fresh culture (18-24 hours old) and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation and Controls:
-
Inoculate each well (columns 1-11) with the diluted bacterial suspension. The final volume in each well will be 200 µL.
-
Essential Controls:
-
-
Incubation:
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air.[16]
-
-
Data Acquisition and Interpretation:
-
After incubation, visually inspect the plate for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well in the dilution series).[14]
-
Secondary Screening: Enzyme Inhibition Assays
Many pyrimidine derivatives exert their biological effects by inhibiting specific enzymes, particularly protein kinases.[1][5][19] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer.[5][19] Therefore, a direct enzyme inhibition assay is a critical secondary screen for promising anticancer "hits."
Principle of Kinase Inhibition Assays: Enzyme inhibition assays are fundamental to drug discovery, providing a direct measure of a compound's effect on its molecular target.[20][21] These assays typically measure the consumption of a substrate or the formation of a product over time. For kinases, this involves quantifying the transfer of a phosphate group from ATP to a protein or peptide substrate. Various detection methods exist, including radiometric, fluorescence, and luminescence-based readouts.
General Protocol Outline: A Generic Kinase Assay (e.g., for Src Kinase)
-
Reagents: Recombinant Src kinase, a suitable peptide substrate, ATP, assay buffer, and the pyrimidine derivative.
-
Procedure:
-
In a microplate, combine the kinase, the pyrimidine inhibitor (at various concentrations), and the peptide substrate in the assay buffer.
-
Initiate the enzymatic reaction by adding ATP.
-
Incubate for a specific time at a controlled temperature.
-
Stop the reaction and use a detection reagent (e.g., an antibody that recognizes the phosphorylated substrate) to quantify the amount of product formed.
-
-
Data Analysis: The results are used to calculate the percent inhibition at each compound concentration and subsequently determine the IC50 value, providing a quantitative measure of the compound's potency against the specific enzyme target.
Conclusion and Future Directions
The systematic screening of novel pyrimidine derivatives is a validated and highly effective strategy for the discovery of new therapeutic agents. By employing a logical, tiered screening cascade—beginning with broad cellular assays like MTT and broth microdilution, and progressing to specific molecular target assays such as kinase inhibition—researchers can efficiently identify and validate promising compounds. The key to success lies not only in the precise execution of these protocols but in understanding the principles behind them and incorporating a robust system of controls. This ensures the generation of high-quality, reproducible data that can confidently guide a compound's journey from a laboratory novelty to a potential life-saving medicine.
References
-
Ahmad, I., et al. (2023). Explanatory review on pyrimidine/fused pyrimidine derivatives as anticancer agents targeting Src kinase. Journal of Biomolecular Structure & Dynamics, 42(3), 1582-1614. [Link]
-
Al-Ostoot, F. H., et al. (2023). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Anti-Cancer Agents in Medicinal Chemistry, 23(13), 1475-1497. [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved January 21, 2026, from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved January 21, 2026, from [Link]
-
Biobide. (n.d.). What is an Inhibition Assay? Retrieved January 21, 2026, from [Link]
-
Taylor & Francis Online. (2023). Explanatory review on pyrimidine/fused pyrimidine derivatives as anticancer agents targeting Src kinase. Journal of Biomolecular Structure and Dynamics. [Link]
-
Grokipedia. (n.d.). Broth microdilution. Retrieved January 21, 2026, from [Link]
-
Royal Society of Chemistry. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]
-
ResearchGate. (2023). Explanatory review on pyrimidine/fused pyrimidine derivatives as anticancer agents targeting Src kinase. Request PDF. [Link]
-
MI - Microbiology. (n.d.). Broth Microdilution. Retrieved January 21, 2026, from [Link]
-
National Institutes of Health. (n.d.). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. NIH. [Link]
-
BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved January 21, 2026, from [Link]
-
Creative Bioarray. (n.d.). MTT Analysis Protocol. Retrieved January 21, 2026, from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved January 21, 2026, from [Link]
-
Clinical Trials Arena. (2018). Universal enzyme inhibition measurement could boost drug discovery. Retrieved January 21, 2026, from [Link]
-
YouTube. (2023). functional in vitro assays for drug discovery. Retrieved January 21, 2026, from [Link]
-
International Journal of Pharmacy and Biological Sciences. (n.d.). In vivo Methods for Preclinical Screening of Anticancer Drugs. IJPBS. [Link]
-
National Center for Biotechnology Information. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. [Link]
-
Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved January 21, 2026, from [Link]
-
Microbe Online. (2013). Broth Dilution Method for MIC Determination. Retrieved January 21, 2026, from [Link]
-
National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual - NCBI Bookshelf. [Link]
-
National Center for Biotechnology Information. (n.d.). Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. PMC. [Link]
-
INTEGRA Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (n.d.). Antibacterial susceptibility testing of synthesized compounds (IV a–g)... ResearchGate. [Link]
-
World Journal of Advanced Research and Reviews. (n.d.). An overview on synthesis and biological activity of pyrimidines. WJARR. [Link]
-
PubMed. (n.d.). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. [Link]
-
WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved January 21, 2026, from [Link]
-
Apec.org. (n.d.). Antimicrobial Susceptibility Testing. Retrieved January 21, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. PMC. [Link]
Sources
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Explanatory review on pyrimidine/fused pyrimidine derivatives as anticancer agents targeting Src kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ijpbs.com [ijpbs.com]
- 9. clyte.tech [clyte.tech]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Broth Microdilution | MI [microbiology.mlsascp.com]
- 15. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. grokipedia.com [grokipedia.com]
- 17. microbeonline.com [microbeonline.com]
- 18. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 19. tandfonline.com [tandfonline.com]
- 20. blog.biobide.com [blog.biobide.com]
- 21. bellbrooklabs.com [bellbrooklabs.com]
The Advent and Synthesis of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine: A Technical Guide
Introduction: The Rise of Fluorinated Pyrimidines in Chemical Biology
The mid-20th century marked a paradigm shift in medicinal and agricultural chemistry with the strategic incorporation of fluorine into organic molecules. The trifluoromethyl (-CF3) group, in particular, has been a cornerstone of modern drug design, valued for its ability to enhance metabolic stability, binding affinity, and bioavailability of parent compounds.[1] Pyrimidine scaffolds, being essential components of nucleic acids and various coenzymes, have long been a focus of therapeutic and agrochemical research. The convergence of these two fields—the unique properties of the trifluoromethyl group and the biological significance of the pyrimidine core—gave rise to a plethora of highly effective molecules.
While the precise moment of discovery for 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine (CAS 54518-10-4) is not extensively documented in seminal, standalone publications, its emergence can be understood as a logical and significant step within the broader exploration of trifluoromethylated pyrimidines. This class of compounds has shown remarkable utility as anticancer agents, highlighting their potential in therapeutic development.[2] Researchers, recognizing the potential of this scaffold, have developed various synthetic routes to create a library of derivatives for biological screening. This guide provides an in-depth look at the plausible synthetic pathways leading to 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine, its key chemical properties, and its significance in the landscape of modern chemical research.
Physicochemical Properties
A summary of the key physicochemical properties of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine is presented in the table below. These properties are crucial for its handling, formulation, and behavior in biological systems.
| Property | Value | Source |
| CAS Number | 54518-10-4 | |
| Molecular Formula | C6H6F3N3 | |
| Molecular Weight | 177.13 g/mol | |
| IUPAC Name | 2-methyl-6-(trifluoromethyl)pyrimidin-4-amine |
Synthetic Pathways and Methodologies
The synthesis of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine can be achieved through a multi-step reaction sequence, a common approach for constructing highly functionalized pyrimidine rings. A representative and efficient synthesis is outlined below, starting from readily available precursors.
Conceptual Synthetic Workflow
The synthesis of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine conceptually involves the construction of the pyrimidine ring through the condensation of a β-dicarbonyl compound (or its equivalent) with a source of the amidine functionality. The presence of the trifluoromethyl group necessitates the use of a fluorinated building block.
Caption: A conceptual workflow for the synthesis of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine.
Detailed Experimental Protocol
The following protocol is a representative method for the synthesis of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine, adapted from established procedures for similar pyrimidine derivatives.[3]
Step 1: Synthesis of 4-hydroxy-2-methyl-6-(trifluoromethyl)pyrimidine
-
Reaction Setup: To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl trifluoroacetoacetate dropwise at room temperature.
-
Addition of Amidine: Following the addition of the β-ketoester, add acetamidine hydrochloride to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
Work-up: After cooling to room temperature, neutralize the reaction mixture with an appropriate acid (e.g., acetic acid). The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield 4-hydroxy-2-methyl-6-(trifluoromethyl)pyrimidine.
Step 2: Synthesis of 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine
-
Chlorination: In a well-ventilated fume hood, suspend the 4-hydroxy-2-methyl-6-(trifluoromethyl)pyrimidine obtained in the previous step in phosphorus oxychloride (POCl3).
-
Heating: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by TLC.
-
Removal of Excess Reagent: After the reaction is complete, carefully remove the excess POCl3 by distillation under reduced pressure.
-
Work-up: Pour the cooled reaction mixture onto crushed ice with vigorous stirring. The resulting precipitate is collected by filtration, washed with water, and dried to afford 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine.
Step 3: Synthesis of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine
-
Amination: Dissolve the 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine in a suitable solvent (e.g., ethanol) in a sealed pressure vessel.
-
Ammonia Source: Add a solution of ammonia in ethanol (or bubble ammonia gas through the solution).
-
Heating: Heat the sealed vessel to a temperature above 100 °C and maintain for several hours.
-
Work-up and Purification: After cooling, evaporate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine as the final product.
Applications and Research Directions
The 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine scaffold is a valuable building block in the synthesis of a wide range of biologically active molecules. Its derivatives have been investigated for various applications:
-
Agrochemicals: Pyrimidine derivatives are known to possess herbicidal, fungicidal, and insecticidal properties.[4] The presence of the trifluoromethyl group can enhance the potency and spectrum of activity of these compounds.
-
Medicinal Chemistry: The pyrimidine core is a common feature in many approved drugs. The trifluoromethyl group can improve the pharmacokinetic profile of drug candidates.[1] Derivatives of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine are of interest in the development of novel therapeutics, particularly in oncology and infectious diseases. For example, related pyrimidine structures have been explored as potent and selective cyclooxygenase-2 (COX-2) inhibitors.[5]
-
Enzyme Inhibition: The structural motifs present in this molecule make it an attractive starting point for the design of inhibitors for various enzymes, such as kinases, which are important targets in cancer therapy.[6]
Logical Relationships in Drug Discovery
The development of molecules like 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine is part of a logical progression in drug discovery and agrochemical research.
Caption: The logical progression from scaffold identification to candidate selection in drug discovery.
Conclusion
2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine stands as a testament to the power of strategic molecular design in the chemical sciences. While its own history is intertwined with the broader narrative of fluorinated heterocycles, its utility as a synthetic intermediate is clear. The robust synthetic methodologies developed for its preparation and the diverse biological activities of its derivatives underscore the continued importance of this compound and its analogs in both academic and industrial research. The ongoing exploration of trifluoromethyl-substituted pyrimidines promises to yield new and improved therapeutic agents and agrochemicals, addressing critical needs in human health and food security.
References
-
Molecules. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
-
Frontiers in Chemistry. (2022). Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis. Frontiers. [Link]
-
Molecules. (2021). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. [Link]
-
Frontiers in Chemistry. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers. [Link]
-
ResearchGate. (n.d.). Chemical structure of a selected trifluoromethyl-substituted pyrimidine (94). ResearchGate. [Link]
-
Frontiers in Chemistry. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers. [Link]
-
PubMed. (2009). Identification of [4-[4-(methylsulfonyl)phenyl]-6-(trifluoromethyl)-2-pyrimidinyl] amines and ethers as potent and selective cyclooxygenase-2 inhibitors. [Link]
-
PubMed. (2020). Discovery of 4-methyl-N-(4-((4-methylpiperazin- 1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-oxy)benzamide as a potent inhibitor of RET and its gatekeeper mutant. [Link]
-
ResearchGate. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. [Link]
-
Chem-Impex. (n.d.). 2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine. [Link]
-
Molecules. (2021). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. [Link]
-
Molecules. (2021). 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. MDPI. [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 5. Identification of [4-[4-(methylsulfonyl)phenyl]-6-(trifluoromethyl)-2-pyrimidinyl] amines and ethers as potent and selective cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 4-methyl-N-(4-((4-methylpiperazin- 1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-oxy)benzamide as a potent inhibitor of RET and its gatekeeper mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Research Applications of Substituted Pyrimidines
Introduction
The pyrimidine nucleus, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, is a cornerstone of medicinal chemistry and drug discovery.[1][2][3] As a fundamental component of nucleic acids (cytosine, thymine, and uracil), its inherent biocompatibility and ability to engage in various biological interactions make it a "privileged scaffold".[4][5] The versatility of the pyrimidine ring allows for substitutions at multiple positions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired biological activities.[3][6] This guide provides an in-depth exploration of the diverse research applications of substituted pyrimidines, focusing on their therapeutic potential in oncology, virology, and mycology, as well as their significant roles in agricultural chemistry and emerging materials science.
Part 1: Therapeutic Applications in Drug Discovery
The structural motif of pyrimidine is present in a multitude of FDA-approved drugs, highlighting its significance in pharmaceutical development.[4][7] Its ability to form hydrogen bonds and engage in π-π stacking interactions allows for high-affinity binding to a wide array of biological targets.[4]
Anticancer Agents
Substituted pyrimidines are among the most extensively investigated scaffolds in oncology, leading to the development of antimetabolites, kinase inhibitors, and DNA intercalators.[4][8]
1.1.1 Kinase Inhibitors
Kinases play a pivotal role in cellular signaling pathways that govern cell proliferation, differentiation, and survival.[9] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. Pyrimidine derivatives have been successfully designed to mimic the adenine ring of ATP, enabling them to competitively bind to the ATP-binding pocket of various kinases.[10]
A prominent example is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase often overexpressed in cancers like non-small cell lung cancer.[9][11] Fused pyrimidine systems, such as pyrazolopyrimidines and pyridopyrimidines, have shown potent EGFR inhibitory activity.[9][11][12] The structure-activity relationship (SAR) studies reveal that substitutions at the C4 and C5 positions of the pyrimidine ring are crucial for enhanced inhibitory activity.[9] For instance, 4-anilinoquinazoline derivatives like Gefitinib and Erlotinib are potent EGFR inhibitors.[11]
Key Structural Insights for Kinase Inhibition:
-
Hinge Binding: The N1 and N3 atoms of the pyrimidine ring often form critical hydrogen bonds with the hinge region of the kinase active site.
-
Hydrophobic Pockets: Aromatic or hydrophobic substituents at positions 2, 4, and 6 can occupy hydrophobic pockets within the ATP-binding site, enhancing potency and selectivity.[5][13]
-
Fused Ring Systems: Fusing the pyrimidine ring with other heterocyclic systems (e.g., pyrazole, pyrrole, pyridine) can improve binding affinity and modulate the pharmacological profile.[9][10][14][15]
Logical Relationship: Pyrimidine Scaffold as a Kinase Inhibitor
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. ijsat.org [ijsat.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects [mdpi.com]
- 8. gsconlinepress.com [gsconlinepress.com]
- 9. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 10. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 12. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tyrosine kinase inhibitors. 12. Synthesis and structure-activity relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines designed as inhibitors of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Methodological & Application
protocol for synthesizing 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine derivatives
An Application Note and Protocol for the Synthesis of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine Derivatives
Authored by: A Senior Application Scientist
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage with a wide range of biological targets.[1][2][3][4] The incorporation of a trifluoromethyl (CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. This guide provides a detailed, field-proven protocol for the synthesis of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine derivatives, a class of compounds with significant potential in drug discovery, particularly as kinase inhibitors.[5] We will elucidate the strategic rationale behind a robust three-step synthetic sequence, offer step-by-step experimental procedures, and provide troubleshooting guidance to ensure reproducible and high-yield outcomes.
Introduction: The Strategic Importance of Trifluoromethylated Pyrimidines
Pyrimidine derivatives are integral to modern pharmacology, with applications ranging from antiviral to anticancer therapies.[3] Their structural resemblance to the purine bases of DNA and RNA allows them to function as effective enzyme inhibitors. The 2-methyl-6-(trifluoromethyl)pyrimidin-4-amine core is of particular interest. The trifluoromethyl group at the C6 position often serves as a crucial lipophilic and electron-withdrawing moiety that can improve cell permeability and resist oxidative metabolism. The 2-methyl group can provide steric hindrance or engage in specific hydrophobic interactions within a target's binding site. Finally, the C4-amine position acts as a versatile chemical handle, allowing for the introduction of diverse side chains to modulate potency, selectivity, and pharmacokinetic properties.
This protocol details a common and reliable synthetic pathway:
-
Step A: Cyclocondensation to form the pyrimidin-4-ol core.
-
Step B: Conversion of the hydroxyl group to a reactive chloro leaving group.
-
Step C: Nucleophilic aromatic substitution (SNAr) with various amines to generate the target derivatives.
Overall Synthetic Workflow
The multi-step synthesis is designed for efficiency and versatility, allowing for the late-stage diversification of the C4-substituent.
Caption: High-level workflow for the synthesis of target pyrimidine derivatives.
Mechanistic Insight: The Cyclocondensation Reaction
The formation of the pyrimidine ring is achieved via a classical cyclocondensation reaction. This process involves the reaction of a 1,3-dicarbonyl compound with an amidine. The choice of a strong base, such as sodium ethoxide, is critical for deprotonating the amidine hydrochloride and facilitating the initial nucleophilic attack.
Caption: Key mechanistic stages of the pyrimidine ring formation.
Detailed Experimental Protocols
Safety Precaution: This synthesis involves hazardous materials, including phosphorus oxychloride (POCl3), which is highly corrosive and reacts violently with water. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Part A: Synthesis of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol
Rationale: This step establishes the core pyrimidine ring. The reaction is driven to completion by refluxing in ethanol, which serves as an excellent solvent for the reactants and the sodium ethoxide base.
-
Materials & Reagents:
-
Ethyl 4,4,4-trifluoroacetoacetate (1.0 eq)
-
Acetamidine hydrochloride (1.1 eq)
-
Sodium ethoxide (2.2 eq)
-
Anhydrous Ethanol (EtOH)
-
Hydrochloric acid (HCl), 2M aqueous solution
-
Deionized water
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add anhydrous ethanol.
-
Carefully add sodium ethoxide to the ethanol and stir until fully dissolved.
-
Add acetamidine hydrochloride and stir for 15 minutes at room temperature.
-
Add ethyl 4,4,4-trifluoroacetoacetate dropwise to the mixture.
-
Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the resulting residue in deionized water and cool in an ice bath.
-
Acidify the aqueous solution to pH 2-3 by the slow addition of 2M HCl. A precipitate will form.
-
Stir the slurry in the ice bath for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the solid with cold deionized water and dry under vacuum to yield the product as a white to off-white solid.
-
Part B: Synthesis of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine
Rationale: The hydroxyl group of the pyrimidin-4-ol is a poor leaving group. Conversion to a chloride using a strong chlorinating agent like POCl3 creates an activated intermediate that is highly susceptible to nucleophilic attack at the C4 position.
-
Materials & Reagents:
-
2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol (1.0 eq)
-
Phosphorus oxychloride (POCl3) (5.0-10.0 eq, used as both reagent and solvent)
-
N,N-Dimethylaniline (catalytic amount, ~0.1 eq)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
-
Procedure:
-
Carefully add 2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol to a flask containing phosphorus oxychloride and a catalytic amount of N,N-Dimethylaniline.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 105 °C) for 3-5 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. (Caution: Exothermic reaction!)
-
Extract the aqueous mixture with toluene (3x).
-
Combine the organic layers and wash sequentially with saturated NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to afford the crude product, which can often be used in the next step without further purification.
-
Part C: Synthesis of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine Derivatives
Rationale: This is the diversification step. The electron-withdrawing effect of the pyrimidine nitrogens and the trifluoromethyl group makes the C4 position highly electrophilic, facilitating a smooth SNAr reaction with a wide range of primary and secondary amines. A non-nucleophilic base like diisopropylethylamine (DIPEA) is used to quench the HCl generated during the reaction.
-
Materials & Reagents:
-
4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine (1.0 eq)
-
Desired primary or secondary amine (1.1-1.5 eq)
-
Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO) as solvent
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
-
Procedure:
-
In a reaction vial, dissolve 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine in NMP.
-
Add the desired amine, followed by DIPEA.
-
Seal the vial and heat the mixture to 80-120 °C for 2-12 hours, depending on the nucleophilicity of the amine.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and pour it into water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final derivative.
-
Data Summary and Troubleshooting
The protocol outlined in Part C is adaptable to a variety of amines. The following table provides representative data for expected outcomes.
| Amine Used | Reaction Temp (°C) | Time (h) | Typical Yield (%) | Notes |
| Aniline | 100 | 4 | 85-95% | Forms a solid product, easily purified by recrystallization. |
| Morpholine | 80 | 2 | >90% | Highly nucleophilic, reaction is typically fast. |
| Benzylamine | 90 | 3 | 80-90% | Product may be an oil, requires chromatographic purification. |
| 3-Aminopyridine | 120 | 8 | 65-75% | Less nucleophilic amine requires higher temperature and longer time. |
Troubleshooting Guide:
-
Low Yield in Step A: Ensure all reagents and the solvent are anhydrous. The sodium ethoxide must be of high quality.
-
Incomplete Reaction in Step B: The reaction may require a longer reflux time or a fresh bottle of POCl3. Ensure the starting pyrimidinol is completely dry.
-
Multiple Products in Step C: If using a primary amine, bis-alkylation is a potential side reaction, though unlikely under these conditions. If the amine has other nucleophilic sites, protection may be necessary. Low temperatures can sometimes improve selectivity.
-
Purification Difficulties: Highly polar amine derivatives may be difficult to purify via silica gel chromatography. Consider using a reverse-phase system or converting the product to a salt for purification by recrystallization.
Conclusion
This application note provides a comprehensive and robust protocol for synthesizing a diverse library of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine derivatives. By understanding the rationale behind each step—from the foundational cyclocondensation to the versatile final amination—researchers can reliably produce these valuable compounds for applications in drug discovery and chemical biology. The methodology is scalable and amenable to parallel synthesis for the rapid generation of compound libraries.
References
-
Guan, A. et al. (2019). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Molecules. Available at: [Link]
-
Al-Masoudi, N. A. et al. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters. Available at: [Link]
-
Fadda, A. A. et al. (2026). Synthesis of Pyrazole Derivatives A Review. International Journal for Multidisciplinary Research. Available at: [Link]
-
Organic Chemistry Portal. Pyrimidine synthesis. Organic Chemistry Portal. Available at: [Link]
-
Gontova, T. et al. (2021). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. Available at: [Link]
-
Yengoyan, A. P. et al. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. ResearchGate. Available at: [Link]
-
Umemoto, T. et al. (2012). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Fluorine Chemistry. Available at: [Link]
-
PharmaGuideline. (2022). Synthesis, Reactions and Medicinal Uses of Pyrimidine. PharmaGuideline. Available at: [Link]
-
Al-Ajely, M. S. et al. (2018). Synthesis of some substituted pyrimidines via cycloaddition reaction of amidines and chalcones. ResearchGate. Available at: [Link]
-
Jeelan Basha, N. et al. (2023). Recent medicinal approaches of novel pyrimidine analogs: A review. Results in Chemistry. Available at: [Link]
-
Movassaghi, M. & Hill, M. D. (2007). Synthesis of pyrimidines by direct condensation of amides and nitriles. Nature Protocols. Available at: [Link]
-
Mehta, H. & Khunt, R. (2015). Synthesis and studies of some substituted pyrimidines. International Journal of ChemTech Research. Available at: [Link]
-
Kumar, B. et al. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. SciSpace. Available at: [Link]
Sources
- 1. growingscience.com [growingscience.com]
- 2. Synthesis, Reactions and Medicinal Uses of Pyrimidine | Pharmaguideline [pharmaguideline.com]
- 3. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Antifungal Assays Using 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine
Introduction: The Imperative for Novel Antifungal Scaffolds
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. The current antifungal armamentarium is limited to a few drug classes, and the development of novel, effective, and safe antifungal agents is a critical priority for the scientific and medical communities. Pyrimidine derivatives have emerged as a promising scaffold in medicinal chemistry, demonstrating a wide range of biological activities, including antifungal properties.[1][2] The unique structural features of pyrimidines allow for diverse chemical modifications, enabling the fine-tuning of their biological activity and pharmacokinetic profiles.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine in a variety of antifungal assays. We will delve into the rationale behind the experimental design, provide detailed, step-by-step protocols for standardized antifungal susceptibility testing, and offer insights into the interpretation of the generated data. The protocols described herein are based on internationally recognized standards, primarily those from the Clinical and Laboratory Standards Institute (CLSI), to ensure the generation of reproducible and comparable results.[3][4]
Compound Characterization: 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine
A thorough understanding of the physicochemical properties of a test compound is fundamental to the design and interpretation of biological assays.
Chemical Structure:
Compound Details:
| Property | Value | Source |
| IUPAC Name | 2-methyl-6-(trifluoromethyl)pyrimidin-4-amine | [5] |
| Molecular Formula | C₆H₆F₃N₃ | [5] |
| Molecular Weight | 177.13 g/mol | [5] |
| CAS Number | 54518-10-4 | [5] |
The presence of the trifluoromethyl group is of particular interest, as this moiety is known to enhance the metabolic stability and bioavailability of drug candidates.[6]
Hypothesized Mechanism of Action
While the precise mechanism of action for 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine is yet to be elucidated, the pyrimidine core is a known pharmacophore in several approved drugs with diverse biological targets. In the context of antifungal activity, pyrimidine analogs can interfere with nucleic acid synthesis, protein synthesis, or cell wall integrity. One notable pyrimidine analog, flucytosine, is converted to 5-fluorouracil within fungal cells, which then disrupts DNA and RNA synthesis. Given the structural similarities, it is plausible that 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine may exert its antifungal effect through a similar antimetabolite pathway. Further mechanistic studies, such as ergosterol biosynthesis inhibition assays or cell wall integrity assays, would be required to confirm the exact mechanism.
Experimental Protocols: Antifungal Susceptibility Testing
The following protocols are designed to provide a robust framework for the initial screening and characterization of the antifungal activity of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine.
Broth Microdilution Assay for Yeasts (Adapted from CLSI M27)[3][7]
This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against yeast isolates.
Objective: To determine the lowest concentration of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine that inhibits the visible growth of a yeast pathogen.
Materials:
-
2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Yeast isolates (e.g., Candida albicans, Cryptococcus neoformans)
-
Spectrophotometer
-
Sterile saline (0.85%)
-
0.5 McFarland standard
-
Positive control antifungal (e.g., Fluconazole)
-
Incubator (35°C)
Protocol Workflow:
Caption: Workflow for the broth microdilution antifungal susceptibility testing of yeasts.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mg/mL stock solution of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine in DMSO. Further dilutions should be made in RPMI-1640 medium.
-
Inoculum Preparation: From a fresh culture, suspend several colonies of the yeast isolate in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the wells.
-
Plate Preparation: In a 96-well plate, perform a two-fold serial dilution of the compound, typically ranging from 64 µg/mL to 0.125 µg/mL.
-
Inoculation: Add the prepared yeast inoculum to each well.
-
Controls: Include a sterility control (medium only), a growth control (medium and inoculum), and a positive control with a known antifungal agent.
-
Incubation: Incubate the plates at 35°C for 24 to 48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is a significant inhibition of growth (approximately 50% reduction) compared to the growth control.
Broth Microdilution Assay for Filamentous Fungi (Adapted from CLSI M38)[4][8]
This protocol is tailored for determining the MIC of antifungal agents against molds.
Objective: To determine the lowest concentration of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine that inhibits the visible growth of a filamentous fungus.
Materials:
-
All materials from the yeast protocol
-
Filamentous fungi isolates (e.g., Aspergillus fumigatus)
-
Potato Dextrose Agar (PDA)
-
Hemocytometer or spectrophotometer for spore counting
Protocol Workflow:
Caption: Workflow for the broth microdilution antifungal susceptibility testing of filamentous fungi.
Step-by-Step Methodology:
-
Compound Preparation: Same as for the yeast protocol.
-
Inoculum Preparation: Grow the filamentous fungus on PDA until sporulation is evident. Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Count the conidia using a hemocytometer and dilute in RPMI-1640 to a final concentration of 0.4-5 x 10⁴ CFU/mL.
-
Plate Preparation: Same as for the yeast protocol.
-
Inoculation: Add the prepared conidial suspension to each well.
-
Controls: Same as for the yeast protocol.
-
Incubation: Incubate the plates at 35°C for 48 to 72 hours, or until sufficient growth is observed in the growth control well.
-
MIC Determination: The MIC is the lowest concentration of the compound that causes complete inhibition of visible growth.
Data Interpretation and Presentation
The results of the antifungal susceptibility testing should be presented in a clear and concise manner to facilitate comparison and analysis.
Example Data Table:
| Fungal Isolate | 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| Candida albicans ATCC 90028 | 8 | 0.5 |
| Cryptococcus neoformans H99 | 16 | 4 |
| Aspergillus fumigatus ATCC 204305 | 32 | >64 |
Further Investigations: Beyond the MIC
While the MIC provides a crucial starting point, a comprehensive evaluation of a novel antifungal agent requires further investigation.
-
Minimum Fungicidal Concentration (MFC): This assay determines the lowest concentration of the compound that kills the fungal isolate. It is performed by subculturing the contents of the wells from the MIC assay onto drug-free agar plates.
-
Time-Kill Assays: These assays provide insights into the pharmacodynamics of the compound by measuring the rate of fungal killing over time at various concentrations.
-
Biofilm Disruption Assays: Given the clinical significance of fungal biofilms, evaluating the ability of the compound to inhibit biofilm formation or disrupt established biofilms is highly relevant.
-
Cytotoxicity Assays: It is essential to assess the toxicity of the compound against mammalian cell lines to determine its therapeutic index.
Conclusion
2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine represents a promising starting point for the development of novel antifungal agents. The protocols outlined in this application note provide a standardized and robust framework for the initial evaluation of its antifungal activity. By adhering to these methodologies, researchers can generate high-quality, reproducible data that will be crucial for the continued development of this and other pyrimidine-based antifungal candidates. The exploration of this chemical scaffold may lead to the discovery of new therapies to combat the growing threat of fungal infections.
References
- Abbas, S. Y., El-Sharief, M. A. S., Basyouni, W. M., & Z-Alha, M. A. (2021). Pyrimidine as a promising scaffold for designing and developing of novel bioactive molecules: A review. Bioorganic Chemistry, 111, 104860.
- Bhat, A. A., Kumar, A., & Kumar, R. (2017). Amide-based derivatives as potential anticancer agents: A review. European Journal of Medicinal Chemistry, 138, 109-131.
- Borthakur, S. K., Singh, R. K., & Gogoi, P. (2020). Pyrimidine-based fungicides: a review on their synthesis, mode of action, and structure-activity relationship. Journal of Agricultural and Food Chemistry, 68(19), 5221-5240.
- Giel, M., Ratajczak-Wrona, W., & Juszczak, M. (2022).
- Maftei, C. V., Popa, M., & Desbrieres, J. (2015). Amide-containing polymers: a review of their synthesis and applications. Express Polymer Letters, 9(10), 876-904.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 23187061, 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine. Retrieved January 21, 2026 from [Link].
- Wu, W., Lan, W., Wu, C., & Fei, Q. (2021). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Journal of Heterocyclic Chemistry, 58(8), 1636-1644.
- CLSI. Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3.
- CLSI. Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition. CLSI document M38-A2.
- Wu, Z., Hu, D., Kuang, J., Cai, H., Wu, S., & Xue, W. (2012). Synthesis and antifungal activity of N-(substituted pyridinyl)-1-methyl (phenyl)-3-(trifluoromethyl)
-
Wikipedia contributors. (2023, December 2). TAS2R14 agonist 28.1. In Wikipedia, The Free Encyclopedia. Retrieved 19:15, January 21, 2026, from [Link]
- CLSI. Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi. 3rd ed. CLSI standard M38.
- CLSI. Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. 4th ed. CLSI standard M27.
- Wu, D., et al. (2022). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c] trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Journal of Agricultural and Food Chemistry, 70(30), 9291-9300.
- Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Journal of Clinical Microbiology, 43(8), 3787-3791.
- CLSI. Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3. ANSI Webstore.
- Giusiano, G., et al. (2023). Antifungal susceptibility testing following the CLSI M27 document, along with the measurement of MFC/MIC ratio, could be the optimal approach to detect amphotericin B resistance in Clavispora (Candida) lusitaniae. Susceptibility patterns of contemporary isolates of this species. Frontiers in Cellular and Infection Microbiology, 13, 1286934.
- CLSI. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts. CLSI, 2022.
- Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Antimicrobial Agents and Chemotherapy, 49(8), 3554-3556.
- Saswati, S., et al. (2018). Antifungal Susceptibility Testing of Dermatophytes. Scholars Journal of Applied Medical Sciences, 6(1), 196-200.
Sources
- 1. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Pesticidal Activities of Pyrimidin-4-amine Derivatives Bearing a 5-(Trifluoromethyl)-1,2,4-oxadiazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. webstore.ansi.org [webstore.ansi.org]
- 5. 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine | C6H6F3N3 | CID 23187061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Note: A Comprehensive Guide to the Insecticidal Bioassay of Novel Pyrimidine Compounds
Abstract: The pyrimidine scaffold is a cornerstone in the development of modern insecticides, exhibiting diverse modes of action and potent activity against a wide range of insect pests.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for robust insecticidal testing of novel pyrimidine compounds. It moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring that each protocol functions as a self-validating system. Detailed, step-by-step methodologies for primary screening assays, including topical application and dietary incorporation, are presented, alongside critical considerations for data analysis and interpretation. This guide is designed to harmonize testing procedures and enable the generation of accurate, reproducible, and comparable data essential for the discovery and development of next-generation insecticides.
Introduction to Pyrimidine Insecticides and Bioassay Principles
The Pyrimidine Scaffold in Insecticide Discovery
The pyrimidine ring is a privileged structure in medicinal and agrochemical research. Its derivatives have been successfully developed into commercial insecticides with varied modes of action.[2] For instance, some pyrimidine derivatives act as insect growth regulators (IGRs) by inhibiting chitin biosynthesis, a process vital for exoskeleton formation.[1][3] Others, like the recently developed benzpyrimoxan, show remarkable activity against planthoppers, including strains resistant to existing insecticides.[1] The versatility of the pyrimidine core allows for extensive structural modifications, making it a focal point for discovering novel bioactive molecules to combat insecticide resistance.[4][5][6]
Common Modes of Action (MoA)
Understanding the potential MoA is crucial for designing relevant bioassays. The Insecticide Resistance Action Committee (IRAC) provides a vital classification scheme based on the target site of insecticides.[3][7][8][9][10] Pyrimidine-based compounds can fall into several groups. A key example is Group 15: Inhibitors of chitin biosynthesis , which includes compounds like diflubenzuron.[3] Other novel pyrimidines may target the nervous system, such as nicotinic acetylcholine receptors (nAChR), or have as-yet-unidentified modes of action.[4] Early bioassay results, such as the speed of action, can provide clues to the MoA. For example, neurotoxins typically cause rapid knockdown, whereas IGRs exhibit slower, developmental effects.
Foundational Principles of Insecticidal Bioassays
An insecticidal bioassay is a standardized experiment that measures the potency and effect of a chemical on a target insect population.[11][12] The core principle is to establish a dose-response relationship, which quantifies how the insect's response (e.g., mortality, knockdown, feeding inhibition) changes with increasing concentrations or doses of the test compound.[13] Robust bioassays are built on the pillars of consistency, reproducibility, and relevance .[14] They must be conducted under controlled laboratory conditions to isolate the effect of the compound from other variables.[14] Standardized guidelines from organizations like the World Health Organization (WHO) provide a framework for ensuring data can be compared across different laboratories and studies.[15][16][17]
Pre-Experimental Considerations
Test Insect Selection and Rearing
Causality: The choice of insect species is paramount and must align with the intended target spectrum of the pyrimidine compound. For agricultural pests, this might include species like the fall armyworm (Spodoptera frugiperda) or aphids (Aphis craccivora). For public health applications, mosquitoes such as Aedes aegypti are critical targets.[5] It is essential to use healthy, age-synchronized insects from a well-maintained laboratory colony. For mosquitoes, 3-5 day old, non-blood-fed adult females are often standard.[18] Using insects of a consistent age and life stage minimizes biological variability that could otherwise skew results. Rearing conditions must be strictly controlled (e.g., temperature, humidity, photoperiod) to ensure the physiological uniformity of the test population.[19]
Compound Preparation and Formulation
Causality: The test compound must be dissolved in a suitable solvent that is non-toxic to the insect at the concentrations used. Acetone is a common choice for many bioassays due to its volatility and low toxicity.[11][20] A stock solution of the pyrimidine compound is prepared at a high concentration, from which a series of dilutions are made.[21][22] This serial dilution process is critical for creating the range of concentrations needed to establish a dose-response curve. All solutions should be prepared fresh and vortexed thoroughly to ensure homogeneity.[21][22]
Health and Safety
Standard laboratory personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, must be worn at all times when handling insecticides and solvents.[18] All work with volatile solvents and concentrated insecticide stocks should be performed in a certified chemical fume hood. Researchers must be familiar with the Safety Data Sheets (SDS) for all chemicals used.
Tier 1: Primary Screening Bioassays
Primary screening aims to determine the intrinsic toxicity of a compound and establish a dose-response relationship. The two most fundamental methods are topical application (for contact toxicity) and dietary incorporation (for ingestion toxicity).
Protocol: Topical Application Bioassay
This method directly applies a precise volume of the insecticide solution to the insect's body, typically the dorsal thorax.[23] It is the gold standard for determining the intrinsic contact toxicity of a compound, as it minimizes variations in exposure that can occur with other methods.[21][22][23]
Detailed Step-by-Step Methodology:
-
Insect Preparation: Anesthetize a batch of 20-25 adult insects (e.g., mosquitoes, fruit flies, or lepidopteran larvae) using chilling (4°C for 4-5 minutes) or brief exposure to CO₂.[24]
-
Dose Preparation: Prepare at least five serial dilutions of the pyrimidine compound in acetone, plus an acetone-only control. A typical starting range might be 0.01, 0.1, 1, 10, and 100 ng per insect.
-
Application: Using a calibrated micro-applicator or syringe, carefully apply a small, precise volume (e.g., 0.5-1.0 µL) of the insecticide solution to the dorsal thorax of each anesthetized insect.[24][25]
-
Holding & Observation: Place the treated insects into a clean recovery container with access to a food source (e.g., a 10% sucrose solution for mosquitoes). Maintain under controlled environmental conditions (e.g., 25°C, 65-80% RH).[24]
-
Mortality Assessment: Record mortality at a set time point, typically 24 hours post-application.[18][21] An insect is considered dead if it is immobile or unable to right itself when gently prodded.
-
Replication: Perform a minimum of three biological replicates for each concentration and the control.
Caption: Workflow for Topical Application Bioassay.
Protocol: Dietary Incorporation Bioassay
This method is essential for evaluating insecticides that act as stomach poisons. The pyrimidine compound is mixed evenly into the insect's artificial diet.[12] This technique is particularly relevant for larval stages of agricultural pests.[19][25]
Detailed Step-by-Step Methodology:
-
Diet Preparation: Prepare the standard artificial diet for the target insect species (e.g., lepidopteran larvae). Keep the diet in a liquid state in a water bath at a temperature that prevents solidification but does not degrade the compound (e.g., 50-60°C).
-
Dose Preparation: Prepare a series of aqueous dilutions of the formulated pyrimidine compound. The final concentrations in the diet should be calculated (e.g., 0.1, 1, 10, 50, 100 µg/mL of diet).
-
Incorporation: For each concentration, add a precise volume of the insecticide solution to a known volume of the liquid diet and mix thoroughly to ensure homogeneity.[25] A control diet should be prepared using only the solvent.
-
Dispensing: Dispense the treated diet into the wells of a multi-well bioassay tray (e.g., 1-2 mL per well).[19][25] Allow the diet to cool and solidify.
-
Infestation: Place one neonate or early-instar larva into each well.[19][25] Seal the tray with a perforated lid to allow for air exchange.
-
Incubation: Incubate the trays under controlled environmental conditions for a period appropriate to the insect's life cycle and the compound's expected speed of action (typically 5-7 days).[19]
-
Assessment: Record mortality. For slower-acting compounds like IGRs, endpoints may also include failure to molt, severe growth inhibition, or other developmental abnormalities.[19]
-
Replication: Use a sufficient number of larvae per concentration (e.g., 16-32) and replicate the entire experiment at least three times.
Data Analysis and Interpretation
Calculating Corrected Mortality
Causality: It is common to observe a low level of mortality in the control group. To ensure the measured mortality is due to the insecticide, it must be corrected using Abbott's formula.[26] This standardizes the results and accounts for natural or handling-related mortality.
Abbott's Formula: Corrected Mortality (%) = [ (% Test Mortality - % Control Mortality) / (100 - % Control Mortality) ] * 100
If control mortality exceeds 20%, the experiment is generally considered invalid and should be repeated.
Probit Analysis for LD₅₀/LC₅₀ Determination
The primary goal of these bioassays is to determine the Lethal Dose 50 (LD₅₀) or Lethal Concentration 50 (LC₅₀)—the dose or concentration required to kill 50% of the test population.[20][27][28] Probit analysis is the standard statistical method for this purpose.[13][26][29] It transforms the sigmoidal dose-response curve into a straight line, allowing for the calculation of the LD₅₀/LC₅₀ and its 95% confidence intervals.[13][27]
Caption: Logical flow for calculating LD₅₀/LC₅₀ via Probit Analysis.
Data Presentation
Results should be summarized in clear, structured tables. This allows for easy comparison between different pyrimidine compounds or against standard insecticides.
Table 1: Example Dose-Response Data for Topical Application of Compound X on Aedes aegypti
| Dose (ng/insect) | No. of Insects | No. Dead (24h) | % Mortality | Corrected Mortality (%) |
|---|---|---|---|---|
| 0 (Control) | 75 | 3 | 4.0 | - |
| 1.0 | 75 | 9 | 12.0 | 8.3 |
| 2.5 | 75 | 21 | 28.0 | 25.0 |
| 5.0 | 75 | 40 | 53.3 | 51.4 |
| 10.0 | 75 | 63 | 84.0 | 83.3 |
| 20.0 | 75 | 72 | 96.0 | 95.8 |
Table 2: Example Probit Analysis Results for Pyrimidine Compounds A, B, and a Standard
| Compound | LD₅₀ (ng/insect) | 95% Confidence Interval | Slope ± SE |
|---|---|---|---|
| Compound A | 4.8 | 4.1 - 5.6 | 3.1 ± 0.4 |
| Compound B | 15.2 | 12.9 - 18.1 | 2.5 ± 0.3 |
| Standard (Permethrin) | 8.5 | 7.5 - 9.6 | 2.9 ± 0.4 |
Conclusion and Best Practices
This application note provides a validated framework for the primary insecticidal screening of novel pyrimidine compounds. Adherence to these detailed protocols, from insect rearing to statistical analysis, is crucial for generating high-quality, reliable data. For further and more specialized testing, researchers can adapt these core principles to other bioassay formats, such as residual contact assays, leaf-dip methods for phytophagous insects, or WHO cone tests for residual surface efficacy.[15][30][31] By grounding experimental design in a clear understanding of the underlying scientific principles, researchers can confidently advance the most promising candidates in the insecticide discovery pipeline.
References
-
World Health Organization. (2006). Guidelines for testing mosquito adulticides for indoor residual spraying and treatment of mosquito nets. WHO/CDS/NTD/WHOPES/GCDPP/2006.3. [Link]
-
Microbe Investigations. (2024). Efficacy Testing for Household Insecticides and Repellents. [Link]
-
Journal of Entomology and Zoology Studies. (2017). Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review. [Link]
-
Herath, M., et al. (2022). Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies. JoVE (Journal of Visualized Experiments). [Link]
-
World Health Organization. (2009). Guidelines for efficacy testing of insecticides for indoor and outdoor ground-applied space spray applications. WHO/HTM/NTD/WHOPES/GCDPP/2009.6. [Link]
-
Entomology Testing Laboratory. (2018). Insecticides efficacy testing PT18. [Link]
-
Temple, J., et al. (2014). Methodology for Running Diet-Incorporated Bioassays with the Diamides. 2014 Beltwide Cotton Conferences. [Link]
-
Herath, M., et al. (2022). Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies. JoVE. [Link]
-
Tulasi B, et al. (n.d.). Bioassays Methods for Evaluating Insecticide Toxicity: Principles, Methods, and Considerations. AgriSustain-An International Journal. [Link]
-
World Health Organization. (2022). Standard operating procedure for testing insecticide susceptibility of adult mosquitoes in WHO bottle bioassays. [Link]
-
Liverpool School of Tropical Medicine. (n.d.). Topical bioassay. LITE. [Link]
-
Plapp, F. W., et al. (n.d.). Bioassays for Monitoring Insecticide Resistance. In Methods in Molecular Biology. [Link]
-
Research Square. (2023). Insecticidal activity and residual efficacy of pyrimidine derivatives against BPH. [Link]
-
Throne, J. E., et al. (1995). Probit Analysis of Correlated Data: Multiple Observations Over Time at One Concentration. Journal of Economic Entomology. [Link]
-
World Health Organization. (2022). Standard operating procedure for testing insecticide susceptibility of adult mosquitoes in WHO tube tests. [Link]
-
Slideshare. (n.d.). PROBIT ANALYSIS for calculating LC 50 VALUES. [Link]
-
Herath, M., et al. (2022). Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies. JoVE. [Link]
-
Zhang, Y., et al. (2024). Design, Synthesis, and Insecticidal Activity of Pyridino[1,2-a]pyrimidines Containing Indole Moeites at the 1-Position. Journal of Agricultural and Food Chemistry. [Link]
-
World Health Organization. (2022). Standard operating procedure for testing insecticide susceptibility of adult mosquitoes in WHO tube tests. IRIS. [Link]
-
Wang, Z., et al. (2017). Synthesis and insecticidal activity of novel pyrimidine derivatives containing urea pharmacophore against Aedes aegypti. Pest Management Science. [Link]
-
Walsh, T., et al. (2020). Resistance Bioassays and Allele Characterization Inform Analysis of Spodoptera frugiperda (Lepidoptera: Noctuidae) Introduction. Journal of Economic Entomology. [Link]
-
NAARM. (n.d.). Data analysis through SAS with special emphasis on Probit analysis. [Link]
-
Gürkan, M. O., & Gürsoy, A. (2015). Comparison of different bioassay methods for determining insecticide resistance in European Grapevine Moth, Lobesia botrana. [Link]
-
Vincent, K. (n.d.). Probit Analysis. ResearchGate. [Link]
-
Sia, S. Y., et al. (2021). Estimation of LC50 and its Confidence Interval for the Effect of Ferrous Sulphate on Catla catla. JOURNAL OF ENVIRONMENTAL MICROBIOLOGY AND TOXICOLOGY. [Link]
-
World Health Organization. (n.d.). Guidelines for testing mosquito adulticides for indoor residual spraying and treatment of mosquito nets. [Link]
-
ResearchGate. (2016). Synthesis and Insecticidal Activity of Novel Pyrimidine Derivatives Containing Urea pharmacophore against Aedes aegypti. [Link]
-
IRAC. (n.d.). Mode of Action Classification. [Link]
-
IRAC. (n.d.). MODE OF ACTION CLASSIFICATION SCHEME. [Link]
-
Wang, R., et al. (2018). Synthesis and Insecticidal Activity of Mesoionic Pyrido[1,2-α]pyrimidinone Derivatives Containing a Neonicotinoid Moiety. Molecules. [Link]
-
Gokulakrishnaa, R. K., & Thirunavukkarasu, S. (2023). Bioassay Techniques in Entomological Research. International Journal of Plant & Soil Science. [Link]
-
Portilla, M., et al. (2020). A Laboratory Diet-Overlay Bioassay to Monitor Resistance in Lygus lineolaris (Hemiptera: Miridae) to Insecticides Commonly Used in the Mississippi Delta. Journal of Insect Science. [Link]
-
IRAC. (n.d.). Mode of Action Classification | Insecticide Resistance Management. [Link]
-
IRAC. (n.d.). Mode of Action Classification. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. irac-online.org [irac-online.org]
- 4. Design, Synthesis, and Insecticidal Activity of Pyridino[1,2- a]pyrimidines Containing Indole Moeites at the 1-Position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and insecticidal activity of novel pyrimidine derivatives containing urea pharmacophore against Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Insecticidal Activity of Mesoionic Pyrido[1,2-α]pyrimidinone Derivatives Containing a Neonicotinoid Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cales.arizona.edu [cales.arizona.edu]
- 8. irac-online.org [irac-online.org]
- 9. vegetableipmupdates.arizona.edu [vegetableipmupdates.arizona.edu]
- 10. irac-online.org [irac-online.org]
- 11. journals.rdagriculture.in [journals.rdagriculture.in]
- 12. journalijpss.com [journalijpss.com]
- 13. researchgate.net [researchgate.net]
- 14. microbe-investigations.com [microbe-investigations.com]
- 15. Guidelines for testing mosquito adulticides for indoor residual spraying and treatment of mosquito nets [who.int]
- 16. Guidelines for efficacy testing of insecticides for indoor and outdoor ground-applied space spray applications [who.int]
- 17. Standard operating procedure for testing insecticide susceptibility of adult mosquitoes in WHO tube tests [who.int]
- 18. DSpace [iris.who.int]
- 19. cotton.org [cotton.org]
- 20. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. par.nsf.gov [par.nsf.gov]
- 22. Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies [jove.com]
- 23. Topical bioassay | LITE [lite.lstmed.ac.uk]
- 24. scispace.com [scispace.com]
- 25. academic.oup.com [academic.oup.com]
- 26. ars.usda.gov [ars.usda.gov]
- 27. naarm.org.in [naarm.org.in]
- 28. journal.hibiscuspublisher.com [journal.hibiscuspublisher.com]
- 29. PROBIT ANALYSIS for calculating LC 50 VALUES | PPTX [slideshare.net]
- 30. entomoljournal.com [entomoljournal.com]
- 31. Insecticides efficacy testing PT18 – Entomology Testing Laboratory [biocidetesting.com]
In Vitro Cytotoxicity Profiling of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine: A Multi-Assay Approach
An Application Note and Protocol Guide
Abstract
Derivatives of trifluoromethyl pyrimidine represent a class of heterocyclic compounds with significant potential in medicinal chemistry and drug discovery, demonstrating a range of biological activities including anticancer, antifungal, and insecticidal properties.[1][2] 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine is a representative member of this class whose therapeutic potential necessitates a thorough evaluation of its cytotoxic profile. This guide provides a comprehensive, multi-faceted strategy for characterizing the in vitro cytotoxicity of this compound. We present detailed, field-proven protocols for assessing cell viability through metabolic competence (MTT assay), cell membrane integrity (LDH assay), and for elucidating the mechanism of cell death by measuring key apoptotic markers (Caspase-3/7 activity and Annexin V/PI staining). This integrated workflow is designed to furnish researchers, scientists, and drug development professionals with a robust framework for generating reliable and reproducible cytotoxicity data, crucial for advancing novel chemical entities through the development pipeline.
Introduction: The Rationale for Cytotoxicity Assessment
The evaluation of a compound's effect on cell viability is a critical early step in the drug discovery process.[3][4] For compounds like 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine, which belongs to a class with known anti-proliferative potential, determining its potency and mechanism of action against cancer cell lines is a primary objective.[5][6] Cytotoxicity assays provide essential data for calculating key parameters like the half-maximal inhibitory concentration (IC50), which quantifies drug potency. Furthermore, understanding how a compound induces cell death—whether through programmed cell death (apoptosis) or uncontrolled lysis (necrosis)—offers invaluable insight into its molecular mechanism.
This guide details a logical progression of assays, from broad viability screening to specific mechanistic investigation, ensuring a comprehensive cytotoxicological profile.
Experimental Workflow: A Strategic Overview
A tiered approach is recommended for an efficient and thorough cytotoxicity assessment. The initial phase involves broad screening to determine if the compound affects cell viability and to quantify its potency (IC50). Subsequent assays are then employed to investigate the underlying mechanism of cell death for compounds that show significant activity.
Caption: Strategic workflow for cytotoxicity assessment.
Phase 1: Metabolic Viability Assessment (MTT Assay)
The MTT assay is a foundational, colorimetric method for assessing cell viability based on mitochondrial function.[4][7] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan product.[8][9] The amount of formazan produced is directly proportional to the number of metabolically active cells.[10]
Protocol 1: MTT Cytotoxicity Assay
A. Materials & Reagents
-
Target cancer cell lines (e.g., HCT116, PC3, HeLa)
-
Complete cell culture medium (e.g., DMEM/RPMI-1640 + 10% FBS, 1% Penicillin-Streptomycin)
-
2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine (stock solution in DMSO)
-
96-well flat-bottom sterile microplates
-
MTT reagent (5 mg/mL in sterile PBS, filter-sterilized, stored at 4°C protected from light)[8]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[11]
-
Microplate reader (absorbance at 570 nm)
B. Step-by-Step Methodology
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[11]
-
Scientist's Note: The optimal seeding density varies by cell line and should be determined empirically to ensure cells are in the exponential growth phase during the assay.
-
Incubate the plate overnight (18-24 hours) at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine in complete culture medium from the DMSO stock. A typical concentration range might be 0.1 to 100 µM.
-
Self-Validation: Include the following controls on each plate:
-
Vehicle Control: Cells treated with the highest concentration of DMSO used in the dilutions (typically ≤0.5%). This control accounts for any solvent-induced toxicity.
-
Untreated Control: Cells in complete medium only. This represents 100% cell viability.
-
Blank Control: Wells with complete medium but no cells. This is used to subtract the background absorbance of the medium and MTT reagent.[8]
-
-
Carefully remove the seeding medium and add 100 µL of the diluted compound or control solutions to the appropriate wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation & Solubilization:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration 0.5 mg/mL).[11]
-
Incubate the plate for 2-4 hours at 37°C. Monitor for the formation of purple formazan crystals.
-
Carefully aspirate the medium containing MTT. Be cautious not to disturb the formazan crystals or the cell monolayer.
-
Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[8]
-
Cover the plate with foil and place it on an orbital shaker for 10-15 minutes to ensure complete dissolution.[7]
-
-
Data Acquisition & Analysis:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to reduce background noise.[7][8]
-
Calculation:
-
Subtract the average blank absorbance from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
Plot the % Viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.
-
Data Presentation: Sample IC50 Table
| Cell Line | Cancer Type | IC50 (µM) of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine |
| HCT116 | Colorectal Carcinoma | Hypothetical Value (e.g., 5.2 µM) |
| PC3 | Prostate Cancer | Hypothetical Value (e.g., 8.9 µM) |
| HeLa | Cervical Cancer | Hypothetical Value (e.g., 12.5 µM) |
Phase 1: Membrane Integrity Assessment (LDH Release Assay)
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity test that measures the integrity of the plasma membrane.[3] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage, a hallmark of necrosis or late-stage apoptosis.[12][13] The amount of LDH in the supernatant is proportional to the number of lysed cells.[13]
Protocol 2: LDH Cytotoxicity Assay
A. Materials & Reagents
-
Cell lines, culture medium, and test compound as described in Protocol 1.
-
96-well flat-bottom sterile microplates.
-
Commercially available LDH assay kit (containing LDH substrate, cofactor, and diaphorase).
-
Lysis Buffer (e.g., 10X Triton X-100 solution, often included in kits).
-
Stop Solution (often included in kits).
-
Microplate reader (absorbance at ~490 nm).
B. Step-by-Step Methodology
-
Cell Seeding & Compound Treatment:
-
Follow steps 1 and 2 from Protocol 1.
-
Self-Validation: In addition to the controls in the MTT assay, include a Maximum LDH Release Control . For this, treat a set of control wells with the Lysis Buffer 45 minutes before the end of the incubation period. This control represents 100% cytotoxicity.[3]
-
-
Sample Collection:
-
After the incubation period, centrifuge the 96-well plate at ~250 x g for 5 minutes. This pellets any detached, dead cells.
-
Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate. Avoid disturbing the cell pellet.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.
-
Incubate at room temperature for 20-30 minutes, protected from light.[14] During this time, the released LDH catalyzes the conversion of lactate to pyruvate, which leads to the reduction of a tetrazolium salt into a colored formazan product.
-
-
Data Acquisition & Analysis:
-
Add 50 µL of Stop Solution to each well if required by the kit protocol.
-
Measure the absorbance at 490 nm (with a reference wavelength of ~680 nm).[14]
-
Calculation:
-
Subtract the background absorbance (from the no-cell control) from all other readings.
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100 (Where "Spontaneous LDH Release" is from the vehicle control wells).
-
-
Phase 2: Mechanistic Investigation of Cell Death
If 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine is found to be cytotoxic, the next critical step is to determine the mode of cell death. Apoptosis, or programmed cell death, is a highly regulated process and is often the desired outcome for anticancer agents.
Caspase-3/7 Activity Assay
Caspases are a family of proteases that are critical executioners of apoptosis. Caspases-3 and -7 are key "executioner" caspases that cleave numerous cellular proteins, leading to the morphological and biochemical hallmarks of apoptosis. The Caspase-Glo® 3/7 assay is a sensitive, luminescence-based method to measure their activity.[15][16] The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3/7 to release aminoluciferin, a substrate for luciferase that generates light.[15][17]
Caption: Simplified apoptotic caspase cascade.
A. Materials & Reagents
-
White-walled, opaque 96-well plates suitable for luminescence.
-
Cell lines, medium, and test compound.
-
Caspase-Glo® 3/7 Assay Kit (Promega or equivalent).
-
Luminometer plate reader.
B. Step-by-Step Methodology
-
Cell Seeding & Treatment:
-
Seed cells in a white-walled 96-well plate and treat with the compound as described in Protocol 1. Use concentrations around the predetermined IC50.
-
Include vehicle controls and a positive control (e.g., cells treated with a known apoptosis inducer like staurosporine).
-
-
Assay Procedure (Add-Mix-Measure):
-
Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol and allow it to equilibrate to room temperature.[16][18]
-
Remove the assay plate from the incubator and let it equilibrate to room temperature for ~20 minutes.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to cell culture medium.[16]
-
Mix the contents on a plate shaker at a low speed (300-500 rpm) for 30-60 seconds to induce cell lysis and initiate the reaction.[17]
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
-
Data Acquisition & Analysis:
-
Measure the luminescence of each well using a luminometer.
-
Analysis: The raw luminescence units (RLU) are directly proportional to the amount of active caspase-3/7. Data is often presented as "Fold Change" in activity compared to the vehicle control. Fold Change = (RLU of Treated Sample) / (RLU of Vehicle Control)
-
Distinguishing Apoptosis from Necrosis (Annexin V & PI Staining)
This flow cytometry-based assay provides a powerful method to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[19]
-
Annexin V: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (like FITC or Alexa Fluor 488), it can label these early apoptotic cells.[19][20][21]
-
Propidium Iodide (PI): PI is a fluorescent DNA intercalating agent that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells that have lost membrane integrity, such as late apoptotic and necrotic cells, where it stains the nucleus red.[19][22]
Caption: Cellular states as defined by Annexin V/PI staining.
A. Materials & Reagents
-
Cells grown in 6-well plates or T25 flasks.
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit.
-
1X Annexin V Binding Buffer (provided in kit).
-
Propidium Iodide (PI) solution (provided in kit).
-
Flow cytometer.
B. Step-by-Step Methodology
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and treat with 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine at relevant concentrations for the desired time.
-
-
Cell Harvesting:
-
Collect the culture medium, which contains floating apoptotic/dead cells.
-
Wash the adherent cells with PBS, then detach them using trypsin.
-
Combine the collected medium and the trypsinized cells for each sample to ensure all cell populations are included.[19][21]
-
Centrifuge the cell suspension (e.g., 500 x g for 5 minutes) and wash the pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution (volumes may vary by kit).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
-
Data Acquisition & Analysis:
-
Analyze the samples by flow cytometry within one hour.[19]
-
Analysis: The flow cytometer will generate a dot plot with four quadrants:
-
Lower-Left (Annexin V- / PI-): Live, healthy cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left (Annexin V- / PI-): Necrotic cells (less common).
-
-
Quantify the percentage of cells in each quadrant to determine the primary mode of cell death induced by the compound.
-
Conclusion
This application note provides a structured and robust framework for the in vitro cytotoxic evaluation of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine. By progressing from broad viability screening with the MTT and LDH assays to detailed mechanistic studies using Caspase-3/7 and Annexin V/PI assays, researchers can obtain a comprehensive understanding of the compound's potency, efficacy, and mode of action. This multi-assay approach ensures data integrity through appropriate controls and provides the critical insights needed to guide further preclinical development.
References
-
Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6). Retrieved from [Link]
-
OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. OPS Diagnostics. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
-
Provost, J. J., & Wallert, M. A. (2015). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]
-
Scribd. (n.d.). MTT Assay Protocol for Lab Use. Scribd. Retrieved from [Link]
-
DeNovix. (2021). Apoptosis Assay Protocol | Technical Note 244. DeNovix. Retrieved from [Link]
-
Scribd. (n.d.). In Vitro Cytotoxicity Assay Protocol. Scribd. Retrieved from [Link]
-
protocols.io. (2021). Caspase 3/7 Activity. protocols.io. Retrieved from [Link]
-
Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. Retrieved from [Link]
-
protocols.io. (2020). LDH cytotoxicity assay. protocols.io. Retrieved from [Link]
-
Cell Biologics Inc. (n.d.). LDH Assay. Cell Biologics Inc. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Retrieved from [Link]
-
protocols.io. (2020). Cytotoxicity Assay Protocol. protocols.io. Retrieved from [Link]
-
Wu, J., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry. Retrieved from [Link]
-
Li, Z., et al. (2021). Design, Synthesis, and Pesticidal Activities of Pyrimidin-4-amine Derivatives Bearing a 5-(Trifluoromethyl)-1,2,4-oxadiazole Moiety. Molecules, 26(13), 4038. Retrieved from [Link]
-
ResearchGate. (n.d.). Design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential Werner-dependent antiproliferative agents. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, insecticidal activities and DFT study of pyrimidin-4-amine derivatives containing the 1,2,4-oxadiazole motif. ResearchGate. Retrieved from [Link]
-
El-Gohary, N. S., & Shaaban, M. R. (2021). 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. Molecules, 26(11), 3290. Retrieved from [Link]
-
Kumar, K., & Kumar, A. (2021). Biological activity of oxadiazole and thiadiazole derivatives. Drug Development and Therapeutics, 12(1), 1-10. Retrieved from [Link]
-
Acta Pharmaceutica. (2021). Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists. Acta Pharmaceutica. Retrieved from [Link]
-
Czech, J., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(2), 488. Retrieved from [Link]
Sources
- 1. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Pesticidal Activities of Pyrimidin-4-amine Derivatives Bearing a 5-(Trifluoromethyl)-1,2,4-oxadiazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. scribd.com [scribd.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com.cn]
- 13. LDH cytotoxicity assay [protocols.io]
- 14. cellbiologics.com [cellbiologics.com]
- 15. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 16. promega.com [promega.com]
- 17. promega.com [promega.com]
- 18. Caspase 3/7 Activity [protocols.io]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 21. bio-protocol.org [bio-protocol.org]
- 22. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
Application Notes & Protocols: A Guide to Developing Kinase Inhibitors from Pyrimidine-Based Compounds
Introduction: The Pyrimidine Scaffold as a Privileged Kinase Inhibitor Motif
Protein kinases, as central regulators of cellular signaling, represent a major class of drug targets, particularly in oncology.[1][2] The pyrimidine nucleus is a cornerstone in the design of kinase inhibitors, largely due to its structural resemblance to the adenine core of ATP, which enables it to effectively compete for the ATP-binding site in the kinase domain.[3][4] This inherent ability to interact with the highly conserved hinge region of kinases makes the pyrimidine scaffold a "privileged" structure in medicinal chemistry.[3][4] The versatility of the pyrimidine ring allows for extensive chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[5] This guide provides a comprehensive overview of the key stages and methodologies involved in the development of novel pyrimidine-based kinase inhibitors, from initial library design to preclinical evaluation.
I. Design, Synthesis, and Library Development
The journey to a successful kinase inhibitor begins with the strategic design and synthesis of a focused library of pyrimidine-based compounds. This initial phase is critical for generating a diverse set of molecules with the potential for potent and selective kinase inhibition.
A. Rational Design Strategies
Structure-based drug design (SBDD) is a powerful approach that leverages the three-dimensional structure of the target kinase to guide the design of inhibitors. By understanding the key interactions within the ATP-binding pocket, medicinal chemists can design pyrimidine derivatives with substituents that optimize binding affinity and selectivity.[6] For instance, modifications at the 2, 4, and 5-positions of the pyrimidine ring can be strategically employed to target specific regions of the kinase active site.[7]
Another key strategy is the development of dual-target or multi-target inhibitors, which can offer advantages in overcoming drug resistance and improving therapeutic efficacy.[1] The pyrimidine scaffold is well-suited for this approach due to its adaptability to different kinase active sites.
B. Synthetic Methodologies
The synthesis of substituted pyrimidines can be broadly categorized into two main approaches:
-
Condensation Reactions: This involves the condensation of various precursors to construct the pyrimidine ring with the desired substituents.[8]
-
Substitution Reactions: This method utilizes a pre-formed pyrimidine core and introduces diversity through the substitution of leaving groups at different positions.[8]
A common synthetic route involves the coupling of a substituted pyrimidine with various amines or other nucleophiles to generate a library of diverse compounds.[6][8] DNA-encoded library technology (DELT) has also emerged as a powerful tool for rapidly generating and screening vast libraries of pyrimidine-based compounds.[9][10]
Workflow for Pyrimidine Library Synthesis
Caption: Workflow for the synthesis and creation of a pyrimidine-based compound library.
II. In Vitro Screening Cascade: From Hit Identification to Lead Characterization
Once a library of pyrimidine-based compounds has been synthesized, a systematic screening cascade is employed to identify and characterize promising inhibitors. This multi-step process involves a series of biochemical and cell-based assays to evaluate potency, selectivity, and mechanism of action.
A. Primary Screening: High-Throughput Kinase Activity Assays
The initial step is to screen the compound library against the target kinase to identify "hits" that exhibit inhibitory activity. High-throughput screening (HTS) methods are essential for efficiently evaluating large numbers of compounds.[11]
Protocol: Radiometric Kinase Assay (e.g., [³³P]-ATP Filter Binding Assay)
This is considered a gold-standard method for its sensitivity and direct measurement of phosphorylation.[12]
Objective: To quantify the inhibition of kinase activity by measuring the incorporation of a radiolabeled phosphate from [³³P]-ATP onto a substrate.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
[³³P]-ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (dissolved in DMSO)
-
96-well or 384-well plates
-
Phosphocellulose filter plates
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a reaction plate, add the kinase reaction buffer.
-
Add the test compounds to the appropriate wells. Include positive controls (no inhibitor) and negative controls (no kinase).
-
Add the kinase and substrate to all wells except the negative controls.
-
Initiate the reaction by adding [³³P]-ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [³³P]-ATP will pass through.
-
Wash the filter plate multiple times with the wash buffer to remove unbound radioactivity.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a microplate scintillation counter.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Alternative Non-Radiometric Assays:
-
Fluorescence/Luminescence-Based Assays: These assays, such as TR-FRET, Fluorescence Polarization (FP), and luminescence-based ATP detection, offer non-radioactive alternatives for HTS.[11][13]
B. Secondary Screening: Selectivity Profiling
Kinase inhibitors often exhibit off-target effects due to the high degree of similarity in the ATP-binding sites across the kinome.[7] Therefore, it is crucial to assess the selectivity of hit compounds.
Kinome Profiling: This involves screening the inhibitors against a large panel of kinases to determine their selectivity profile.[14][15] This can be done at a single high concentration (e.g., 1 or 10 µM) to identify potential off-targets, followed by IC₅₀ determination for the most potently inhibited kinases.[7]
| Parameter | Description | Significance |
| IC₅₀ | The concentration of an inhibitor that reduces enzyme activity by 50%. | A measure of the inhibitor's potency. |
| Selectivity Score (S-score) | A quantitative measure of selectivity based on the number of off-target kinases inhibited at a certain threshold. | Helps to rank compounds based on their selectivity profile. |
C. Cell-Based Assays: Assessing Cellular Potency and Mechanism of Action
While biochemical assays are essential for determining direct enzyme inhibition, cell-based assays are necessary to evaluate a compound's activity in a more physiologically relevant context.[16][17]
Protocol: Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)
Objective: To determine the effect of the kinase inhibitor on the proliferation of cancer cell lines that are dependent on the target kinase.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds
-
96-well cell culture plates
-
MTT reagent or CellTiter-Glo® reagent
-
Solubilization solution (for MTT)
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours).
-
For the MTT assay, add the MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
For the CellTiter-Glo® assay, add the reagent to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Measure the luminescence.
-
Calculate the percent inhibition of cell proliferation and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.
Other Important Cell-Based Assays:
-
Target Engagement Assays (e.g., NanoBRET™): These assays directly measure the binding of the inhibitor to the target kinase within living cells.[7]
-
Western Blotting: Used to assess the phosphorylation status of the target kinase and its downstream substrates to confirm the mechanism of action.[6]
-
Apoptosis Assays (e.g., Caspase-Glo®): To determine if the inhibitor induces programmed cell death.[18]
Drug Discovery and Development Workflow
Caption: A simplified workflow of the drug discovery and development process.
III. Lead Optimization and Preclinical Development
Promising lead compounds identified from the screening cascade undergo further optimization to improve their drug-like properties.
A. Structure-Activity Relationship (SAR) Studies
SAR studies involve systematically modifying the chemical structure of a lead compound and evaluating the impact on its biological activity.[5][19] This iterative process helps to identify the key structural features required for optimal potency and selectivity.
B. ADME/Tox Profiling
In the lead optimization phase, it is crucial to evaluate the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicological (Tox) properties of the compounds.[20]
Key ADME/Tox Assays:
| Assay | Purpose |
| Solubility | To determine the solubility of the compound in aqueous solutions. |
| Permeability (e.g., PAMPA) | To assess the ability of the compound to cross cell membranes. |
| Metabolic Stability (e.g., Microsomal Stability Assay) | To evaluate the compound's susceptibility to metabolism by liver enzymes.[21] |
| Cytochrome P450 (CYP) Inhibition | To identify potential drug-drug interactions.[21] |
| Plasma Protein Binding | To determine the extent to which the compound binds to plasma proteins. |
| In Vitro Cytotoxicity | To assess the compound's toxicity against non-cancerous cell lines. |
C. In Vivo Efficacy Studies
The most promising lead compounds are then evaluated in animal models to assess their in vivo efficacy and safety.
Protocol: Xenograft Tumor Model
Objective: To evaluate the anti-tumor activity of a pyrimidine-based kinase inhibitor in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
Vehicle for drug formulation
-
Test compound
-
Calipers for tumor measurement
Procedure:
-
Inject the cancer cells subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound (e.g., orally or intraperitoneally) and vehicle to the respective groups according to a predetermined dosing schedule.
-
Measure the tumor volume and body weight of the mice regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by Western blot).[6]
IV. Conclusion
The development of pyrimidine-based kinase inhibitors is a complex, multi-disciplinary process that requires a combination of rational design, synthetic chemistry, and a robust screening cascade. The pyrimidine scaffold continues to be a highly valuable starting point for the discovery of novel and effective kinase inhibitors. By following a systematic and well-designed experimental plan, researchers can increase the probability of identifying promising drug candidates for a variety of diseases.
References
- Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity rel
- Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review.
-
Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry.[Link]
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry.[Link]
-
Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters.[Link]
-
Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). PubMed.[Link]
-
Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI.[Link]
-
Cell-based test for kinase inhibitors. INiTS.[Link]
-
Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry.[Link]
-
Recent Developments towards the Synthesis of Pyrimidopyrimidine and Purine Derivatives. ChemistrySelect.[Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central.[Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing.[Link]
-
Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries. ACS Medicinal Chemistry Letters.[Link]
-
Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. PubMed.[Link]
-
A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. PubMed Central.[Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.[Link]
-
Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries. PubMed Central.[Link]
-
In Vitro and In Silico ADME-Tox Profiling and Safety Significance of Multifunctional Monoamine Oxidase Inhibitors Targeting Neurodegenerative Diseases. ACS Publications.[Link]
-
Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. National Institutes of Health.[Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central.[Link]
-
High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central.[Link]
-
Identification of Novel Purine and Pyrimidine Cyclin-Dependent Kinase Inhibitors with Distinct Molecular Interactions and Tumor Cell Growth Inhibition Profiles. ResearchGate.[Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. RSC Medicinal Chemistry.[Link]
-
Structure–activity relationship (SAR) model for the activity of the designed derivatives. ResearchGate.[Link]
-
A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One.[Link]
-
Protein Kinase Inhibitors - Selectivity or Toxicity? ResearchGate.[Link]
-
Kinome Profiling. Oncolines B.V.[Link]
-
Kinase assays. BMG LABTECH.[Link]
-
The Properties of Kinase Inhibitors. The Royal Society of Chemistry.[Link]
-
In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Semantic Scholar.[Link]
-
Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. MDPI.[Link]
-
Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics. National Institutes of Health.[Link]
-
Pyrimidine Biosynthesis | Nucleotide Metabolism | Biochemistry. YouTube.[Link]
Sources
- 1. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bmglabtech.com [bmglabtech.com]
- 14. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. inits.at [inits.at]
- 17. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
analytical methods for quantifying 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine
An In-Depth Technical Guide to the Quantitative Analysis of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine
This document provides a comprehensive guide to the validated analytical methods for the precise quantification of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine. Designed for researchers, analytical scientists, and professionals in drug development, this guide moves beyond simple procedural lists to explain the causality behind methodological choices, ensuring robust and reliable results. Every protocol is presented as a self-validating system, grounded in authoritative standards and field-proven expertise.
Introduction and Strategic Importance
2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine is a fluorinated heterocyclic compound. Such pyrimidine derivatives are crucial building blocks in medicinal chemistry and agrochemical development, often serving as key intermediates in the synthesis of biologically active molecules.[1][2] The presence of the trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making this a compound of high interest.[1]
Accurate quantification is therefore critical for several reasons:
-
Process Chemistry: To monitor reaction yield and purity during synthesis.
-
Quality Control: To ensure the identity and purity of starting materials and intermediates.
-
Impurity Profiling: To detect and quantify trace-level impurities in final active pharmaceutical ingredients (APIs).[3]
-
Pharmacokinetic Studies: To measure concentrations in biological matrices if the compound itself is investigated as a potential therapeutic agent.
This guide focuses on the most effective and widely adopted analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Analyte Profile: Physicochemical Properties
A foundational understanding of the analyte's properties is essential for method development.
| Property | Value | Source |
| IUPAC Name | 2-methyl-6-(trifluoromethyl)pyrimidin-4-amine | PubChem |
| Molecular Formula | C₆H₆F₃N₃ | [4] |
| Molecular Weight | 177.13 g/mol | [4] |
| Structure | CC1=NC(=CC(=N1)N)C(F)(F)F | [4] |
| Predicted XLogP3 | 0.9 | [4] |
The presence of an amine group suggests the molecule is basic and will likely show strong response in positive-ion electrospray ionization mass spectrometry. The predicted LogP indicates moderate polarity, making it an ideal candidate for reversed-phase liquid chromatography.
Method Selection: A Rationale-Driven Approach
The choice of analytical technique is dictated by the specific requirements of the measurement, such as required sensitivity, sample matrix complexity, and available instrumentation.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the workhorse method for routine quality control, purity assessment, and assays where analyte concentrations are relatively high (µg/mL range). It is robust, reliable, and widely available. Pyrimidine derivatives are commonly analyzed using reversed-phase HPLC.[5]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for trace-level quantification (pg/mL to ng/mL range), especially in complex matrices like plasma or for genotoxic impurity analysis.[6] Its unparalleled sensitivity and specificity, derived from monitoring specific precursor-to-product ion transitions, make it essential for bioanalysis and safety assessment.[7][8]
-
Gas Chromatography (GC): Generally less suitable for polar, non-volatile compounds like pyrimidine amines. Direct analysis is often hindered by poor peak shape and thermal instability.[9] While derivatization can make the analyte more volatile, this adds complexity and potential for analytical error.[9] Therefore, GC is not recommended unless specific circumstances preclude the use of LC-based methods.
Primary Method: Reversed-Phase HPLC with UV Detection
This section details a robust, validated HPLC-UV method for the quantification of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine in a drug substance or as a chemical intermediate.
Principle of the Method
The method utilizes reversed-phase chromatography, where the analyte is separated on a nonpolar stationary phase (C18) using a polar mobile phase. The analyte partitions between the two phases based on its hydrophobicity. Elution is achieved by increasing the organic content of the mobile phase in a gradient, and quantification is performed by measuring the analyte's absorbance at a specific UV wavelength.
Experimental Protocol
Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).
-
C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Reference Standard: 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine (≥98% purity).
-
Acetonitrile (HPLC grade).
-
Ammonium Acetate (reagent grade).
-
Water (HPLC grade).
-
Diluent: Acetonitrile/Water (50:50, v/v).
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | UV at 270 nm (based on typical absorbance for pyrimidine rings)[10] |
| Gradient | 0-2 min: 10% B; 2-15 min: 10% to 90% B; 15-18 min: 90% B; 18-20 min: 10% B |
Procedure:
-
Standard Preparation: Accurately weigh ~10 mg of the reference standard and dissolve in 100.0 mL of diluent to create a 100 µg/mL stock solution. Perform serial dilutions to prepare calibration standards ranging from 1 µg/mL to 50 µg/mL.
-
Sample Preparation: Accurately weigh a sample containing the analyte and dissolve in a known volume of diluent to achieve a final concentration within the calibration range.
-
System Suitability: Inject the mid-point calibration standard (e.g., 20 µg/mL) six times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
-
Analysis: Inject the blank (diluent), calibration standards, and samples.
-
Data Processing: Construct a calibration curve by plotting the peak area versus concentration. Determine the concentration of the analyte in the samples using the linear regression equation from the curve.
Method Validation Protocol (ICH Q2(R2) Framework)
Validation is a documented process that demonstrates an analytical method is suitable for its intended purpose.[11][12]
-
Specificity: Analyze a blank, the analyte, and a sample spiked with known related substances. The analyte peak should be free from interference and well-resolved from all other components.[13]
-
Linearity: Analyze a minimum of five concentration levels across the desired range. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy (Recovery): Spike a placebo or sample matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). The recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration. The RSD should be ≤ 2.0%.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. The RSD between the two days should be ≤ 2.0%.
-
-
Limit of Quantitation (LOQ): The lowest concentration that can be measured with acceptable precision and accuracy. Typically determined where the signal-to-noise ratio is approximately 10:1.
-
Limit of Detection (LOD): The lowest concentration that can be detected but not necessarily quantified. Typically determined where the signal-to-noise ratio is approximately 3:1.
-
Robustness: Intentionally vary method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2 °C, mobile phase pH ±0.2) and assess the impact on the results.
Expected Validation Data Summary
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | No interference at analyte RT | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | - | 1 - 50 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Precision (% RSD) | ≤ 2.0% | Repeatability: 0.8%; Intermediate: 1.2% |
| LOQ | S/N ≥ 10 | 0.5 µg/mL |
| LOD | S/N ≥ 3 | 0.15 µg/mL |
| Robustness | Results remain unaffected | Pass |
HPLC Workflow Diagram
Caption: Workflow for HPLC-UV quantification and validation.
Advanced Method: LC-MS/MS for Trace Quantification
This method is ideal for determining trace levels of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine, for instance, as a process impurity or in bioanalytical samples.
Principle of the Method
LC-MS/MS combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. The analyte is first separated chromatographically, then ionized (typically via Electrospray Ionization - ESI), and its specific precursor ion is selected. This ion is fragmented, and a specific product ion is monitored for quantification. This technique, known as Multiple Reaction Monitoring (MRM), drastically reduces background noise and matrix interference.[14]
Experimental Protocol
Instrumentation and Materials:
-
UHPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
All reagents and standards as listed for the HPLC method, but of LC-MS grade.
-
Formic Acid (LC-MS grade).
LC-MS/MS Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C |
| Ionization Mode | ESI Positive |
| MRM Transition | Precursor (Q1): m/z 178.1 -> Product (Q3): [To be determined]* |
| Collision Energy | [To be optimized] |
*The exact product ion must be determined by infusing a standard solution of the analyte and optimizing fragmentation. A plausible fragmentation would be the loss of a methyl radical or fragmentation of the pyrimidine ring.
Procedure:
-
Method Optimization: Infuse a ~1 µg/mL solution of the analyte to determine the optimal precursor ion (likely [M+H]⁺, m/z 178.1) and identify the most stable and abundant product ion for the MRM transition.
-
Standard and Sample Preparation: Prepare standards and samples in a suitable diluent, often the initial mobile phase composition, at much lower concentrations (e.g., 0.1 ng/mL to 100 ng/mL). For biological samples, a protein precipitation or solid-phase extraction (SPE) step is required.
-
Analysis: Inject and analyze the samples using the optimized LC-MS/MS method.
-
Data Processing: Quantify using a calibration curve constructed from the analyte/internal standard peak area ratio versus concentration.
LC-MS/MS Workflow Diagram
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. cormica.com [cormica.com]
- 4. 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine | C6H6F3N3 | CID 23187061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. europeanreview.org [europeanreview.org]
- 8. lcms.cz [lcms.cz]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 12. fda.gov [fda.gov]
- 13. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 14. Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
large-scale synthesis of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine
An Application Note for the Large-Scale Synthesis of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the , a key building block in the development of pharmaceutical and agrochemical agents.[1][2] The protocol herein is designed for scalability, emphasizing robust reaction conditions, efficient purification, and rigorous analytical characterization. The causality behind experimental choices is explained to provide a deeper understanding of the process. This guide is intended for researchers, chemists, and process development professionals in the chemical and pharmaceutical industries.
Introduction and Strategic Overview
Substituted pyrimidines are a cornerstone of medicinal chemistry and agrochemistry, forming the structural core of numerous bioactive molecules.[3] The title compound, 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine, is of particular interest due to the presence of the trifluoromethyl group, which can enhance metabolic stability, binding affinity, and bioavailability of parent molecules.[4]
The synthesis strategy is based on a classical and highly reliable pyrimidine ring formation via a cyclocondensation reaction. This approach is well-documented for its versatility and amenability to scale-up.[5] The chosen synthetic route involves the condensation of a readily available trifluoromethylated β-ketoester with acetamidine hydrochloride, followed by a two-step conversion of the resulting pyrimidinol to the target amine.
Overall Synthetic Workflow
The synthesis is designed as a three-step process starting from commercial starting materials. This multi-step approach allows for purification of intermediates, ensuring high purity of the final product.
Caption: Overall workflow for the synthesis of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine.
Detailed Synthesis Protocol
This protocol is optimized for a laboratory scale that is readily transferable to a pilot plant setting. All operations should be conducted in a well-ventilated fume hood or an appropriate contained environment.[6][7]
Reagents and Materials
| Reagent | CAS Number | Molecular Weight | Quantity (molar eq.) | Notes |
| Ethyl 4,4,4-trifluoroacetoacetate | 372-31-6 | 184.11 g/mol | 1.0 eq | |
| Acetamidine hydrochloride | 124-42-5 | 94.54 g/mol | 1.2 eq | |
| Sodium ethoxide | 141-52-6 | 68.05 g/mol | 2.5 eq | Can be prepared in situ or used as a solution. |
| Ethanol (anhydrous) | 64-17-5 | 46.07 g/mol | ~10 volumes | Solvent |
| Phosphorus oxychloride (POCl₃) | 10025-87-3 | 153.33 g/mol | 3.0 eq | Highly corrosive and water-reactive. |
| N,N-Dimethylaniline | 121-69-7 | 121.18 g/mol | 0.1 eq | Catalyst for chlorination. |
| Ammonium Hydroxide (28-30%) | 1336-21-6 | 35.04 g/mol | ~10 eq | Reagent for amination. |
| 1,4-Dioxane | 123-91-1 | 88.11 g/mol | ~5 volumes | Solvent for amination. |
Step 1: Synthesis of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol (Intermediate 1)
Rationale: This step forms the core pyrimidine ring through a base-catalyzed condensation reaction. Sodium ethoxide is used as the base to deprotonate the acetamidine and facilitate the cyclization. Ethanol is an excellent solvent for this reaction due to its ability to dissolve the reactants and its suitable boiling point for reflux conditions.
-
Reactor Setup: Equip a suitable reactor with a mechanical stirrer, a reflux condenser, a temperature probe, and a nitrogen inlet.
-
Reagent Charging: Charge the reactor with anhydrous ethanol (5 volumes relative to the ketoester).
-
Base Addition: Carefully add sodium ethoxide (2.5 eq) to the ethanol. If using solid sodium ethoxide, the addition may be exothermic.
-
Amidine Addition: Add acetamidine hydrochloride (1.2 eq) to the mixture and stir until fully dissolved.
-
Ketoester Addition: Add ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) dropwise to the reaction mixture at room temperature. An exotherm may be observed.
-
Reaction: Heat the mixture to reflux (~78°C) and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting ketoester is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly quench the reaction by adding water.
-
Adjust the pH to ~5-6 with concentrated hydrochloric acid. This will precipitate the product.
-
Filter the solid, wash with cold water, and then with a small amount of cold ethanol.
-
-
Drying: Dry the solid under vacuum at 50-60°C to yield the pyrimidinol as a white to off-white solid. The product is often of sufficient purity for the next step.
Step 2: Synthesis of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine (Intermediate 2)
Rationale: The hydroxyl group of the pyrimidinol is converted to a chlorine atom, which is a good leaving group for the subsequent nucleophilic substitution. Phosphorus oxychloride is a standard and effective reagent for this transformation. A catalytic amount of a tertiary amine like N,N-dimethylaniline can accelerate the reaction.
-
Reactor Setup: Use a clean, dry reactor equipped with a mechanical stirrer, reflux condenser (with a gas scrubber for HCl and POCl₃ vapors), and a nitrogen inlet.
-
Reagent Charging: Charge the reactor with 2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol (1.0 eq) and phosphorus oxychloride (3.0 eq).
-
Catalyst Addition: Add a catalytic amount of N,N-dimethylaniline (0.1 eq).
-
Reaction: Heat the mixture to reflux (100-110°C) for 3-5 hours.
-
Monitoring: Monitor the reaction by HPLC or GC until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Very carefully and slowly, quench the excess POCl₃ by pouring the reaction mixture onto crushed ice. This is a highly exothermic and gas-evolving process.
-
Neutralize the aqueous solution with a base such as sodium carbonate or sodium hydroxide solution while keeping the temperature below 20°C.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude chloro-pyrimidine, which can be purified by vacuum distillation or used directly in the next step if purity is sufficient.
Step 3: Synthesis of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine (Final Product)
Rationale: The final step is a nucleophilic aromatic substitution where the chloride is displaced by an amino group from ammonia. The reaction is typically performed under pressure in a sealed reactor to maintain a sufficient concentration of ammonia and to reach the required reaction temperature.
-
Reactor Setup: Use a pressure-rated reactor equipped with a mechanical stirrer and temperature control.
-
Reagent Charging: Charge the reactor with 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine (1.0 eq), 1,4-dioxane (5 volumes), and aqueous ammonium hydroxide (10 eq).
-
Reaction: Seal the reactor and heat to 80-100°C. The internal pressure will increase. Maintain the temperature for 6-12 hours.
-
Monitoring: Monitor the reaction by HPLC until the starting material is consumed.
-
Work-up:
-
Cool the reactor to room temperature and vent any excess pressure.
-
Transfer the reaction mixture to a separation funnel and add water.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the solid by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate or toluene).
-
-
Drying: Dry the purified product under vacuum at 40-50°C.
Analytical Characterization and Quality Control
Rigorous analytical testing is essential to confirm the structure and purity of the final compound.
Analytical Workflow
Caption: Quality control workflow for the final product validation.
Expected Analytical Data
| Test | Specification | Expected Results |
| Appearance | White to off-white solid | Conforms |
| ¹H NMR | Conforms to structure | Peaks corresponding to the methyl group, amine protons, and pyrimidine ring proton. |
| ¹³C NMR | Conforms to structure | Peaks for the methyl carbon, pyrimidine ring carbons, and the trifluoromethyl carbon (as a quartet). |
| ¹⁹F NMR | Conforms to structure | A singlet corresponding to the CF₃ group. |
| Mass Spec (ESI+) | [M+H]⁺ = 178.06 | Corresponds to the molecular formula C₆H₆F₃N₃. |
| HPLC Purity | ≥ 98.0% | A single major peak. |
| Melting Point | Report value | A sharp melting point range is expected for a pure compound. |
Safety and Handling
Handling of the chemicals involved in this synthesis requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields or goggles, and chemically resistant gloves.[6][8]
-
Handling Reagents:
-
Phosphorus oxychloride (POCl₃): Extremely corrosive and reacts violently with water. Handle only in a dry, well-ventilated fume hood.[7] Have a suitable quenching agent and spill kit ready.
-
Sodium Ethoxide: Corrosive and flammable. Reacts with moisture.
-
Ammonium Hydroxide: Corrosive and gives off irritating ammonia gas. Handle in a fume hood.
-
-
Reaction Hazards:
-
The quenching of POCl₃ is highly exothermic and releases HCl gas. Perform this step slowly and with adequate cooling.
-
The amination step is performed under pressure. Ensure the reactor is properly rated and operated.
-
-
Waste Disposal: Dispose of all chemical waste according to local, state, and federal regulations. Chlorinated and fluorinated organic waste should be segregated.
References
- Jubilant Ingrevia Limited. (n.d.). 2-Fluoro-6-(trifluoromethyl)
- Sigma-Aldrich. (2024, March 7).
- Aaronchem. (2024, November 1).
- Thermo Fisher Scientific. (2014, February 6).
- ChemicalBook. (2025, July 26). 4-Hydroxy-6-(trifluoromethyl)
-
Wu, Q., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Molecules. Available at: [Link]
- Sigma-Aldrich. (n.d.). 2-(ETHYLAMINO)-4-METHYL-6-(TRIFLUOROMETHYL)PYRIMIDINE.
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Available at: [Link]
- Benchchem. (n.d.). Spectroscopic and Analytical Characterization of 4,6-difluoro-N-methylpyrimidin-2-amine: A Technical Guide.
-
Yengoyan, A. P., et al. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Letters in Organic Chemistry. Available at: [Link]
-
Shimizu, T., et al. (2022). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. Available at: [Link]
-
Wang, Y., et al. (2021). Design, Synthesis, and Pesticidal Activities of Pyrimidin-4-amine Derivatives Bearing a 5-(Trifluoromethyl)-1,2,4-oxadiazole Moiety. Molecules. Available at: [Link]
-
Coldwell, J., et al. (2021). Pyrimidin-6-yl Trifluoroborate Salts as Versatile Templates for Heterocycle Synthesis. Angewandte Chemie International Edition. Available at: [Link]
-
Coldwell, J., et al. (2021). Pyrimidin‐6‐yl Trifluoroborate Salts as Versatile Templates for Heterocycle Synthesis. Angewandte Chemie International Edition. Available at: [Link]
- Freie Universität Berlin. (2025, March 28). Optimization of 6-(trifluoromethyl)
- Chem-Impex. (n.d.). 2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine.
- International Journal of Fundamental and Molecular Research. (n.d.).
-
Gaber, M., et al. (2022). N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents. Molecules. Available at: [Link]
- ResearchGate. (2021, November 17). (PDF) Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological Activity.
Sources
- 1. Design, Synthesis, and Pesticidal Activities of Pyrimidin-4-amine Derivatives Bearing a 5-(Trifluoromethyl)-1,2,4-oxadiazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrimidine synthesis [organic-chemistry.org]
- 6. aaronchem.com [aaronchem.com]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
Application Notes & Protocols: Strategic Formulation of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine for Preclinical Biological Evaluation
Abstract
This document provides a comprehensive guide for the formulation of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine, a heterocyclic small molecule of interest in drug discovery programs. Given that pyrimidine derivatives often exhibit poor aqueous solubility, establishing robust and reproducible formulation protocols is paramount for generating reliable data in biological assays.[1] This guide details methodologies for preparing solutions suitable for both in vitro and in vivo testing, emphasizing the scientific rationale behind each step to ensure experimental success and data integrity. We address key challenges such as solubility, stability, and vehicle toxicity, providing validated protocols for stock solution preparation, serial dilution for cell-based assays, and the development of a suitable vehicle for animal studies.
Introduction and Physicochemical Profile
2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine belongs to the pyrimidine class of compounds, a scaffold known for a wide range of biological activities, including anticancer and antiviral properties.[1][2][3][4] The presence of a trifluoromethyl (-CF3) group can significantly enhance metabolic stability and membrane permeability but often decreases aqueous solubility.[5] Therefore, a strategic approach to formulation is essential for accurate biological evaluation.
A thorough understanding of the compound's physicochemical properties is the foundation of any formulation strategy. These properties dictate the choice of solvents, excipients, and handling procedures.
| Property | Value | Data Source |
| Molecular Formula | C₆H₆F₃N₃ | PubChem[6] |
| Molecular Weight | 177.13 g/mol | PubChem[6] |
| Appearance | White or light yellow solid | Chem-Impex[7] |
| XLogP3 (Computed) | 0.9 | PubChem[6] |
| Melting Point | 289.5-293.5 °C | Chem-Impex[7] |
The computed XLogP3 of 0.9 suggests moderate lipophilicity.[6] While not extremely high, the crystalline nature and the trifluoromethyl group necessitate the use of organic solvents or specialized formulation technologies to achieve desired concentrations for biological testing.
Safety and Handling Precautions
As a Senior Application Scientist, ensuring laboratory safety is the first priority. All handling of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine should be performed in accordance with good laboratory practices and the information provided in the Safety Data Sheet (SDS).
-
Engineering Controls : Handle the solid compound and concentrated stock solutions exclusively within a certified chemical fume hood to avoid inhalation of dust or vapors.[8][9]
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles as described by OSHA regulations.[8][9][10]
-
First Aid :
-
Skin Contact : Wash off immediately with plenty of soap and water. If skin irritation occurs, seek medical advice.[8][9][11]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[8][9][11]
-
Ingestion : Do NOT induce vomiting. Rinse mouth and call a physician or poison control center immediately.[8][10]
-
-
Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place.[8][11]
Formulation Strategy Workflow
The selection of a formulation strategy is dictated by the intended biological system. The following diagram illustrates a decision-making workflow for formulating 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine.
Caption: Formulation decision workflow for biological testing.
Protocols for In Vitro Formulation
For most cell-based assays, dimethyl sulfoxide (DMSO) is the solvent of choice for preparing concentrated stock solutions of poorly soluble compounds. Its high solvating capacity allows for the preparation of stocks at concentrations typically ranging from 10-50 mM.
Protocol 4.1: Preparation of a 20 mM DMSO Stock Solution
Rationale: Creating a high-concentration, non-aqueous stock solution is the first critical step. DMSO is used because it is an aprotic, highly polar solvent capable of dissolving a wide array of organic molecules and is miscible with aqueous media.[12] A 20 mM concentration is a practical starting point for most small molecules.
Materials:
-
2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine (MW: 177.13 g/mol )
-
Anhydrous, cell-culture grade DMSO
-
Calibrated analytical balance
-
1.5 mL sterile microcentrifuge tubes or amber glass vials
-
Pipettors and sterile tips
-
Vortex mixer and/or sonicator
Procedure:
-
Calculate Mass: To prepare 1 mL of a 20 mM stock solution, calculate the required mass: *Mass (mg) = 20 mmol/L * 1 L/1000 mL * 1 mL * 177.13 g/mol * 1000 mg/g = 3.54 mg
-
Weigh Compound: Accurately weigh 3.54 mg of the compound into a sterile microcentrifuge tube.
-
Expert Tip: For accuracy, it is often easier to weigh a larger mass (e.g., 10 mg) and adjust the volume of DMSO accordingly (for 10 mg, add 2.82 mL of DMSO).
-
-
Add Solvent: Carefully add the calculated volume of anhydrous DMSO to the tube containing the compound.
-
Ensure Dissolution: Tightly cap the tube and vortex vigorously for 1-2 minutes. If the solid is not fully dissolved, use a bath sonicator for 5-10 minutes until the solution is clear.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 4.2: Preparation of Working Solutions in Assay Media
Rationale: The DMSO stock must be diluted into an aqueous buffer or cell culture medium for biological testing. It is critical to ensure the final DMSO concentration is low enough to be non-toxic to the cells, typically ≤0.5% v/v. Rapid dilution of a hydrophobic compound from an organic solvent into an aqueous medium can cause precipitation, so a serial dilution strategy is recommended.
Procedure:
-
Thaw Stock: Thaw one aliquot of the 20 mM stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Perform an intermediate dilution in 100% DMSO or the desired assay medium. For example, dilute the 20 mM stock 1:10 in DMSO to get a 2 mM solution. This reduces the concentration shock in the next step.
-
Final Dilution: Add the stock or intermediate stock to the final assay medium. For example, to achieve a 20 µM final concentration from a 20 mM stock (a 1:1000 dilution), add 1 µL of the 20 mM stock to 999 µL of assay medium.
-
Mix Thoroughly: Immediately after adding the stock, vortex or triturate (pipette up and down) the solution gently but thoroughly to ensure homogeneity and minimize precipitation.
-
Visual Inspection: Before adding the working solution to cells, visually inspect it against a light source for any signs of cloudiness or precipitate. If precipitation is observed, the formulation must be optimized, potentially by lowering the final concentration or including a solubilizing excipient.
Protocols for In Vivo Formulation
Formulating compounds for animal studies presents greater challenges due to issues of vehicle toxicity, sterility, and physiological compatibility. A 100% DMSO vehicle is not suitable for most in vivo applications. A common and effective strategy for poorly soluble compounds is to use a co-solvent system with surfactants.[13][14]
Protocol 5.1: Preparation of a Dosing Vehicle (Example: 10% DMSO, 10% Tween® 80, 80% Saline)
Rationale: This vehicle balances solubilizing power with physiological tolerability. DMSO acts as the primary solvent, Tween® 80 (a non-ionic surfactant) helps maintain the compound in a micellar suspension upon dilution into the aqueous phase, and saline provides an isotonic final solution.[15] The percentages can be adjusted based on solubility and toxicity assessments.
Materials:
-
2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine
-
Anhydrous DMSO
-
Tween® 80 (Polysorbate 80)
-
Sterile 0.9% saline solution
-
Sterile conical tubes
-
Sterile 0.22 µm syringe filter
Procedure:
-
Dissolve Compound: Weigh the required amount of compound into a sterile conical tube. Add the required volume of DMSO (10% of the final total volume) and vortex/sonicate until fully dissolved.
-
Add Surfactant: Add the required volume of Tween® 80 (10% of the final total volume). Vortex thoroughly until the solution is a homogenous, clear mixture.
-
Add Aqueous Phase: Slowly add the sterile 0.9% saline (80% of the final total volume) to the DMSO/Tween mixture while vortexing. This gradual addition is critical to prevent the compound from precipitating out of solution.
-
Final Homogenization: Continue to vortex for another 2-3 minutes. The final solution may be slightly viscous but should be clear.
-
Sterilization: Draw the final solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a sterile vial. This step is mandatory for parenteral administration to ensure sterility.
-
Pre-Dosing Check: Always prepare the formulation fresh on the day of dosing. Before administration, visually inspect the solution for any precipitation.
Quality Control and Validation
To ensure the trustworthiness of biological data, the concentration and stability of the prepared formulations should be verified.[16] This is especially critical for in vivo studies where dose accuracy is paramount.
Protocol 6.1: Concentration Verification by HPLC-UV
Rationale: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and widely available method for quantifying small molecules.[17][18] By comparing the peak area of the formulated sample to a standard curve of known concentrations, the actual concentration can be accurately determined.
Caption: Workflow for HPLC-UV concentration verification.
Abbreviated Procedure:
-
Prepare Standards: Create a standard curve by dissolving a precisely weighed amount of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine in the mobile phase (e.g., Acetonitrile/Water) to create a stock, which is then serially diluted to at least 5 concentration points that bracket the expected sample concentration.
-
Prepare Sample: Dilute a small aliquot of the final formulation in the mobile phase to a concentration that falls within the range of the standard curve.
-
HPLC Analysis: Inject the standards and the prepared sample onto an appropriate HPLC column (e.g., C18).
-
Quantification: Generate a linear regression from the standard curve (Peak Area vs. Concentration). Use the equation of the line to calculate the concentration of the diluted sample based on its peak area. Back-calculate to determine the concentration of the original formulation. The result should be within ±10% of the target concentration.
References
-
Dong, M. W. (2021). Combined Chromatographic and Spectrometric Approaches for Cleaning Verification of Small-Molecule Pharmaceutical Compounds in the Manufacturing Environment. LCGC International. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23187061, 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine. PubChem. [Link]
-
Byard, S. (2023). Strategies for Streamlining Small Molecule Formulation Development When Bridging from Candidate Selection to First-in-Human Clinical Testing. Pharmaceutical Technology. [Link]
-
Grass, M. (2017). Formulation Selection and in-vitro Screening for Oral Bioavailability Enhancement. Life Science Connect. [Link]
-
Drug Development & Delivery. (2015). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. [Link]
-
Various Authors. (2025). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. ResearchGate. [Link]
-
Various Authors. (2025). Small Molecule Formulation Screening Strategies in Drug Discovery. ResearchGate. [Link]
-
European Medicines Agency. (2010). Formulation of poorly soluble compounds. [Link]
-
Various Authors. (2023). Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. Cureus. [Link]
-
Capot Chemical Co., Ltd. (2018). MSDS of 2-methyl-6-(trifluoromethyl)pyrimidin-4-ol. Retrieved from Capot Chemical. [Link]
-
Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration. Future4200. [Link]
-
Various Authors. (2025). Core components of analytical method validation for small molecules-an overview. ResearchGate. [Link]
-
Challener, C. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology. [Link]
-
Arca Biopharma. (2025). What Is Small Molecule Preclinical Testing? Overview, Objectives, and Key Test Methods. [Link] 20.Quotient Sciences. (2024). FORMULATION DEVELOPMENT - The Rising Need for an Integrated Approach to Small Molecules Drug Development. [Link]
-
Various Authors. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Publications. [Link]
-
Various Authors. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. PMC - NIH. [Link]
-
Zuo, Y., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. PMC - NIH. [Link]
-
Various Authors. (2020). Preparation with Biological Study for Pyrimidine Derivatives from Chalcone. Impactfactor.org. [Link]
-
Various Authors. (2022). Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. PMC - NIH. [Link]
-
AxisPharm. (n.d.). Small Molecule Analysis. Retrieved from AxisPharm. [Link]
-
Various Authors. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI. [Link]
-
Chavan, P.W., et al. (2023). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters. [Link]
-
Various Authors. (2024). Analytical Method Lifecyle of SFC Methods from Development Use to Routine QC Implementation: Supporting Small Molecule R&D and Commercialization. LCGC International. [Link]
-
Various Authors. (2020). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. [Link]
-
Various Authors. (2024). Design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential Werner-dependent antiproliferative agents. ResearchGate. [Link]
-
Various Authors. (2016). Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. SciSpace. [Link]
-
Various Authors. (2024). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. PMC - NIH. [Link]
Sources
- 1. heteroletters.org [heteroletters.org]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine | C6H6F3N3 | CID 23187061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. researchgate.net [researchgate.net]
- 13. ema.europa.eu [ema.europa.eu]
- 14. future4200.com [future4200.com]
- 15. wisdomlib.org [wisdomlib.org]
- 16. researchgate.net [researchgate.net]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. 小分子分析與 QC [sigmaaldrich.com]
Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of Trifluoromethyl Pyrimidines
Introduction: The Strategic Role of Trifluoromethyl Pyrimidines in Modern Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its prevalence stems from its ability to mimic the purine and pyrimidine bases of DNA and RNA, allowing for interactions with a wide array of biological targets. When this privileged heterocycle is functionalized with a trifluoromethyl (CF3) group, a powerful synergy emerges, leading to compounds with enhanced pharmacological properties. This strategic incorporation of the CF3 group has become an indispensable tool in the medicinal chemist's arsenal.[2]
The trifluoromethyl group imparts a unique combination of steric and electronic properties that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[2] Its high electronegativity and strong carbon-fluorine bonds contribute to increased metabolic stability by blocking sites susceptible to enzymatic degradation, particularly by cytochrome P450 enzymes.[2] Furthermore, the lipophilic nature of the CF3 group can enhance membrane permeability and improve binding affinity to target proteins through favorable hydrophobic interactions.[2][3]
This guide provides a comprehensive overview of the structure-activity relationships (SAR) of trifluoromethyl pyrimidines, offering field-proven insights and detailed protocols for their synthesis and evaluation. We will explore how systematic modifications of the trifluoromethyl pyrimidine scaffold can be rationally designed to optimize biological activity, selectivity, and drug-like properties.
Core Principles of SAR in Trifluoromethyl Pyrimidines: A Causal Analysis
The biological activity of trifluoromethyl pyrimidines is intricately linked to the substitution pattern around the pyrimidine core. The key positions for modification are typically C2, C4, and C5, with the trifluoromethyl group most commonly installed at C5 or C6 (depending on the ring numbering system). Understanding the causal relationships between structural modifications and biological outcomes is paramount for successful drug design.
The Impact of the Trifluoromethyl Group
The position and presence of the trifluoromethyl group are critical. Its strong electron-withdrawing nature can significantly influence the pKa of nearby functional groups, affecting their ionization state at physiological pH and thereby modulating interactions with biological targets.[4] The steric bulk of the CF3 group can also dictate the preferred conformation of the molecule, leading to more favorable binding geometries.[2]
Substitutions at C2 and C4: Tuning Selectivity and Potency
The C2 and C4 positions of the pyrimidine ring are often substituted with amino, alkoxy, or aryl groups. These substituents play a crucial role in directing the molecule to its biological target and establishing key binding interactions, such as hydrogen bonds and pi-stacking.
-
Amino Substituents: Primary and secondary amines at these positions can act as hydrogen bond donors and acceptors, forming critical interactions with amino acid residues in the active sites of enzymes like kinases.
-
Aryl and Heteroaryl Groups: The introduction of various aryl and heteroaryl rings allows for the exploration of different binding pockets and can significantly impact potency and selectivity. The nature and substitution pattern of these rings are key variables in SAR studies.
Modifications at C5: Influencing Lipophilicity and Specificity
When the trifluoromethyl group is not at C5, this position offers another handle for chemical modification. Small alkyl or halogen substituents at C5 can fine-tune the lipophilicity and electronic properties of the molecule, impacting its overall pharmacokinetic profile and target engagement.
Visualizing Structure-Activity Relationships
The following diagram illustrates the general scaffold of a 2,4,5-substituted trifluoromethyl pyrimidine and highlights the key areas for modification in SAR studies.
Caption: General synthetic workflow for 2,4,5-substituted trifluoromethyl pyrimidines.
Step 1: Synthesis of 2-Amino-6-(trifluoromethyl)pyrimidin-4-ol
-
To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol) in a round-bottom flask equipped with a reflux condenser, add ethyl trifluoroacetoacetate.
-
Add guanidine hydrochloride and reflux the mixture for 6-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).
-
Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to yield the desired intermediate.
Step 2: Synthesis of 2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine
-
To a flask containing 2-amino-6-(trifluoromethyl)pyrimidin-4-ol, add phosphorus oxychloride (POCl3) and a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux for 3-4 hours.
-
Carefully quench the reaction by pouring the mixture onto crushed ice with vigorous stirring.
-
Neutralize the solution with a base (e.g., sodium bicarbonate) until a precipitate forms.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 3 & 4: Sequential Nucleophilic Aromatic Substitution (SNAr)
-
Dissolve the 2-amino-4-chloro-6-(trifluoromethyl)pyrimidine intermediate in a suitable solvent such as isopropanol or DMF.
-
Add the desired primary or secondary amine (R1-NH2 or R2-NH2) and a base (e.g., diisopropylethylamine - DIPEA).
-
Heat the reaction mixture at a temperature ranging from 80°C to reflux, depending on the reactivity of the amine.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting product by column chromatography to obtain the final substituted trifluoromethyl pyrimidine derivative.
Protocol 2: In Vitro Anticancer Activity Assessment using the MTT Assay
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of trifluoromethyl pyrimidine derivatives on cancer cell lines.
Workflow Diagram:
Caption: Experimental workflow for the MTT cytotoxicity assay.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7, PC-3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Trifluoromethyl pyrimidine test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom sterile culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the trifluoromethyl pyrimidine compounds in culture medium. The final concentration of DMSO should not exceed 0.5%. Add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle (DMSO) as a negative control and a known anticancer drug (e.g., Gefitinib) as a positive control.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Protocol 3: In Vitro Antifungal Susceptibility Testing
This protocol is based on the broth microdilution method and is used to determine the Minimum Inhibitory Concentration (MIC) of trifluoromethyl pyrimidine derivatives against fungal pathogens.
Procedure:
-
Fungal Inoculum Preparation: Prepare a standardized fungal inoculum according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Compound Dilution: Perform serial twofold dilutions of the test compounds in RPMI-1640 medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the fungal suspension. Include a positive control (fungal inoculum without compound) and a negative control (medium only).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the positive control.
Signaling Pathways and Mechanisms of Action
Trifluoromethyl pyrimidines exert their biological effects by modulating various signaling pathways. A prominent example is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.
Caption: Simplified EGFR signaling pathway and the point of inhibition by trifluoromethyl pyrimidine-based drugs.
Conclusion
The trifluoromethyl pyrimidine scaffold represents a highly versatile and promising platform for the discovery of novel therapeutic agents. The unique physicochemical properties imparted by the trifluoromethyl group, combined with the diverse substitution patterns possible on the pyrimidine ring, provide a rich chemical space for SAR exploration. The protocols and data presented in this guide offer a robust framework for the rational design, synthesis, and evaluation of this important class of compounds. By understanding the intricate structure-activity relationships, researchers can continue to develop potent and selective inhibitors for a wide range of diseases.
References
-
Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation. (2008). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2021). Molecules. [Link]
-
Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis. (2021). Frontiers in Chemistry. [Link]
-
Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. (2022). Frontiers in Chemistry. [Link]
-
The synthesis of 5‐trifluoromethyl substituted pyrimidine derivatives. (2023). ChemistrySelect. [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Hovione. [Link]
-
IC50 values for compounds 1 and 2 in various cancer cell lines and a... - ResearchGate. (n.d.). ResearchGate. [Link]
-
Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. (2021). Molecules. [Link]
-
Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. (2022). Frontiers in Chemistry. [Link]
-
Table 2 : IC50 values for synthesized compounds against cancer cell lines. - ResearchGate. (n.d.). ResearchGate. [Link]
-
IC50 values of the most active derivatives in some cancerous cell lines - ResearchGate. (n.d.). ResearchGate. [Link]
-
Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives. (2020). Molecules. [Link]
-
Synthesis and biological activity of 5-(trifluoromethyl)- and 5-(pentafluoroethyl)pyrimidine nucleoside analogs. (1983). Journal of Medicinal Chemistry. [Link]
-
A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2022). Frontiers in Chemistry. [Link]
Sources
- 1. Graphviz [graphviz.org]
- 2. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine
Welcome to the technical support center for the synthesis of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important fluorinated pyrimidine derivative. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you improve your reaction yields, minimize impurities, and streamline your purification processes. Our approach is grounded in established chemical principles and field-proven insights to ensure the reliability and success of your synthetic endeavors.
I. Overview of the Primary Synthetic Route
The most common and efficient method for synthesizing 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine is through the cyclocondensation of a trifluoromethylated β-diketone with an appropriate amidine. Specifically, the reaction involves 1,1,1-trifluoro-2,4-pentanedione and acetamidine hydrochloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloride salt and facilitate the condensation.
The general reaction scheme is as follows:
While this is a well-established route, several factors can influence the yield and purity of the final product. The following sections will address common issues and provide practical solutions.
II. Troubleshooting Guide: A Question-and-Answer Approach
This section is structured to directly address specific problems you may encounter during your experiments.
Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
Low yields are a common frustration in organic synthesis. For this specific reaction, several factors could be at play. Let's break down the potential causes and solutions.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Incomplete Reaction | The reaction may not be going to completion due to insufficient reaction time, inadequate temperature, or a suboptimal base. | Optimize Reaction Conditions: - Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Extend the reaction time if starting materials are still present. - Temperature: While room temperature may suffice, gentle heating (e.g., 40-60 °C) can often drive the reaction to completion. However, be cautious of higher temperatures which may lead to side product formation. - Base: The choice and amount of base are critical. A weak base may not effectively deprotonate the acetamidine hydrochloride. A strong base, if used in excess, can lead to side reactions. |
| Suboptimal Base Selection | The strength and stoichiometry of the base are crucial. The base neutralizes the acetamidine hydrochloride and catalyzes the cyclization. | Base Screening: - Common Bases: Sodium ethoxide, sodium methoxide, potassium carbonate, or triethylamine are commonly used.[1] - Stoichiometry: Use at least one equivalent of base to neutralize the hydrochloride salt. An excess of a milder base like potassium carbonate (2-3 equivalents) can be beneficial. For stronger bases like sodium ethoxide, a slight excess (1.1-1.2 equivalents) is often sufficient. |
| Solvent Effects | The solvent can significantly impact reaction rates and solubility of reactants. | Solvent Optimization: - Protic Solvents: Ethanol or methanol are good starting points as they readily dissolve the reactants and the base. - Aprotic Solvents: In some cases, aprotic solvents like acetonitrile or N,N-dimethylformamide (DMF) might offer better results, especially when using carbonate bases. |
| Microwave-Assisted Synthesis | Conventional heating can sometimes be inefficient. Microwave irradiation can often accelerate the reaction and improve yields. | Explore Microwave Chemistry: - Microwave-assisted organic synthesis (MAOS) has been shown to be effective for the synthesis of fluoroalkyl pyrimidines.[1] This technique can significantly reduce reaction times and often leads to cleaner reactions with higher yields.[2] |
Troubleshooting Workflow for Low Yield:
Caption: A workflow for troubleshooting low reaction yields.
Q2: I am observing significant side product formation. What are these impurities and how can I prevent them?
The formation of side products can complicate purification and reduce the overall yield. Understanding the potential side reactions is key to mitigating them.
Common Side Products and Prevention Strategies:
-
Formation of Regioisomers: The cyclocondensation can potentially lead to the formation of the isomeric 2-Methyl-4-(trifluoromethyl)pyrimidin-6-amine. The regioselectivity is influenced by the electrophilicity of the carbonyl carbons in the β-diketone. The carbonyl carbon adjacent to the electron-withdrawing trifluoromethyl group is more electrophilic and is preferentially attacked by the amidine nitrogen.
-
Mitigation: The formation of the desired isomer is generally favored due to electronic effects.[3] However, to ensure high regioselectivity, it is important to maintain moderate reaction temperatures. Elevated temperatures can sometimes lead to a decrease in selectivity.
-
-
Hydrolysis of the Trifluoromethyl Group: The trifluoromethyl group can be sensitive to harsh basic conditions, potentially leading to hydrolysis to a carboxylic acid or other degradation products.
-
Mitigation: Avoid using a large excess of strong bases like sodium hydroxide or potassium hydroxide, especially at elevated temperatures. If a strong base is required, use it in stoichiometric amounts and at lower temperatures.
-
-
Self-condensation of the β-Diketone: Under strongly basic conditions, β-diketones can undergo self-condensation reactions.
-
Mitigation: Add the base portion-wise to the reaction mixture containing the β-diketone and acetamidine to ensure the amidine is present to react.
-
Logical Relationship of Side Product Formation:
Caption: The influence of reaction conditions on side product formation.
Q3: I am having difficulty purifying the final product. What are the recommended purification methods?
Purification of aminopyrimidines can be challenging due to their basicity and potential for hydrogen bonding.
Recommended Purification Techniques:
-
Crystallization: If the crude product is a solid and of reasonable purity (>90%), crystallization is often the most effective and scalable method.
-
Solvent Selection: A solvent screen is recommended. Good solvent systems for crystallization often involve a solvent in which the compound is soluble when hot but sparingly soluble when cold. Common choices include ethanol, isopropanol, acetonitrile, or mixtures like ethyl acetate/hexanes.
-
-
Column Chromatography: For less pure samples or for the removal of closely related impurities, column chromatography is the method of choice.
-
Stationary Phase: Silica gel is the most common stationary phase.
-
Eluent System: A gradient of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used. Due to the basic nature of the amine, peak tailing can be an issue. To mitigate this, a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol can be added to the eluent system.[4]
-
-
Acid-Base Extraction: An initial workup using acid-base extraction can help remove non-basic impurities.
-
Dissolve the crude reaction mixture in an organic solvent like ethyl acetate.
-
Wash with a dilute aqueous acid (e.g., 1 M HCl) to protonate the aminopyrimidine and extract it into the aqueous layer.
-
Wash the organic layer with water to remove any residual acid-soluble impurities.
-
Basify the aqueous layer with a base (e.g., NaOH or Na2CO3) to deprotonate the product, which should then precipitate or be extractable with an organic solvent.
-
Extract the product back into an organic solvent, dry, and concentrate.
-
III. Frequently Asked Questions (FAQs)
Q: What is the quality of the starting materials I should be using?
A: The purity of your starting materials, 1,1,1-trifluoro-2,4-pentanedione and acetamidine hydrochloride, is crucial. Impurities in the starting materials can lead to side reactions and complicate purification. Use reagents of at least 98% purity. Acetamidine hydrochloride is hygroscopic, so ensure it is stored in a desiccator.
Q: Can I use a different amidine to synthesize other 2-substituted pyrimidines?
A: Yes, this reaction is quite versatile. Using different amidines (e.g., benzamidine for a 2-phenyl group) will allow you to synthesize a variety of 2-substituted-6-(trifluoromethyl)pyrimidin-4-amines.[1]
Q: Is it possible to perform this reaction on a large scale?
A: Yes, this reaction is amenable to scale-up. However, there are some considerations. The reaction can be exothermic, especially during the addition of a strong base. For large-scale reactions, ensure adequate cooling and controlled addition of reagents. Crystallization is generally the preferred method for purification on a larger scale due to its efficiency and cost-effectiveness compared to chromatography.
Q: What are the safety precautions I should take when running this reaction?
A: Standard laboratory safety practices should be followed.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Handle all chemicals in a well-ventilated fume hood.
-
1,1,1-trifluoro-2,4-pentanedione is flammable and an irritant.
-
Strong bases like sodium ethoxide are corrosive and react violently with water.
-
Ensure that any pressure build-up during the reaction is safely managed, especially if heating in a sealed vessel.
IV. Experimental Protocol: A Validated Starting Point
This protocol provides a reliable starting point for the synthesis of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine. Optimization may be required based on your specific laboratory conditions and desired scale.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add acetamidine hydrochloride (1.0 equivalent) and ethanol (5-10 mL per gram of acetamidine hydrochloride).
-
Base Addition: While stirring, add sodium ethoxide (1.1 equivalents) to the suspension. Stir for 15-20 minutes at room temperature to allow for the formation of free acetamidine.
-
Diketone Addition: Add 1,1,1-trifluoro-2,4-pentanedione (1.0 equivalent) dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux (around 78 °C for ethanol) and monitor the progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes as the eluent). The reaction is typically complete within 4-6 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
V. References
-
Vidal, B., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Catalysts, 13(1), 180. [Link]
-
Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(1), 121-142. [Link]
-
Wu, J., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 10, 843553. [Link]
-
Fujikawa, K., et al. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 101-113. [Link]
-
Andrade, V. P., et al. (2020). Possible products from the cyclocondensation reaction of β‐enamino diketones with non‐symmetric 2‐methylisothiourea sulfates. European Journal of Organic Chemistry, 2020(38), 6061-6071. [Link]
-
Teledyne ISCO. (n.d.). Purine and Related Compound Purification Strategies. Application Note AN87. [Link]
-
Guo, W., et al. (2025). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 36. [Link]
Sources
Technical Support Center: Synthesis of Trifluoromethyl-Containing Heterocycles
Welcome to the Technical Support Center dedicated to the synthesis of trifluoromethyl-containing heterocycles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these valuable compounds. The introduction of a trifluoromethyl (-CF3) group can significantly enhance the lipophilicity, metabolic stability, and binding affinity of heterocyclic drug candidates.[1] However, the unique reactivity of trifluoromethylating reagents presents a distinct set of challenges in the laboratory.
This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to empower you to overcome these synthetic hurdles.
Section 1: Navigating Common Experimental Hurdles - Troubleshooting Guide
This section addresses the most frequent issues encountered during the synthesis of trifluoromethyl-containing heterocycles in a practical question-and-answer format.
1.1 Low or No Product Formation
Question: My trifluoromethylation reaction is not proceeding to completion, resulting in a low yield or recovery of starting material. What are the potential causes and how can I troubleshoot this?
Answer: Low or no product formation is a common frustration. The root cause often lies in one of the following areas:
-
Reagent Inactivity or Decomposition:
-
Trifluoromethylating Reagent: Many trifluoromethylating reagents are sensitive to moisture and air. For instance, Togni's and Umemoto's reagents, while considered "shelf-stable," can degrade over time, especially if not stored under an inert atmosphere and protected from light.[2] For radical reactions using sodium trifluoromethanesulfinate (Langlois' reagent), the quality of the reagent and the activator (e.g., an oxidant like tert-butyl hydroperoxide) is crucial.[3]
-
Catalyst/Initiator: In photoredox catalysis, the photocatalyst can decompose if exposed to excessive light or incompatible reagents. Similarly, metal catalysts used in cross-coupling reactions can be poisoned by impurities.
-
-
Suboptimal Reaction Conditions:
-
Temperature: Some trifluoromethylation reactions have a narrow optimal temperature range. For radical reactions, insufficient temperature may not generate the trifluoromethyl radical at a sufficient rate. Conversely, excessive heat can lead to reagent decomposition and unwanted side reactions.[3]
-
Solvent: The choice of solvent is critical. It can influence the solubility of reagents, the stability of intermediates, and even the reaction mechanism. For instance, in some radical trifluoromethylations, a biphasic solvent system is employed to control the rate of reagent interaction.[3]
-
Atmosphere: Many trifluoromethylation reactions are sensitive to oxygen and moisture. Ensure your reaction is performed under a dry, inert atmosphere (e.g., nitrogen or argon).
-
-
Inherent Substrate Reactivity:
-
Electron-Poor Heterocycles: Electron-deficient heterocycles, such as pyridine, can be challenging to trifluoromethylate directly via radical pathways due to the electrophilic nature of the trifluoromethyl radical.[4] In such cases, alternative strategies like pre-functionalization or the use of nucleophilic trifluoromethylating agents may be necessary.
-
Troubleshooting Workflow for Low Yield
Sources
Technical Support Center: Purification of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine
Welcome to the technical support guide for the purification of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine (CAS No. 54518-10-4)[1]. This resource is designed for researchers, chemists, and drug development professionals who are handling this compound and require robust, field-tested methods for achieving high purity. This guide provides in-depth troubleshooting, frequently asked questions, and detailed protocols to navigate the common challenges associated with purifying this fluorinated pyrimidine derivative.
The presence of a basic amine group, aromatic pyrimidine core, and a lipophilic trifluoromethyl group gives this molecule unique physicochemical properties that demand specific purification strategies. Achieving high purity is paramount for accurate biological screening, downstream synthetic steps, and regulatory compliance.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine that influence its purification? A1: The purification strategy is primarily dictated by three structural features:
-
Basic Amine Group (-NH₂): The primary amine and the pyrimidine ring nitrogens are basic. This makes the compound prone to strong, often undesirable, interactions with acidic stationary phases like silica gel, leading to peak tailing in chromatography[2].
-
Polar Pyrimidine Core: The nitrogen-containing heterocyclic ring imparts significant polarity, affecting solubility.
-
Trifluoromethyl Group (-CF₃): This group increases the compound's lipophilicity and can be leveraged for separation from less fluorinated impurities.
Q2: What are the most effective primary purification techniques for this compound? A2: The two most common and effective methods are flash column chromatography on silica gel and recrystallization. The choice depends on the impurity profile and the physical state of the crude product. For complex mixtures or oily products, chromatography is preferred. For crystalline solids with impurities of different solubilities, recrystallization is often more efficient and scalable.
Q3: What are the likely impurities I might encounter after synthesis? A3: Impurities can originate from several sources:
-
Unreacted Starting Materials: The synthesis of pyrimidines often involves the condensation of a β-dicarbonyl compound with an amidine[3]. Incomplete reaction can leave these precursors in your crude product.
-
Regioisomers: If the precursors are unsymmetrical, there is a possibility of forming isomeric pyrimidine products.
-
Side-Reaction Products: Pyrimidine syntheses can yield byproducts, which may be structurally similar to the desired product[4].
-
Solvent-Related Impurities: High-boiling point solvents used in the reaction (e.g., DMF) can sometimes decompose at high temperatures, introducing impurities into the reaction mixture[5].
Q4: Why is my compound streaking so badly on a standard silica TLC plate? A4: This is a classic issue for basic compounds on silica gel. The amine group interacts strongly with the acidic silanol (Si-OH) groups on the silica surface, causing the compound to "stick" and elute slowly and unevenly. This results in significant tailing or streaking. The solution is to add a small amount of a basic modifier, like triethylamine (TEA), to the mobile phase to neutralize these acidic sites[2].
Purification Strategy Decision Workflow
The following diagram outlines a logical workflow for selecting the appropriate purification technique.
Caption: Decision tree for selecting a purification method.
Troubleshooting Guide
Flash Column Chromatography Issues
Q: My compound is streaking on the column, giving broad fractions and poor separation. How do I fix this? A: This is due to the basicity of your compound interacting with the acidic silica gel.
-
Primary Cause: Strong acid-base interaction between the amine/pyrimidine nitrogens and silica silanol groups.
-
Solution: Add a basic modifier to your eluent system. Start with 0.1-1% triethylamine (TEA) or a few drops of ammonium hydroxide per liter of solvent[2]. This deactivates the acidic sites on the silica, allowing for sharper peaks and better separation. Always use the same modified eluent for your TLC analysis and the column run.
Q: My compound has an Rf of 0 even in highly polar solvents like 100% ethyl acetate. What should I do? A: Your mobile phase is not polar enough to elute the compound.
-
Primary Cause: The compound is highly polar and adsorbs very strongly to the silica gel.
-
Solution: You need to significantly increase the polarity of the mobile phase.
-
Begin adding a more polar solvent like methanol (MeOH) to your eluent system. Start with 1-2% MeOH in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) and gradually increase the concentration[2].
-
A typical gradient might be from 100% DCM to 5-10% MeOH in DCM.
-
Ensure your eluent still contains 0.1-0.5% TEA to prevent streaking.
-
Q: My yield after column chromatography is very low. Where could my compound have gone? A: Low recovery can happen for several reasons.
-
Possible Causes & Solutions:
-
Irreversible Adsorption: If you did not use a basic modifier (TEA), your compound may have irreversibly bound to the acidic sites on the silica gel. Unfortunately, this portion is often unrecoverable.
-
Sample Loading Issue: If the compound is not fully dissolved during loading or precipitates at the top of the column, it will not elute properly. Use a "dry loading" technique: adsorb your crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column[2].
-
Fractions Collected Too Broadly: Your compound may have eluted over a larger volume than expected. Re-check all your fractions by TLC to ensure you haven't discarded fractions containing the product.
-
Recrystallization Issues
Q: My compound is soluble in everything I try, or it crashes out immediately as an oil. How do I get crystals? A: This is a common challenge for polar molecules. A single-solvent recrystallization is likely not feasible.
-
Primary Cause: The compound's solubility profile does not have a steep enough curve in any single solvent (i.e., it's too soluble when hot and still quite soluble when cold).
-
Solution: Use a solvent/anti-solvent system .
-
Dissolve your compound in a minimum amount of a hot solvent in which it is very soluble (e.g., ethanol, methanol, or ethyl acetate).
-
While the solution is still warm, slowly add a miscible "anti-solvent" in which your compound is insoluble (e.g., hexanes, diethyl ether, or water) dropwise until you see persistent cloudiness.
-
Add a drop or two of the hot solvent to redissolve the cloudiness, then allow the solution to cool slowly to room temperature and then in an ice bath. This controlled decrease in solubility is highly effective for inducing crystallization[6].
-
| Solvent (Good) | Potential Anti-Solvent (Poor) |
| Dichloromethane (DCM) | Hexanes, Pentane |
| Ethyl Acetate (EtOAc) | Hexanes |
| Ethanol (EtOH) / Methanol (MeOH) | Water, Diethyl Ether, DCM |
| Acetone | Hexanes, Water |
| Caption: Common solvent/anti-solvent pairs for recrystallization. |
Q: My final crystals are yellow/brown, but the pure compound should be white. How can I remove colored impurities? A: Highly colored, non-polar impurities are often the cause.
-
Primary Cause: Co-crystallization of colored impurities with your product.
-
Solution: Use activated charcoal .
-
Dissolve the crude solid in the minimum amount of hot recrystallization solvent.
-
Add a very small amount (e.g., 1-2% by weight) of activated charcoal to the hot solution.
-
Keep the solution hot and swirl for a few minutes. The charcoal will adsorb the colored impurities[6].
-
Perform a hot filtration through a fluted filter paper or a small plug of celite to remove the charcoal.
-
Allow the clear, hot filtrate to cool as you normally would to obtain decolorized crystals. Caution: Adding charcoal to a near-boiling solution can cause it to bump violently.
-
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol assumes a crude product mass of ~1.0 g. Adjust silica and solvent volumes accordingly.
-
TLC Analysis & Solvent Selection:
-
Prepare a stock solution of your chosen eluent (e.g., 20% Ethyl Acetate in Hexanes) containing 0.5% Triethylamine .
-
Run a TLC plate to confirm the separation of your product from impurities. The ideal Rf for your product should be between 0.2 and 0.4 [2]. Adjust the polarity of the eluent as needed.
-
-
Column Packing:
-
Select a glass column appropriate for ~50 g of silica gel (typically a 40-50 mm diameter column).
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase.
-
Carefully pour the slurry into the column and use positive pressure to pack the bed evenly, avoiding air bubbles[2]. Drain the excess solvent until it is level with the silica surface.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your ~1.0 g of crude product in a minimal amount of a volatile solvent (e.g., DCM or Acetone).
-
Add ~2-3 g of silica gel to this solution and mix to form a slurry.
-
Evaporate the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column, creating a uniform layer.
-
-
Elution and Fraction Collection:
-
Carefully add your eluent to the column and begin elution using positive pressure (flash chromatography).
-
If impurities are close to your product, a gradient elution may be necessary. Gradually increase the polarity by adding more ethyl acetate or methanol to your mobile phase[2].
-
Collect fractions in test tubes. The size of the fractions should be approximately one-quarter of the column volume.
-
-
Analysis and Product Isolation:
-
Monitor the collected fractions by TLC. Spot every few fractions on a single plate to identify which ones contain your pure product.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain your purified 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine.
-
Caption: Step-by-step workflow for flash column chromatography.
References
- Benchchem. (n.d.). Technical Support Center: Purification of Polar Pyrimidine Derivatives.
- Benchchem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
- Benchchem. (n.d.). Technical Support Center: Optimizing the Purification of 4-Pyrimidine Methanamine by Chromatography.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
- Benchchem. (n.d.). Troubleshooting common issues in pyrimidine synthesis.
- Strašek Benedik, N., et al. (2025). Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists. Acta Pharmaceutica, 75, 159–183.
-
Wikipedia. (n.d.). Pyrimidine. Retrieved from [Link]
-
Indiana State University. (1997). Purine and Pyrimidine Metabolism. Retrieved from [Link]
-
Ma, S., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. PMC. Retrieved from [Link]
-
Wu, J., et al. (n.d.). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. PMC. Retrieved from [Link]
- Yengoyan, A. P., et al. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation.
- Filyakova, V. I., et al. (2024). Synthesis of 4′-trifluoromethyl- and 4′-difluoromethyl-2,2′:6′,2″-terpyridines.
-
PubChem. (n.d.). 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine. Retrieved from [Link]
-
MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Retrieved from [Link]
-
ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? Retrieved from [Link]
Sources
- 1. 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine | C6H6F3N3 | CID 23187061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pyrimidine - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Solubility Challenges of Pyrimidine Derivatives in Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, actionable solutions to one of the most common yet frustrating hurdles in experimental biology and drug discovery: the poor aqueous solubility of pyrimidine derivatives. Instead of a simple checklist, we will explore the underlying physicochemical principles and provide robust, field-proven protocols to ensure your experiments are reliable, reproducible, and yield data you can trust.
Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common initial questions and provides a rapid diagnostic framework for solubility issues.
Q1: My pyrimidine derivative, dissolved in DMSO, precipitated immediately when I added it to my aqueous assay buffer. What happened?
This phenomenon, often called "crashing out," is the most frequent manifestation of poor aqueous solubility.[1] It occurs because the compound is highly soluble in the organic solvent (DMSO) but insoluble in the aqueous buffer. When the DMSO stock is diluted into the buffer, the solvent environment abruptly changes from favorable to unfavorable, causing the compound to rapidly precipitate out of solution.[2]
Causality Check:
-
Final DMSO Concentration: The final percentage of DMSO in your assay is critical. While necessary for initial dissolution, high concentrations can be toxic to cells or interfere with enzyme kinetics, but too low a concentration will cause precipitation.[1][3]
-
Compound Concentration: You may be exceeding the compound's maximum solubility in the final assay buffer, known as its thermodynamic solubility.
-
Mixing Method: The way you dilute the compound matters. Injecting a concentrated stock into a large volume of buffer without rapid mixing can create localized areas of high concentration, initiating precipitation.[4]
Q2: Why are pyrimidine derivatives often so poorly soluble in water?
The solubility challenge with many pyrimidine derivatives stems from their molecular structure.[5] Key factors include:
-
High Lipophilicity: Modern drug discovery often yields larger, more lipophilic (fat-loving) molecules to improve membrane permeability and target engagement. This inherent hydrophobicity is a primary cause of low aqueous solubility.[6][7]
-
Crystal Lattice Energy: The planar, aromatic structure of the pyrimidine ring allows molecules to stack efficiently, forming a highly stable crystal lattice.[5] A significant amount of energy is required for water molecules to break this lattice and solvate the individual molecules.
-
Lack of Ionizable Groups: Many pyrimidine derivatives lack functional groups that can be protonated or deprotonated at physiological pH. Without the ability to become charged, they cannot take advantage of pH-dependent solubility enhancements.
Q3: What's the difference between "kinetic" and "thermodynamic" solubility, and which one matters for my assay?
Understanding this distinction is crucial for experimental design and data interpretation.[8]
| Feature | Kinetic Solubility | Thermodynamic Solubility |
| Definition | The concentration at which a compound, rapidly diluted from a DMSO stock, begins to precipitate.[9][10][11] | The true equilibrium concentration of a compound in a saturated solution after an extended incubation period.[8][9] |
| Relevance | High-Throughput Screening (HTS): Most relevant for initial screens where compounds are added and read quickly. It reflects the apparent solubility under assay conditions.[9][12] | Lead Optimization & Formulation: The "gold standard" for understanding a compound's intrinsic properties. Critical for later-stage development.[1][12] |
| Typical Value | Often higher than thermodynamic solubility, as it can represent a supersaturated, metastable state.[8][10] | Represents the true, stable saturation point. |
| Measurement | Fast; typically measured by nephelometry (light scattering) as precipitate forms.[1][9] | Slow; requires long incubation (e.g., 24 hours) followed by separation of solid and quantification of the supernatant (e.g., by HPLC-UV).[1][9] |
For most in vitro assays, you are primarily concerned with the kinetic solubility . You need to ensure your compound remains in solution for the duration of the experiment. If you observe inconsistent results or a drop-off in activity at higher concentrations, you may be exceeding the kinetic solubility limit.[13]
Part 2: In-Depth Troubleshooting & Strategic Solutions
When basic troubleshooting isn't enough, a more systematic approach is required. This section details advanced strategies and the scientific rationale behind them.
Q4: My compound still precipitates even with optimized DMSO. What is the next step?
If adjusting the final DMSO concentration (typically aiming for ≤0.5% in cell-based assays) is insufficient, the next step is to employ solubilizing excipients.[1][14] These are inactive ingredients that enhance the solubility of the active compound.
Strategy 1: Employing Co-solvents Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, increase the solubility of nonpolar solutes by reducing the overall polarity of the solvent mixture.[15][16]
-
Common Co-solvents: Polyethylene Glycol 400 (PEG400), Propylene Glycol (PG), Glycerol.[15][17]
-
Mechanism of Action: These agents work by creating a more hydrophobic microenvironment in the bulk solution, making it more favorable for the pyrimidine derivative to remain dissolved.
-
Best Practices: Always conduct a vehicle control to ensure the co-solvent itself does not affect the assay. Start with low percentages (e.g., 1-5%) and optimize.
Strategy 2: Utilizing Cyclodextrins Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15][18] They are powerful solubilizing agents, particularly for lipophilic compounds.
-
Common Cyclodextrins: Hydroxypropyl-β-Cyclodextrin (HP-β-CD), Sulfobutylether-β-Cyclodextrin (SBE-β-CD).[15][19] These derivatives have improved solubility and lower toxicity compared to native β-cyclodextrin.[15][20]
-
Mechanism of Action: The pyrimidine derivative (the "guest") partitions into the hydrophobic core of the cyclodextrin ("host"), forming a water-soluble "inclusion complex."[15][18][21] This complex effectively shields the hydrophobic drug from the aqueous environment.
-
Application: Ideal for cell-based assays where organic co-solvent concentrations must be minimized.
Caption: Mechanism of cyclodextrin-mediated solubilization.
Q5: Can I use pH to my advantage?
Absolutely. The solubility of pyrimidine derivatives with ionizable functional groups (e.g., acidic or basic moieties) can be dramatically influenced by pH.[5][22]
-
Basic Groups (e.g., amines): These compounds become protonated and more soluble as the pH decreases (becomes more acidic).
-
Acidic Groups (e.g., carboxylic acids, phenols): These compounds become deprotonated and more soluble as the pH increases (becomes more basic).
Causality: The charged, ionized form of a molecule is generally much more polar and thus more soluble in water than the neutral form. For many pyrimidine synthesis pathways, the key rate-limiting enzymes function optimally at a slightly alkaline intracellular pH (around 7.4), which can also favor the solubility of certain intermediates.[23]
Actionable Protocol:
-
Identify pKa: Determine the pKa of your compound's ionizable groups (this can often be predicted with software if not experimentally known).
-
Adjust Buffer: Prepare your assay buffer at a pH that is at least 1-2 units away from the pKa to ensure the compound is predominantly in its ionized, more soluble form.
-
Validate: Ensure the adjusted pH does not negatively impact your assay's biological components (e.g., enzyme activity, cell viability).
Part 3: Key Experimental Protocols
Here we provide step-by-step methodologies for assessing and overcoming solubility issues.
Protocol 1: Kinetic Solubility Assay by Nephelometry
This high-throughput method is essential for determining the concentration at which your compound precipitates under assay-like conditions.[1][9]
Methodology:
-
Prepare Stock Solution: Create a high-concentration stock of your pyrimidine derivative in 100% DMSO (e.g., 20 mM).[1]
-
Serial Dilution in DMSO: In a 96-well plate (the "source plate"), perform a serial dilution of the DMSO stock using 100% DMSO to create a range of concentrations. This ensures the DMSO percentage remains constant upon final dilution.[3]
-
Addition to Buffer: Using a multichannel pipette or liquid handler, transfer a small, fixed volume (e.g., 1-2 µL) from each well of the source plate to a corresponding well of a clear-bottomed 96-well plate (the "assay plate") containing your final aqueous assay buffer.[1]
-
Incubation & Measurement: Immediately place the assay plate into a plate reader capable of nephelometry or turbidity measurements. Measure the light scattering at regular intervals (e.g., every 5 minutes for 1-2 hours).
-
Analysis: The kinetic solubility limit is the concentration at which a significant, sharp increase in light scattering is observed compared to the vehicle control, indicating the formation of a precipitate.[1]
Caption: A troubleshooting workflow for compound precipitation.
Protocol 2: Systematic Co-solvent/Excipient Screening
This protocol helps you empirically determine the best formulation for your specific pyrimidine derivative and assay system.
Methodology:
-
Prepare Excipient Stocks: Create concentrated aqueous stocks of various solubilizers.
-
10% w/v PEG400
-
10% w/v Propylene Glycol
-
50 mM HP-β-CD
-
50 mM SBE-β-CD
-
-
Matrix Plate Setup: In a 96-well plate, create a matrix of conditions. Designate rows for different final concentrations of your pyrimidine derivative and columns for different excipients and their final concentrations (e.g., 0.5%, 1%, 2% PEG400; 1mM, 5mM, 10mM HP-β-CD). Include a "no excipient" control column.
-
Compound Addition: Add your DMSO stock of the pyrimidine derivative to each well to achieve the target final concentrations. The final DMSO concentration should be kept constant across all wells.
-
Visual & Instrumental Inspection:
-
Visual: After 1-2 hours of incubation at the assay temperature, visually inspect the plate for any signs of precipitation (cloudiness, crystals).
-
Instrumental: Read the plate on a nephelometer to quantify low levels of precipitation that may not be visible to the naked eye.
-
-
Selection: Choose the condition with the lowest concentration of excipient that maintains the solubility of your pyrimidine derivative at its desired highest assay concentration.
-
Validation: Perform your biological assay using the chosen formulation alongside a "vehicle + excipient" control to confirm that the solubilizer does not interfere with the assay results.
By systematically applying these principles and protocols, you can overcome the solubility challenges posed by pyrimidine derivatives, leading to more accurate, reliable, and impactful research.
References
- World Pharma Today.
- BenchChem. Technical Support Center: Enhancing Aqueous Solubility of Pyrimidine Compounds.
- Singh, A., et al. (2019). Strategies for the formulation development of poorly soluble drugs via oral route.
- MDPI.
- Purdue e-Pubs.
- PMC - PubMed Central.
- BenchChem. Technical Support Center: Troubleshooting Compound X Solubility.
- Solubility of Things. Pyrimidine.
- BenchChem. Technical Support Center: Troubleshooting Solubility Issues for Compound X.
- Inventiva Pharma.
- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- Request PDF. Kinetic solubility: Experimental and machine-learning modeling perspectives.
- Co-solvency and anti-solvent method for the solubility enhancement. (2024).
- Saal, C. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47, 589-595.
- ACS Medicinal Chemistry Letters.
- SciSpace.
- ACS Publications. (2018).
- American Pharmaceutical Review. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.
- Ovid.
- Gillespie, C. (2013). The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers.
- ResearchGate. Any suggestions for treating DMSO soluble compound in cell culture?.
- PMC - PubMed Central. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- ResearchGate. (PDF)
- University of Greenwich. Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs.
- MDPI. (2026). Selected Editor's Choice Articles Published in April 2025. Pharmaceutics.
- PMC. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.
- ResearchGate. (PDF)
- PMC - PubMed Central. Recent Advances in Pyrimidine-Based Drugs.
- MedChemExpress. Compound Handling Instructions.
- Wikipedia. Pyrimidine.
- BenchChem. Protocol for Dissolving Compounds in DMSO for Biological Assays.
- PMC - NIH. Considerations regarding use of solvents in in vitro cell based assays.
- MedchemExpress.com. Co-solvents | Biochemical Assay Reagents.
- ResearchGate. DMSO concentration in cell culture?
- MDPI.
- ResearchGate. DMSO concentration in cell culture?
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thesis | The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers | ID: nc580m649 | STAX [stax.strath.ac.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 7. mdpi.com [mdpi.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. enamine.net [enamine.net]
- 10. researchgate.net [researchgate.net]
- 11. ovid.com [ovid.com]
- 12. inventivapharma.com [inventivapharma.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. wisdomlib.org [wisdomlib.org]
- 17. medchemexpress.cn [medchemexpress.cn]
- 18. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. scispace.com [scispace.com]
- 21. researchgate.net [researchgate.net]
- 22. solubilityofthings.com [solubilityofthings.com]
- 23. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Side Reactions in Pyrimidine Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in pyrimidine synthesis. Pyrimidine scaffolds are central to numerous pharmaceuticals, making their efficient and clean synthesis a critical task. However, classic methods like the Biginelli and Pinner reactions, while powerful, are often plagued by side reactions that can diminish yields and complicate purification.
This document provides in-depth, field-proven insights in a troubleshooting-focused Q&A format. We will delve into the causality behind common experimental pitfalls and offer robust, self-validating protocols to help you optimize your synthetic outcomes.
Part 1: The Biginelli Reaction - A Troubleshooting Guide
The Biginelli reaction is a cornerstone of medicinal chemistry, a one-pot, three-component condensation of an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[1][2][3] While elegant in its simplicity, its success is highly sensitive to reaction conditions.
Frequently Asked Questions (FAQs)
Q1: My Biginelli reaction yield is consistently low, with a lot of unreacted starting material. What are the common culprits?
A1: Low conversion is a frequent issue stemming from several interrelated factors. A systematic approach is key to diagnosis.
-
Catalyst Inefficiency: The choice and activity of the catalyst are paramount. While classic protocols use strong Brønsted acids like HCl, these can sometimes promote side reactions.[4][5]
-
Causality: The catalyst's primary role is to activate the aldehyde's carbonyl group, facilitating the initial condensation with urea to form an N-acyliminium ion intermediate. An inactive or suboptimal catalyst fails to generate this key intermediate efficiently, stalling the reaction.
-
Troubleshooting Steps:
-
Screen Catalysts: Consider modern Lewis acids (e.g., FeCl₃, Yb(OTf)₃, ZnCl₂) or milder Brønsted acids, which can offer better yields and selectivity.[6]
-
Verify Catalyst Activity: If using a reusable catalyst, ensure it has been properly regenerated.[6] For acid solutions, confirm the concentration is accurate.[7]
-
Optimize Loading: Catalyst loading is not "one-size-fits-all." Start with recommended loadings (e.g., 1-20 mol%) and perform a screen to find the optimum for your specific substrates.[6]
-
-
-
Suboptimal Reaction Conditions: Temperature and time are critical variables that control reaction kinetics.
-
Causality: The reaction must overcome the activation energy for each step, from the initial condensation to the final cyclization and dehydration.[8] Insufficient heat or time will lead to an incomplete reaction.
-
Troubleshooting Steps:
-
Monitor Progress: Always monitor your reaction's progress using Thin Layer Chromatography (TLC).[5][6] This provides direct evidence of starting material consumption and product formation, allowing you to determine the optimal reaction time.
-
Adjust Temperature: If the reaction is sluggish at a lower temperature, a moderate increase (e.g., moving from room temperature to reflux) can be beneficial. However, be cautious, as excessive heat can promote side reactions (see Q2).[6]
-
-
-
Solvent Effects & Reagent Purity: The reaction medium and quality of starting materials are foundational.
Q2: I'm observing a fluorescent, yellow byproduct, especially at higher temperatures. What is it and how can I prevent it?
A2: This is the classic signature of a competing Hantzsch-type 1,4-dihydropyridine (DHP) synthesis.[7][9] This side reaction becomes dominant under conditions that favor the decomposition of urea.
-
Mechanism of Formation: At elevated temperatures, urea can decompose to generate ammonia (NH₃). This ammonia then competes with the remaining urea, reacting with two equivalents of the β-ketoester and one equivalent of the aldehyde to form the DHP byproduct, which is often highly fluorescent.[6]
Visualizing the Competing Pathways
Caption: Biginelli vs. Hantzsch reaction pathways.
-
Mitigation Strategies:
-
Temperature Control: This is the most critical factor. Lowering the reaction temperature significantly disfavors urea decomposition and the subsequent Hantzsch pathway.[7]
-
Catalyst Selection: Certain Lewis acids may preferentially promote the Biginelli pathway over the Hantzsch reaction. Empirical screening is often necessary.[7][9]
-
Order of Addition: In some systems, adding the urea last to the mixture of aldehyde, ketoester, and catalyst can minimize its exposure to prolonged heating, thereby reducing decomposition.[7]
-
Q3: My reaction stalls, and I suspect an uncyclized intermediate. How can I drive the reaction to completion?
A3: This issue, often characterized by the formation of an open-chain ureide intermediate, arises from insufficient activation for the final ring-closing step.[8]
-
Causality: The final step involves an intramolecular nucleophilic attack by the terminal urea nitrogen onto a ketone carbonyl, followed by dehydration. This step has its own activation energy barrier and can be sterically hindered or electronically disfavored.
-
Troubleshooting Steps:
-
Increase Catalyst Strength/Loading: A stronger acid or a higher catalyst concentration can more effectively protonate the ketone carbonyl, making it more electrophilic and susceptible to nucleophilic attack.[8]
-
Increase Temperature: Providing more thermal energy can help overcome the activation barrier for cyclization. If you've been running the reaction at a lower temperature to avoid other side reactions, a careful increase in heat at the later stage (monitored by TLC) can be effective.[8]
-
Change Solvent: Switching to a higher-boiling point solvent might be necessary to achieve the required temperature for cyclization.
-
Q4: Purification is difficult due to a persistent impurity. Could it be an N-acylurea? How do I deal with it?
A4: Yes, N-acylureas are common byproducts that arise from a competing reaction between the β-ketoester and urea, and they can be difficult to separate from the desired DHPM.[7]
-
Identification and Prevention:
-
Characterization: These byproducts can be identified by their unique signals in ¹H and ¹³C NMR spectroscopy and by mass spectrometry.[7]
-
Stoichiometry Control: Carefully controlling the reactant stoichiometry can suppress N-acylurea formation. Using a slight excess of urea (e.g., 1.2–1.5 equivalents) can sometimes push the equilibrium away from this side reaction.[8]
-
-
Purification Strategy:
-
Recrystallization: This is often the most effective method for removing N-acylurea impurities.[7][9] Careful screening of recrystallization solvents is crucial to find a system where the DHPM product has low solubility when cold, while the impurity remains in the mother liquor.[10]
-
Column Chromatography: If recrystallization fails, flash column chromatography is a reliable alternative.[11]
-
Part 2: The Pinner Pyrimidine Synthesis - Common Pitfalls
The Pinner synthesis, which typically involves the condensation of a 1,3-dicarbonyl compound with an amidine, is a powerful route to substituted pyrimidines. However, it is highly sensitive to reaction conditions.[9]
Q1: My Pinner synthesis is failing, resulting in a complex mixture. What are the critical parameters to control?
A1: Success in the Pinner synthesis hinges on rigorous control over moisture and reagent quality.
-
Anhydrous Conditions: The Pinner salt intermediate is highly susceptible to hydrolysis.
-
Causality: Water in the reaction mixture can hydrolyze the amidine starting material or the key imidate salt intermediate, leading to the formation of esters and other byproducts instead of the pyrimidine.[8]
-
Solution: Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Amidine Quality: The purity and stability of the amidine salt are critical.
-
Causality: Amidines can be hygroscopic and may hydrolyze during storage. Impurities will lead to side reactions.[9]
-
Solution: Use freshly prepared or purified amidine hydrochloride. Store it in a desiccator.
-
-
Temperature Control: Pinner salt intermediates can be thermally unstable.
-
Causality: High temperatures can cause the intermediate to decompose or rearrange into N-alkyl amides.[8]
-
Solution: Low-temperature conditions are often necessary, especially during the formation of the Pinner salt. Follow literature procedures for your specific substrates closely.
-
Part 3: Protocols and Methodologies
Optimized Biginelli Reaction Protocol (General)
This protocol provides a general framework. Optimal conditions (catalyst, solvent, temperature) may vary based on the specific substrates used.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the aldehyde (10 mmol), β-ketoester (10 mmol), and urea (15 mmol, 1.5 equiv.).[6]
-
Addition: Add the chosen solvent (e.g., 20 mL of ethanol) and the catalyst (e.g., 1-20 mol% of a selected Lewis or Brønsted acid).[6]
-
Reaction: Heat the mixture to the desired temperature (e.g., reflux) and monitor the reaction's progress by TLC every 30-60 minutes.[4][6]
-
Work-up: Upon completion (disappearance of the limiting starting material), cool the reaction mixture to room temperature. If a precipitate forms, isolate the solid product by filtration and wash it with a small amount of cold solvent.[4]
-
Isolation: If no precipitate forms, concentrate the reaction mixture under reduced pressure to remove the solvent.[4]
-
Purification: Purify the crude residue by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel.[9][11]
General Troubleshooting Workflow
When a reaction fails, a logical, step-by-step diagnostic process is essential.
Caption: A systematic workflow for troubleshooting pyrimidine synthesis.
Part 4: Data Summary Table
The table below summarizes common issues in the Biginelli reaction and their corresponding solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion / Low Yield | Inefficient catalysis; Suboptimal temperature/time; Poor solvent choice; Impure reagents.[4][6] | Screen Lewis/Brønsted acid catalysts; Optimize catalyst loading; Monitor by TLC to determine optimal time and temperature; Screen polar solvents (ethanol, MeCN) or solvent-free conditions; Ensure high purity of all starting materials.[6] |
| Fluorescent Byproduct | Hantzsch dihydropyridine formation due to urea decomposition at high temperatures.[7][9] | Lower the reaction temperature significantly; Select a catalyst that favors the Biginelli pathway; Consider adding urea last to the reaction mixture.[7] |
| Incomplete Cyclization | Insufficient activation of the ketone carbonyl for the final ring-closing step.[8] | Increase the concentration or strength of the acid catalyst; Increase the reaction temperature to overcome the activation barrier.[8] |
| Difficult Purification | Formation of N-acylurea or Knoevenagel condensation byproducts.[7][8] | For N-acylureas, purify via recrystallization. For Knoevenagel products, use a slight excess of urea (1.2-1.5 equiv.) to favor the Biginelli pathway.[7][8] |
References
-
Wikipedia. (n.d.). Biginelli reaction. Retrieved from [Link]
-
Journal of Synthetic Chemistry. (2024). The Role of HCl in Carrying out Biginelli Reaction for the Synthesis of 3,4‐Dihydropyrimidin. Retrieved from [Link]
-
Organic Reactions. (n.d.). The Biginelli Dihydropyrimidine Synthesis. Retrieved from [Link]
Sources
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. jsynthchem.com [jsynthchem.com]
- 3. organicreactions.org [organicreactions.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for Trifluoromethyl Pyrimidine Synthesis
Welcome to the Technical Support Center for Trifluoromethyl Pyrimidine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of synthesizing this critical chemical moiety. The trifluoromethyl group is a cornerstone in modern medicinal chemistry, valued for its ability to enhance metabolic stability, lipophilicity, and binding affinity. However, its installation, particularly on heteroaromatic systems like pyrimidines, can be challenging.
This resource is structured to address specific issues you may encounter during your experiments, moving beyond simple protocols to explain the underlying chemical principles. Our goal is to empower you with the knowledge to diagnose problems, optimize your reaction conditions, and achieve reliable, high-yield syntheses.
Section 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for constructing C-C bonds and introducing the trifluoromethyl group indirectly. However, the unique electronic properties of pyrimidines can present specific challenges.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with a trifluoromethylated pyrimidine halide is giving low to no yield. What are the likely causes?
A1: Low yields in Suzuki couplings involving pyrimidines can stem from several factors:
-
Catalyst Inhibition: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[1] This is particularly problematic with substrates that have free amino groups.[1]
-
Electron-Deficient Nature: While the electron-deficient character of the pyrimidine ring generally makes it more reactive towards oxidative addition compared to analogous benzene halides, this can be a double-edged sword.[2] Extremely electron-poor systems can sometimes undergo side reactions.
-
Boronic Acid/Ester Instability: Boronic acids, especially alkylboronic acids, can be unstable under reaction conditions.[3] Decomposition of the boronic acid is a common cause of failed Suzuki reactions.
-
Base and Solvent Choice: The choice of base and solvent is critical and interdependent. Anhydrous couplings with bases like K₃PO₄ may require a small amount of water to be effective.[3]
Q2: I am observing significant amounts of homocoupling of my boronic acid reagent. How can I minimize this side reaction?
A2: Homocoupling is often a result of oxidative processes that compete with the desired catalytic cycle. To mitigate this:
-
Thorough Degassing: Ensure your reaction mixture is rigorously degassed to remove oxygen, which can promote homocoupling.
-
Choice of Palladium Precatalyst: Using a well-defined palladium(II) precatalyst can sometimes suppress homocoupling compared to using a Pd(0) source directly.
-
Controlled Addition of Reagents: Slow addition of the boronic acid to the reaction mixture can help to maintain a low concentration and disfavor the homocoupling pathway.
Q3: My palladium catalyst appears to be deactivating during the reaction, leading to a stalled conversion. What are the signs and how can I prevent it?
A3: Catalyst deactivation is a common issue in palladium catalysis. The primary mechanisms of deactivation include:
-
Palladium Black Formation: The precipitation of palladium as an inactive black solid is a clear sign of catalyst decomposition. This can be caused by high temperatures, incorrect ligand choice, or the presence of impurities.
-
Particle Growth (Sintering/Agglomeration): At elevated temperatures, finely dispersed palladium particles can grow, leading to a decrease in the active catalytic surface area.[4][5]
-
Ligand Degradation: Phosphine ligands, commonly used in Suzuki couplings, can be susceptible to oxidation or other degradation pathways, leading to loss of the active catalytic species.
To prevent deactivation:
-
Optimize Reaction Temperature: Avoid excessively high temperatures.
-
Select Robust Ligands: Buchwald-type biaryl phosphine ligands are often more robust and effective for challenging couplings involving electron-rich or sterically hindered substrates.[3]
-
Use a Heterogeneous Catalyst: In some cases, a supported palladium catalyst can offer greater stability and recyclability.[6][7]
Troubleshooting Guide: Suzuki-Miyaura Coupling
| Symptom | Possible Cause | Suggested Solution |
| Low or No Product Formation | Ineffective catalyst system. | Screen different palladium sources (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and ligands. For electron-rich halides, consider more electron-rich and bulky ligands like SPhos or XPhos. |
| Poor choice of base. | Try a range of bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The solubility and strength of the base are critical. | |
| Boronic acid decomposition. | Use freshly opened boronic acid or consider converting it to a more stable trifluoroborate salt. | |
| Incomplete Conversion | Catalyst deactivation. | Lower the reaction temperature and/or reduce the reaction time. Ensure rigorous degassing. Consider using a more stable precatalyst. |
| Steric hindrance. | Switch to a less sterically demanding coupling partner if possible. Use a bulkier phosphine ligand which can sometimes promote reductive elimination from hindered complexes. | |
| Formation of Byproducts | Protodeborylation of the boronic acid. | Use a non-aqueous solvent system if water is suspected to be the cause. |
| Hydrolysis of the pyrimidine ring. | For sensitive substrates, use milder bases and lower reaction temperatures. |
Experimental Workflow: Suzuki-Miyaura Coupling of a Halogenated Trifluoromethyl Pyrimidine
Caption: Suzuki-Miyaura Coupling Workflow.
Section 2: Direct Trifluoromethylation Methods
Direct C-H trifluoromethylation or the trifluoromethylation of pre-functionalized pyrimidines using radical or electrophilic reagents offers a more atom-economical approach. Reagents like Umemoto's and Langlois' are commonly employed.
Frequently Asked Questions (FAQs)
Q1: My direct trifluoromethylation of a pyrimidine using Langlois reagent is not working. What should I consider?
A1: The Langlois reagent (sodium trifluoromethanesulfinate, CF₃SO₂Na) is a source of the trifluoromethyl radical.[8] Its reactivity is dependent on the generation of this radical, which is typically achieved using an oxidant.
-
Oxidant Choice: The choice and amount of oxidant (e.g., tert-butyl hydroperoxide, Mn(OAc)₃) are critical. Insufficient oxidant will lead to low radical generation, while excess can cause unwanted side reactions.
-
Solvent Effects: The solvent can influence the reactivity and selectivity of the trifluoromethyl radical.[9] Experiment with different solvents to find the optimal conditions for your substrate.
-
Substrate Electronics: The Langlois reagent was initially shown to be more effective on electron-rich substrates.[9] For electron-deficient pyrimidines, the reaction may require more forcing conditions or a different approach.
Q2: I am using an Umemoto-type reagent for electrophilic trifluoromethylation, but the reaction is sluggish and gives multiple products. How can I improve this?
A2: Umemoto's reagents are electrophilic trifluoromethylating agents. Their reactivity can be tuned, and side reactions can be minimized by careful control of the reaction conditions.
-
Reagent Reactivity: Newer generations of Umemoto's reagents have been developed with enhanced reactivity.[10] If you are using an older version, consider switching to a more powerful one.
-
Base Sensitivity: The reaction often requires a base, but strong bases can lead to decomposition of the reagent or substrate. A non-nucleophilic, sterically hindered base is often a good choice.
-
Byproduct Removal: The dibenzothiophene byproduct from Umemoto's reagents can sometimes be difficult to separate from the desired product.[11] Using sulfonated analogs can facilitate byproduct removal through simple filtration or washing.[11]
Troubleshooting Guide: Direct Trifluoromethylation
| Symptom | Possible Cause | Suggested Solution |
| No Reaction | Insufficient radical generation (Langlois). | Increase the amount of oxidant or try a different oxidant. |
| Low electrophilicity of the reagent (Umemoto). | Switch to a more reactive Umemoto's reagent. | |
| Inappropriate solvent. | Screen a range of solvents with varying polarities. | |
| Low Yield | Competing side reactions. | Lower the reaction temperature. For radical reactions, consider using a radical scavenger to probe for unwanted pathways. |
| Poor substrate reactivity. | Modify the electronics of the pyrimidine ring if possible (e.g., introduce an electron-donating group). | |
| Formation of Isomers | Lack of regioselectivity. | For radical reactions, solvent choice can sometimes influence regioselectivity. For electrophilic reactions, directing groups may be necessary. |
Reaction Mechanism: Radical Trifluoromethylation with Langlois Reagent
Caption: Langlois Reagent Radical Trifluoromethylation.
Section 3: Photoredox Catalysis
Visible-light photoredox catalysis has emerged as a mild and efficient method for trifluoromethylation. These reactions often proceed under gentle conditions, but they have their own set of critical parameters.
Frequently Asked Questions (FAQs)
Q1: My photoredox-catalyzed trifluoromethylation is not proceeding. What are the key parameters to check?
A1: Photoredox catalysis relies on a series of light-induced electron transfer events. Failure can often be traced back to one of the following:
-
Light Source: Ensure your light source has the correct wavelength to excite your photocatalyst. Household fluorescent bulbs are often sufficient for common iridium and ruthenium catalysts, but check the absorption spectrum of your catalyst.[12][13]
-
Photocatalyst Choice: The redox potential of the photocatalyst must be matched to the substrates. If the catalyst cannot be excited or if the excited state is not a strong enough reductant or oxidant, the reaction will fail.
-
Solvent and Degassing: Solvents must be thoroughly degassed to remove oxygen, which can quench the excited state of the photocatalyst.
-
Exclusion of Light: Conversely, it is crucial to demonstrate that the reaction does not proceed in the absence of light to confirm a photoredox pathway.[12]
Q2: How can I optimize the yield of my photoredox trifluoromethylation?
A2: Optimizing these reactions involves fine-tuning several variables:
-
Catalyst Loading: While typically low, the optimal catalyst loading should be determined empirically.
-
Temperature: While many photoredox reactions are run at room temperature, some can benefit from cooling to improve selectivity or stability of intermediates.[12]
-
Reaction Time: Monitor the reaction over time to determine the point of maximum conversion, as prolonged irradiation can sometimes lead to product degradation.
Troubleshooting Guide: Photoredox Trifluoromethylation
| Symptom | Possible Cause | Suggested Solution |
| No Reaction | Incorrect light source. | Verify the wavelength of your light source matches the absorption spectrum of the photocatalyst. |
| Ineffective photocatalyst. | Choose a photocatalyst with appropriate redox potentials for your transformation. | |
| Quenching by oxygen. | Ensure the reaction mixture is thoroughly degassed and maintained under an inert atmosphere. | |
| Low Yield | Suboptimal reaction concentration. | Vary the concentration of your substrate and reagents. |
| Photodegradation of starting material or product. | Monitor the reaction progress and stop it once maximum conversion is reached. Consider using a lower intensity light source. | |
| Irreproducible Results | Inconsistent light intensity or distance from the light source. | Standardize the reaction setup, including the type of reaction vessel and its distance from the lamp. |
References
- Not found in search results.
-
Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization. Diva-Portal.org. Available at: [Link]
- Not found in search results.
-
Innate C-H trifluoromethylation of heterocycles. PMC. Available at: [Link]
- Not found in search results.
-
Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. NIH. Available at: [Link]
- Not found in search results.
- Not found in search results.
- Not found in search results.
-
Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications. Available at: [Link]
- Not found in search results.
- Not found in search results.
-
Poisoning and deactivation of palladium catalysts. SciSpace. Available at: [Link]
- Not found in search results.
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia... RSC Advances. Available at: [Link]
-
The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. PMC. Available at: [Link]
- Not found in search results.
- Not found in search results.
-
Diagnosing issues with a failed Suzuki coupling? Reddit. Available at: [Link]
-
Reagent of the month – November - Langlois reagent. SigutLabs. Available at: [Link]
- Not found in search results.
-
Poisoning and deactivation of palladium catalysts. ResearchGate. Available at: [Link]
-
Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. PMC. Available at: [Link]
-
Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. NIH. Available at: [Link]
- Not found in search results.
-
Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV). NIH. Available at: [Link]
Sources
- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. reddit.com [reddit.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. diva-portal.org [diva-portal.org]
- 7. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reagent of the month – November - Langlois reagent [sigutlabs.com]
- 9. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
stability of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine in different solvents
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine (CAS 54518-10-4). This guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the stability of this compound in various solvents and experimental conditions. Our goal is to provide you with the scientific rationale behind its behavior and empower you to design robust, reproducible experiments.
Frequently Asked Questions (FAQs)
Here we address the most common inquiries regarding the handling and stability of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine.
Q1: What are the primary factors that can influence the stability of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine in solution?
The stability of this molecule is governed by several key factors: the chemical nature of the solvent, the pH of the medium, temperature, and exposure to light.
-
pH: The aminopyrimidine core is susceptible to pH-dependent degradation. The protonation state of the amine group and the nitrogen atoms in the pyrimidine ring can alter the molecule's electronic structure, making it more or less susceptible to hydrolysis or other reactions.[1][2][3] Both strongly acidic and strongly alkaline conditions should be approached with caution.
-
Solvent Type: Protic solvents (e.g., water, methanol, ethanol) can participate in degradation pathways like solvolysis, especially under elevated temperatures. Aprotic solvents (e.g., DMSO, DMF, Acetonitrile, THF) are generally preferred for long-term storage of stock solutions.
-
Temperature: As with most chemical compounds, reaction rates, including degradation, increase with temperature. For long-term storage, solutions should be kept at low temperatures (-20°C or -80°C).
-
Light Exposure: Pyrimidine-based structures can be photosensitive.[4][5] Exposure to UV or even ambient light over extended periods can lead to photodegradation.
Q2: How stable is the trifluoromethyl (CF3) group on the pyrimidine ring? Is it prone to hydrolysis?
The trifluoromethyl group is generally considered to be a very stable moiety under typical laboratory and physiological conditions. The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to simple hydrolysis.[6]
However, it is not entirely inert. While stable in most common solvents and aqueous buffers (pH 2-10), forced hydrolysis can occur under extremely harsh conditions, such as heating in fuming sulfuric acid or under specific catalytic conditions not typically encountered in biological or pharmaceutical research.[7][8] Studies on other heterocyclic compounds containing a CF3 group (Het-CF3) have shown this motif to be stable during photolysis, suggesting a general robustness.[9] For all practical purposes in a research setting, degradation of the CF3 group is not a primary stability concern.
Q3: What are the most likely degradation pathways for the molecule?
Based on the structure, two primary degradation pathways are plausible under stress conditions:
-
Pyrimidine Ring Cleavage: The pyrimidine ring itself can be degraded. While stable, pyrimidine derivatives can undergo ring-opening reactions under harsh conditions like heating in strong alkali (e.g., 1 N NaOH at 100°C).[10] More complex enzymatic pathways, such as the Rut pathway in E. coli, are known to cleave the pyrimidine ring between the N-3 and C-4 positions, but this is specific to biological systems.[11]
-
Hydrolysis/Displacement Reactions: While less common for the CF3 group, other positions on the pyrimidine ring could be susceptible to nucleophilic attack, though the electron-withdrawing nature of the CF3 group generally deactivates the ring towards such reactions. The amino group is typically stable.
Q4: What are the recommended solvents and storage conditions for preparing stock solutions?
For maximum stability, we recommend the following:
-
Solvent: Use a dry, aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Anhydrous acetonitrile (ACN) is also a good choice.
-
Concentration: Prepare a concentrated stock solution (e.g., 10-50 mM). More concentrated solutions are often more stable.
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots in tightly sealed vials (amber glass is preferred to protect from light) at -20°C or, for long-term storage (>6 months), at -80°C.
-
Atmosphere: For ultimate stability, especially if the solvent is not perfectly anhydrous, consider flushing the vial headspace with an inert gas like argon or nitrogen before sealing.
Troubleshooting Guide: Stability Issues
This section provides a logical workflow to diagnose and resolve common stability problems encountered during experiments.
Logical Workflow for Troubleshooting Compound Stability
The following diagram outlines a systematic approach to identifying the root cause of degradation.
Caption: A step-by-step workflow for diagnosing stability issues.
Issue: My compound appears to be degrading in my aqueous cell culture medium.
-
Possible Cause: pH-mediated hydrolysis or reaction with media components. The intracellular pH of most normal cells is around 7.2, while many cancer cell lines maintain a more alkaline intracellular pH of 7.4-7.5.[12] The stability of your compound may be sensitive to these slight pH shifts.
-
Troubleshooting Steps:
-
Confirm Degradation: Use an analytical method like LC-MS to confirm the appearance of degradation products and the loss of the parent compound over time in the medium (without cells).
-
pH Check: Measure the pH of your complete medium. Ensure it is within the expected range (typically 7.2-7.4).
-
Solution: Prepare the compound in a concentrated DMSO stock and make final dilutions into the medium immediately before adding to cells. This minimizes the time the compound spends in the aqueous environment before the experiment begins.
-
Issue: I am using methanol as a solvent and see new peaks in my analysis over time.
-
Possible Cause: Solvolysis (specifically, methanolysis). Although the pyrimidine ring is relatively stable, protic solvents like methanol can act as nucleophiles, especially under non-neutral pH or with prolonged heating.
-
Troubleshooting Steps:
-
Solvent Comparison: Prepare two solutions of your compound, one in methanol and one in anhydrous acetonitrile (ACN). Monitor both by LC-MS over 24-48 hours at room temperature.
-
Solution: If degradation is observed only in methanol, switch to an aprotic solvent (DMSO, ACN, THF) for all stock solutions and intermediate dilutions.
-
Experimental Protocols
To assist your research, we provide the following validated protocols for stability assessment. These are based on standard industry practices for forced degradation studies.[13][14]
Protocol 1: General Stock Solution Preparation
-
Weighing: Accurately weigh the desired amount of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine in a clean, dry vial.
-
Solvent Addition: Add the appropriate volume of anhydrous, research-grade DMSO to achieve the target concentration (e.g., 20 mM).
-
Dissolution: Vortex or sonicate briefly until the solid is completely dissolved.
-
Aliquoting: Dispense the solution into single-use, low-retention microcentrifuge tubes or amber glass vials.
-
Inerting (Optional): Gently flush the headspace of each aliquot with argon or nitrogen gas.
-
Storage: Tightly cap the vials and store them at -20°C for short-term use (weeks) or -80°C for long-term storage (months).
Protocol 2: Forced Degradation Study for Stability Assessment
This protocol allows you to quickly assess the compound's lability under various stress conditions. The goal is to achieve 5-20% degradation to identify potential liabilities.
-
Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water. This will be your starting stock.
-
Stress Conditions: Set up five separate reactions in clear glass vials, each with 1 mL of the stock solution.
-
Acid Hydrolysis: Add 100 µL of 1 M HCl.
-
Base Hydrolysis: Add 100 µL of 1 M NaOH.
-
Oxidative Degradation: Add 100 µL of 3% hydrogen peroxide (H₂O₂).
-
Thermal Stress: No addition.
-
Control: No addition. Store at 4°C in the dark.
-
-
Incubation:
-
Place the Acid, Base, and Oxidative vials in a heating block at 60°C.
-
Place the Thermal Stress vial in a 60°C oven, protected from light.
-
Keep the Control vial at 4°C in the dark.
-
-
Photostability (Separate Test): Expose another 1 mL of the stock solution in a clear vial to a photostability chamber with a light source conforming to ICH Q1B guidelines (e.g., cool white fluorescent and near-UV lamps). Keep a wrapped control sample next to it.
-
Analysis:
-
At time points (e.g., 2, 8, 24 hours), take a small aliquot from each vial.
-
Neutralize the acid and base samples with an equimolar amount of base/acid, respectively.
-
Dilute all samples to a suitable concentration (e.g., 10 µg/mL) with the mobile phase.
-
Analyze by a suitable stability-indicating method, typically reverse-phase HPLC with UV or MS detection.[15][16][17]
-
Compare the peak area of the parent compound in the stressed samples to the control to calculate the percentage of degradation.
-
Potential Degradation Pathways Diagram
Caption: Plausible degradation pathways under harsh stress conditions.
Qualitative Stability Data Summary
The following table provides a general guide to the expected stability of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine in common laboratory solvents. This is based on fundamental chemical principles and data from related pyrimidine structures.
| Solvent Class | Example Solvents | Expected Stability (RT, in dark) | Key Considerations |
| Aprotic Polar | DMSO, DMF, Acetonitrile | High (Weeks to Months) | Hygroscopic; absorb water from the air. Use anhydrous grade and store properly. |
| Aprotic Non-Polar | THF, Dichloromethane | High (Weeks) | Lower solubility may be an issue. THF can form peroxides. |
| Protic Polar | Water, PBS Buffer | Moderate (Hours to Days) | Highly pH-dependent.[3] Prone to hydrolysis outside of neutral pH range. Avoid prolonged storage. |
| Alcohols | Methanol, Ethanol | Moderate (Days to Weeks) | Potential for slow solvolysis, especially if not anhydrous or if heated. |
This technical guide is intended to provide a strong foundation for your work with 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine. For any further questions or specific application challenges, please do not hesitate to contact our scientific support team.
References
-
Grinberg, S., et al. (2018). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Angewandte Chemie International Edition. Available at: [Link]
-
Washington, J. W., et al. (2021). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology. Available at: [Link]
-
Hurst, R. O. (1956). DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Canadian Journal of Biochemistry and Physiology. Available at: [Link]
-
Khan, I., et al. (2021). Cyclodextrin-assisted photostabilization of 5-fluorouracil: a combined kinetic and computational investigation. RSC Advances. Available at: [Link]
-
Tigreros, A., et al. (2023). Photostability of fluorophores a) 1 a–f and b) 2 a–f in THF... ResearchGate. Available at: [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]
- Sasse, K., et al. Process for the preparation of 5-(trifluoromethyl)-uracil, and the novel compounds. Google Patents.
-
Campbell, L. L. Jr. (1957). REDUCTIVE DEGRADATION OF PYRIMIDINES II. Clostridium uracilicum. Journal of Bacteriology. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine. PubChem Compound Database. Available at: [Link]
-
Kim, K. S., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology. Available at: [Link]
-
Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available at: [Link]
-
Hartmann, K-U., et al. (1961). Studies on Fluorinated Pyrimidines. Journal of Biological Chemistry. Available at: [Link]
-
O'Donnell, R. E., et al. (1994). Effect of pH and temperature on the stability of UV-induced repairable pyrimidine hydrates in DNA. Biochemistry. Available at: [Link]
-
Unknown Authors. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. National Center for Biotechnology Information. Available at: [Link]
-
Gmeiner, W. H., & Iversen, P. L. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules. Available at: [Link]
-
Ibis Scientific, LLC. (2024). The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific Blog. Available at: [Link]
-
Roces, A., et al. (2016). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. RSC Advances. Available at: [Link]
-
Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry. Available at: [Link]
-
Parks, S. K., et al. (2020). Role of pH in Regulating Cancer Pyrimidine Synthesis. International Journal of Molecular Sciences. Available at: [Link]
-
U.S. Department of Health and Human Services. (n.d.). ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. Available at: [Link]
-
Strickley, R. G., et al. (1989). An unexpected pH effect on the stability of moexipril lyophilized powder. Pharmaceutical Research. Available at: [Link]
-
Hata, H., et al. (2024). [Development and Validation of an Analytical Method for 2-Thiouracil, 4-Thiouracil, and 6-Methyl-2-thiouracil in Bovine Urine: A Method for Monitoring Inspections in Beef Exports to the European Union]. Shokuhin Eiseigaku Zasshi. Available at: [Link]
-
Thompson, C. O., et al. (2009). Analytical methods for the quantification of free melamine and cyanuric acid in Nylon 6/6,6 co-polymer. Food Additives & Contaminants: Part A. Available at: [Link]
Sources
- 1. Effect of pH and temperature on the stability of UV-induced repairable pyrimidine hydrates in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ibisscientific.com [ibisscientific.com]
- 3. researchgate.net [researchgate.net]
- 4. Cyclodextrin-assisted photostabilization of 5-fluorouracil: a combined kinetic and computational investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of pH in Regulating Cancer Pyrimidine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biomedres.us [biomedres.us]
- 14. ajrconline.org [ajrconline.org]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
- 16. [Development and Validation of an Analytical Method for 2-Thiouracil, 4-Thiouracil, and 6-Methyl-2-thiouracil in Bovine Urine: A Method for Monitoring Inspections in Beef Exports to the European Union] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
troubleshooting unexpected NMR peaks in pyrimidine synthesis
Technical Support Center: Pyrimidine Synthesis
Welcome to the technical support center for pyrimidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of reaction monitoring and product characterization. Unexpected peaks in your Nuclear Magnetic Resonance (NMR) spectra can be a significant roadblock, consuming valuable time and resources. This guide provides a structured, in-depth approach to troubleshooting these common yet challenging issues, moving from frequently encountered problems to complex, multi-faceted case studies.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions that arise when confronting an anomalous NMR spectrum.
Q1: My ¹H NMR spectrum shows several unexpected peaks. What is the first step?
A1: The first step is a systematic, logical process of elimination. Before investigating complex chemical side reactions, always rule out the simplest and most common sources of contamination.
Caption: Initial workflow for identifying unknown NMR peaks.
Q2: I see singlets and multiplets that don't match my product. How can I confirm if they are residual solvents from my reaction or purification?
A2: Residual solvents are the most frequent source of unexpected NMR peaks. Their chemical shifts are highly dependent on the deuterated solvent used for the NMR analysis. The definitive resource for identifying these peaks was published by Gottlieb, Kotlyar, and Nudelman, and has been subsequently updated with greener solvents.[1][2][3]
Protocol: Identifying Residual Solvents
-
Reference a Solvent Peak Table: Compare the chemical shifts of your unknown peaks to a reliable table for the specific deuterated solvent you are using.
-
Note Multiplicity: Pay close attention to the splitting pattern. For example, the residual protons of diethyl ether will appear as a triplet and a quartet.
-
Confirm with a Second Solvent: If ambiguity remains, re-run the NMR in a different deuterated solvent (e.g., switch from CDCl₃ to DMSO-d₆). The chemical shifts of the solvent impurities will change predictably, while the peaks of your compound of interest will also shift, but in a way that maintains its structural correlations.
Table 1: Common Residual Solvent ¹H NMR Shifts (ppm)
| Impurity | Multiplicity | CDCl₃ | Acetone-d₆ | DMSO-d₆ | CD₃OD | D₂O |
| Solvent Peak | 7.26 | 2.05 | 2.50 | 3.31 | 4.79 | |
| Water | s | 1.56 | 2.84 | 3.33 | 4.87 | - |
| Acetone | s | 2.17 | 2.09 | 2.09 | 2.15 | 2.22 |
| Acetonitrile | s | 2.10 | 2.05 | 2.07 | 2.03 | 2.06 |
| Dichloromethane | s | 5.30 | 5.63 | 5.76 | 5.49 | - |
| Diethyl Ether | t, q | 1.21, 3.48 | 1.11, 3.41 | 1.09, 3.38 | 1.16, 3.48 | 1.15, 3.53 |
| Ethyl Acetate | t, q, s | 1.26, 4.12, 2.05 | 1.19, 4.06, 1.99 | 1.15, 4.03, 1.99 | 1.20, 4.10, 2.01 | 1.22, 4.13, 2.06 |
| Toluene | m, s | 7.27-7.17, 2.36 | 7.28-7.18, 2.32 | 7.24-7.15, 2.30 | 7.23-7.15, 2.32 | 7.28-7.20, 2.35 |
| Tetrahydrofuran | m | 3.76, 1.85 | 3.58, 1.79 | 3.60, 1.76 | 3.63, 1.80 | 3.70, 1.87 |
Data compiled from authoritative sources.[4]
Q3: My integration values don't match the expected proton count. What are the possible reasons?
A3: Inaccurate integration is a common issue that can be misleading. Before assuming an unexpected reaction has occurred, check the quality of your NMR data.[5]
-
Low Signal-to-Noise Ratio: If your sample is too dilute, the instrument cannot accurately integrate the peaks against the baseline noise. Concentrate your sample and re-acquire the spectrum.
-
Overlapping Peaks: If peaks are not well-resolved, the integration regions may overlap, giving a combined value. Try using a higher field strength NMR spectrometer to improve resolution.
-
Incorrect Phasing and Baseline Correction: A poorly phased spectrum or a distorted baseline are the most common culprits for integration errors. Carefully re-process your raw data (FID) ensuring correct phasing and a flat baseline across the entire spectrum.
-
Presence of Impurities: As discussed in Q2, unidentified impurity peaks will contribute to the total integration, skewing the relative ratios of your product's signals.
In-Depth Troubleshooting Guides
This section explores specific chemical phenomena that lead to unexpected NMR signals during pyrimidine synthesis, providing diagnostic protocols and the underlying chemical principles.
Guide 1: The Ambiguous Alkylation: N-alkylation vs. O-alkylation
One of the most frequent challenges in modifying hydroxy- or aminopyrimidines is controlling the regioselectivity of alkylation. The ambident nucleophilicity of the pyrimidine system can lead to a mixture of N- and O-alkylated products, which can be difficult to distinguish by ¹H NMR alone.[6][7]
Symptom: You perform an O-alkylation on a hydroxypyrimidine and the product shows the expected signals for the alkyl group, but the shifts of the pyrimidine ring protons are not as expected, or you isolate a second product with a similar mass.
Causality: The anionic form of a hydroxypyrimidine is a classic ambident nucleophile. Reaction at the oxygen atom yields the desired O-alkylated product, while reaction at a ring nitrogen yields the N-alkylated isomer. These isomers often have very similar ¹H NMR spectra but can be definitively identified using 2D NMR techniques.
Diagnostic Plan:
The key is to find a correlation between the protons on the newly introduced alkyl group and the carbons of the pyrimidine ring. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the ideal tool for this.
Protocol: HMBC Analysis for N- vs. O-Alkylation
-
Acquire Data: Run a standard 2D HMBC experiment on your purified, unknown product.
-
Analyze Correlations:
-
O-Alkylation Confirmation: Look for a correlation (a cross-peak) between the protons on the carbon adjacent to the oxygen (the -O-CH₂ -R protons) and the pyrimidine carbon to which the oxygen is attached (C-O). This is a 3-bond correlation (³J_CH).
-
N-Alkylation Confirmation: Look for correlations between the protons on the carbon adjacent to the nitrogen (the -N-CH₂ -R protons) and the two adjacent carbons in the pyrimidine ring. These are typically 2-bond (²J_CH) and 3-bond (³J_CH) correlations and provide an unambiguous assignment.
-
Caption: Differentiating N- and O-alkylation using HMBC.
Guide 2: Unexpected Downfield Shifts: The N-Oxide Formation
The nitrogen atoms in a pyrimidine ring can be susceptible to oxidation, especially if oxidizing reagents or conditions are present, sometimes inadvertently. This leads to the formation of a pyrimidine N-oxide, which dramatically alters the electronic structure and, consequently, the NMR spectrum.[8][9]
Symptom: Protons on the pyrimidine ring, particularly those adjacent (alpha) to a ring nitrogen, appear significantly downfield (at a higher ppm) than predicted for your target compound. For instance, a proton expected at 8.5 ppm might appear at 9.3 ppm.
Causality: The N-oxide functional group is strongly electron-withdrawing. This property deshields the protons on the pyrimidine ring, especially those at the C2 and C6 positions, causing their signals to shift downfield. The magnitude of this shift can be a key diagnostic indicator.[10][11]
Diagnostic Plan:
-
Re-examine Reagents: Check if any of your reagents could act as an oxidant (e.g., peroxy acids, hydrogen peroxide, or even air oxidation under certain conditions).
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is definitive. An N-oxide product will have a mass exactly 15.9949 Da higher than the parent pyrimidine.
-
Chemical Test: N-oxides can often be reduced back to the parent pyrimidine. Treatment with a mild reducing agent like PCl₃ or Zn/acetic acid followed by re-analysis by NMR or LC-MS can confirm the presence of the N-oxide if the original signals disappear and signals for the parent compound appear.[9]
Caption: Workflow for identifying pyrimidine N-oxide formation.
Guide 3: Signals of Destruction: Ring Opening or Fragmentation
In some cases, particularly under harsh reaction conditions (strong acid/base, high heat) or with highly activated pyrimidines, the heterocyclic ring itself can undergo cleavage or fragmentation, leading to a complex mixture of unexpected aliphatic or vinyl signals.[12]
Symptom: The aromatic region of your ¹H NMR spectrum is clean or shows greatly diminished signals, while new, sharp signals appear in the olefinic (5-7 ppm) or aliphatic (1-4 ppm) regions. You may see characteristic patterns for vinyl groups (dd, dd, ddt).
Causality: Ring-opening can be initiated by nucleophilic attack at an electron-deficient carbon of the pyrimidine ring, followed by a cascade of bond-cleavage events. For example, alkylation of certain 4-aminopyrimidines can lead to cyclization followed by fragmentation, resulting in products containing vinyl groups.[12]
Diagnostic Plan:
This scenario often requires a full structural elucidation of the unknown product(s).
Protocol: Elucidating a Fragmentation Product
-
HRMS: Obtain a high-resolution mass and molecular formula. This is the most critical piece of information.
-
¹³C and DEPT: Acquire a ¹³C spectrum and DEPT-135/90 spectra. This will tell you the number of CH, CH₂, and CH₃ groups, which is invaluable for piecing together fragments.
-
2D NMR (COSY & HMBC):
-
A COSY spectrum will reveal proton-proton coupling networks, allowing you to trace out the spin systems (e.g., connect the protons of a vinyl group or an ethyl chain).
-
An HMBC spectrum will connect these fragments by showing long-range correlations from protons to carbons 2-3 bonds away.
-
-
Literature Search: Armed with a partial structure or key functional groups (like a vinyloxy pyrimidine), search the literature for similar fragmentation pathways. Chemical databases like SciFinder or Reaxys can be instrumental.
References
-
Boulton, A. J., & Ghosh, P. B. (1969). Syntheses of some pyrimidine N-oxides. Journal of the Chemical Society B: Physical Organic, 1004-1011. [Link]
-
Shkurko, O. P., & Mamaev, V. P. (1978). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Chemistry of Heterocyclic Compounds, 14(9), 1034-1037. [Link]
-
Reddy, G. S., & Goldstein, J. H. (1962). The Nuclear Magnetic Resonance Spectra of Pyrimidine, Pyridazine, and Pyrazine. Journal of the American Chemical Society, 84(3), 336-339. [Link]
-
Cross, P. E., & Jones, R. A. (1969). Synthesis of steroidal pyrimidine N-oxides. Canadian Journal of Chemistry, 47(1), 141-146. [Link]
-
Perez-Picaso, L., et al. (2016). Monitoring mechanistic details in the synthesis of pyrimidines via real-time, ultrafast multidimensional NMR spectroscopy. Scientific Reports, 6, 28694. [Link]
-
Abdel-Wahab, B. F., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 4995. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]
-
Ion, R. M., et al. (2023). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the corresponding bromides 11a-e (the aromatic region). ResearchGate. [Link]
-
University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents. Chemistry Department. [Link]
-
Sakamoto, T., et al. (1975). On the Structural Determination of Pyrimidine N-Oxides. Heterocycles, 3(9), 757-762. [Link]
-
Scott, K. A., et al. (2021). Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. Chemistry–A European Journal, 27(11), 3804-3811. [Link]
-
El-Gohary, N. S., & Shaaban, M. I. (2017). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. RSC Advances, 7(57), 35917-35932. [Link]
-
Huag, T., et al. (2022). 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. STAR Protocols, 3(1), 101111. [Link]
-
de Oliveira, R. B., et al. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. ACS Omega, 7(22), 18386–18398. [Link]
-
Liu, W., et al. (2021). Mono-N-oxidation of Heterocycle-Fused Pyrimidines. New Journal of Chemistry, 45(1), 88-92. [Link]
-
Kauppinen, R. A., et al. (2013). Specificity of N NMR chemical shifts to the nature of substituents and tautomerism in substituted pyridine N-oxides. Structural Chemistry, 24(1), 333-337. [Link]
-
Amer, A. M. (2016). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Magnetic Resonance in Chemistry, 54(12), 955-961. [Link]
-
University of Washington. (n.d.). NMR Chemical Shifts of Trace Impurities. Department of Chemistry. [Link]
-
van Gennip, A. H., et al. (1994). 1H-NMR Spectroscopy of Body Fluids: Inborn Errors of Purine and Pyrimidine Metabolism. Clinical Chemistry, 40(10), 1994-2000. [Link]
Sources
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. kgroup.du.edu [kgroup.du.edu]
- 4. chem.washington.edu [chem.washington.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Production of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine
Welcome to the technical support center for the synthesis and scale-up of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth technical insights, troubleshooting protocols, and answers to frequently asked questions to ensure a safe, efficient, and scalable manufacturing process.
The information herein is synthesized from established chemical principles and literature, aiming to provide a trustworthy and authoritative resource for your development work.
Overview of the Synthetic Pathway
The most common and industrially viable route for synthesizing 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine involves a cyclocondensation reaction. This method is a variation of the classical Pinner synthesis, which condenses a β-dicarbonyl compound (or its equivalent) with an amidine.[1]
For this specific target molecule, the key starting materials are:
-
4,4,4-Trifluoro-1-methyl-1,3-butanedione (also known as trifluoroacetylacetone) or a similar trifluoromethylated β-ketoester.
-
Acetamidine hydrochloride or a related amidine source.
The reaction proceeds via a nucleophilic attack of the amidine on the carbonyl groups of the diketone, followed by intramolecular cyclization and dehydration to form the aromatic pyrimidine ring.
Reaction Scheme:
Caption: General reaction scheme for the synthesis of the target pyrimidine.
Troubleshooting Guide
Scaling up a chemical synthesis often presents challenges not observed at the lab scale. This section addresses common issues encountered during the production of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine.
Problem 1: Low Reaction Yield or Stalled Reaction
| Potential Cause | Diagnostic Steps | Corrective Actions & Scientific Rationale |
| Inadequate Base Stoichiometry or Strength | 1. Verify the molar equivalents of the base used. 2. Test the activity/purity of the base. For alkoxides like NaOEt, ensure it has not degraded due to moisture. | Action: Use 1.05-1.2 equivalents of a strong, anhydrous base (e.g., sodium ethoxide). Rationale: The amidine hydrochloride must be neutralized to the free base form to act as an effective nucleophile. Incomplete neutralization is a common cause of reaction failure. Using a slight excess of base ensures the reaction goes to completion. |
| Presence of Water | 1. Perform Karl Fischer titration on all solvents and reagents. 2. Observe if the reaction mixture becomes cloudy or if solids precipitate unexpectedly. | Action: Use anhydrous solvents (e.g., Ethanol >99.5%). Dry reagents if necessary. Purge the reaction vessel with an inert gas (N₂ or Ar) before starting. Rationale: Water can hydrolyze the β-diketone starting material and react with strong bases, quenching the reaction. The cyclization step involves a dehydration, and excess water can shift the equilibrium away from the product. |
| Incorrect Reaction Temperature | 1. Monitor the internal reaction temperature using a calibrated probe. 2. Check for exotherms, especially during base addition. | Action: Maintain the reaction temperature between 60-80°C (refluxing ethanol is common). Rationale: The condensation reaction requires sufficient thermal energy to overcome the activation barrier. However, excessively high temperatures can lead to side reactions and decomposition, reducing the overall yield. |
| Poor Reagent Quality | 1. Analyze starting materials via NMR or GC-MS for purity. 2. Check for the presence of isomers or related impurities in the trifluoroacetylacetone. | Action: Source high-purity starting materials (>98%). If necessary, purify reagents by distillation or recrystallization before use. Rationale: Impurities can interfere with the reaction, leading to the formation of undesired byproducts that complicate purification and lower the yield. |
Problem 2: Formation of Impurities / Difficult Purification
| Potential Cause | Diagnostic Steps | Corrective Actions & Scientific Rationale |
| Self-Condensation of β-Diketone | 1. Analyze the crude product by LC-MS or GC-MS to identify high-molecular-weight byproducts. | Action: Add the β-diketone slowly to the mixture of amidine and base. Rationale: Slow addition maintains a low concentration of the diketone, favoring the desired reaction with the amidine over self-condensation. |
| Incomplete Reaction | 1. Monitor reaction progress using in-process controls (IPCs) like HPLC or TLC. 2. Look for the persistence of starting material spots/peaks. | Action: Increase reaction time or slightly increase the temperature. Ensure efficient mixing, especially at a larger scale where mass transfer can be limiting. Rationale: Scale-up can affect heat and mass transfer, potentially slowing the reaction rate. Extending the reaction time ensures all starting materials are consumed. |
| Product Oiling Out During Crystallization | 1. Observe the physical state of the product during the cooling/crystallization phase. | Action: Adjust the solvent system for crystallization. A common technique is to use a solvent/anti-solvent pair (e.g., dissolve in hot isopropanol and add heptane as an anti-solvent). Ensure slow cooling and gentle agitation. Rationale: "Oiling out" occurs when the product's solubility drops faster than the rate of crystal lattice formation. Using a co-solvent system or controlling the cooling rate allows for more orderly crystallization, resulting in a purer, more easily filterable solid. |
Troubleshooting Workflow: Low Yield
Caption: Decision tree for troubleshooting low reaction yield.
Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions for handling trifluoromethyl-containing compounds? A: The trifluoromethyl (-CF₃) group itself is generally very stable and chemically inert due to the strength of the C-F bond.[2] However, the precursors and reaction byproducts can be hazardous. Always:
-
Handle reagents in a well-ventilated fume hood.[3]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coats, and chemical-resistant gloves.[4][5]
-
Be aware that reactions involving fluorinated compounds can sometimes produce hydrogen fluoride (HF) if decomposition occurs, which is extremely corrosive and toxic.[3] Ensure emergency procedures for HF exposure are in place.
-
Consult the Safety Data Sheet (SDS) for all reagents before use.[6]
Q2: How can I effectively monitor the progress of the cyclocondensation reaction? A: High-Performance Liquid Chromatography (HPLC) is the most reliable method. A typical method would involve a C18 column with a mobile phase of acetonitrile and water. You should monitor the disappearance of the 4,4,4-trifluoro-1-methyl-1,3-butanedione peak and the appearance of the product peak. Thin-Layer Chromatography (TLC) can also be used for quick qualitative checks, typically with a mobile phase like ethyl acetate/hexane.
Q3: What is the best method for isolating and purifying the final product at scale? A: After the reaction is complete, the typical workup involves neutralizing the mixture, followed by extraction or filtration. The most effective purification method at scale is recrystallization.
-
Quench & Neutralize: Cool the reaction mixture and neutralize it with an acid (e.g., acetic acid or dilute HCl) to a pH of ~7.
-
Isolate Crude Product: The product may precipitate upon neutralization. If not, the solvent can be removed under reduced pressure. The crude product can then be isolated by filtration.
-
Recrystallization: Choose a suitable solvent system. Isopropanol, ethanol, or a mixture of ethyl acetate and heptane are good starting points. Dissolve the crude solid in the minimum amount of hot solvent, then cool slowly to induce crystallization. Filter the purified solid and wash with a small amount of cold solvent.
Q4: Can other bases be used instead of sodium ethoxide? A: Yes, other non-nucleophilic bases can be used. Potassium carbonate (K₂CO₃) is a common, less hazardous alternative, though it may require longer reaction times or slightly higher temperatures due to its lower basicity and solubility.[7] Stronger bases like sodium hydride (NaH) or potassium tert-butoxide could also be effective but require stricter anhydrous conditions and careful handling due to their high reactivity.
References
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI. Available at: [Link]
-
Synthesis of Some New Thiazolo Pyrimidines Using Cyclocondensation Reaction. (2016). Asian Journal of Chemistry. Available at: [Link]
-
Synthesis of pyrimidines 146 via the multicomponent cyclocondensation... (2023). ResearchGate. Available at: [Link]
-
Synthesis of pyrimidines. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Safety Data Sheet. (2024). Angene Chemical. Available at: [Link]
-
Synthesis, reactions, and applications of pyrimidine derivatives. (2021). Growing Science. Available at: [Link]
-
Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds? (2023). Reddit. Available at: [Link]
-
Design, Synthesis, and Pesticidal Activities of Pyrimidin-4-amine Derivatives Bearing a 5-(Trifluoromethyl)-1,2,4-oxadiazole Moiety. (2021). PubMed. Available at: [Link]
-
Synthesis, insecticidal activities and DFT study of pyrimidin-4-amine derivatives containing the 1,2,4-oxadiazole motif. (n.d.). Hep Journals. Available at: [Link]
-
Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. (n.d.). PMC - NIH. Available at: [Link]
-
(PDF) Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. (2018). ResearchGate. Available at: [Link]
-
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (n.d.). MDPI. Available at: [Link]
-
Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists. (2025). Acta Pharmaceutica. Available at: [Link]
-
Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. (2022). PMC - NIH. Available at: [Link]
-
Further hit optimization of 6-(trifluoromethyl)pyrimidin-2-amine based TLR8 modulators: Synthesis, biological evaluation and structure-activity relationships. (2021). PubMed. Available at: [Link]
Sources
Technical Support Center: Managing Reactive Intermediates in Trifluoromethylation Reactions
Welcome to the technical support center for trifluoromethylation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of managing reactive intermediates in these powerful transformations. Trifluoromethylation is a cornerstone of modern medicinal and materials chemistry, but harnessing the reactivity of CF₃ donors requires a nuanced understanding of the transient species involved. This document provides in-depth, experience-driven troubleshooting advice and frequently asked questions to ensure your reactions are successful, reproducible, and safe.
Section 1: Understanding the Landscape of Reactive Intermediates
Trifluoromethylation reactions can proceed through various pathways, primarily involving electrophilic (CF₃⁺), radical (•CF₃), or nucleophilic (CF₃⁻) intermediates. The nature of the trifluoromethylating reagent, substrate, and reaction conditions dictates which of these highly reactive species is generated. Mismanagement of these intermediates is the primary source of low yields, side product formation, and failed reactions.
The Trifecta of Reactivity: CF₃⁺, •CF₃, and CF₃⁻
A foundational understanding of how these intermediates are generated and behave is critical for effective troubleshooting.
DOT Script for Intermediate Generation Pathways
Caption: Generation of key reactive trifluoromethyl intermediates from common reagents.
Section 2: Troubleshooting Guide - Common Issues & Solutions
This section is formatted as a series of problems you might encounter in the lab, followed by diagnostic questions, underlying causes, and actionable solutions.
Issue 1: Low or No Product Formation with Electrophilic Reagents (Togni's, Umemoto's)
You Observe: Your starting material is either unreacted or has decomposed, with minimal formation of the desired trifluoromethylated product.
Initial Diagnostic Questions:
-
Is your nucleophile sufficiently reactive?
-
Have you considered the stability of the reagent under your reaction conditions?
-
Could a single-electron transfer (SET) pathway be interfering?
Potential Causes & Solutions:
-
Cause A: Insufficient Nucleophilicity of the Substrate. Electrophilic trifluoromethylating agents like Togni's and Umemoto's reagents require a sufficiently nucleophilic partner.[1][2] Highly electron-deficient substrates may fail to react.
-
Solution:
-
Increase Basicity/Nucleophilicity: For C-H trifluoromethylation, consider using a stronger, non-nucleophilic base to deprotonate the substrate and generate a more reactive anionic intermediate.
-
Lewis Acid Activation: For certain substrates, particularly those involving heteroatoms, the addition of a Lewis acid like Zn(NTf₂)₂ can enhance reactivity.[3] However, be aware that this can also promote reagent decomposition.[3]
-
Switch Reagent Type: If your substrate is inherently electron-poor, an electrophilic pathway may be unsuitable. Consider switching to a radical-based method using a reagent like CF₃SO₂Na (Langlois' reagent) under oxidative conditions.[4][5][6]
-
-
-
Cause B: Reagent Decomposition. Togni's reagents, while generally stable, can undergo exothermic decomposition at elevated temperatures.[3][7] Umemoto's reagents can also degrade, particularly in the presence of strong Lewis acids or at high temperatures.[8]
-
Solution:
-
Temperature Control: Run reactions at the lowest effective temperature. If heating is required, increase it incrementally. Perform differential scanning calorimetry (DSC) on new or unfamiliar reagents to understand their thermal stability.[7]
-
Avoid Incompatible Additives: Be cautious when adding strong Lewis acids. If activation is needed, screen a variety of milder options first.
-
-
-
Cause C: Unwanted Single-Electron Transfer (SET) Pathway. While considered "electrophilic," reagents like Togni's and Umemoto's can be reduced via SET to generate a trifluoromethyl radical (•CF₃).[8] If your substrate is a good reductant, this can divert the reaction down an unproductive or messy radical pathway.
-
Solution:
-
Solvent Choice: Switch to a less polar solvent to disfavor SET pathways.
-
Radical Trapping Experiment: Add a radical scavenger like TEMPO to your reaction. If product formation is inhibited and a TEMPO-CF₃ adduct is observed, a radical pathway is likely operative.[9] This confirms the need to adjust conditions to favor the desired ionic mechanism.
-
-
Issue 2: Side Product Formation in Radical Trifluoromethylation (e.g., using Langlois' Reagent)
You Observe: Besides your desired product, you see significant amounts of bis-trifluoromethylated products, dimers, or products from solvent incorporation.
Initial Diagnostic Questions:
-
What is the concentration of your substrate relative to the CF₃ radical source?
-
Is your oxidant being consumed too quickly or too slowly?
-
Is your solvent susceptible to hydrogen atom abstraction (HAT)?
Potential Causes & Solutions:
-
Cause A: Bis-Trifluoromethylation of Alkenes. A common side reaction is the addition of a second •CF₃ radical to the initial radical intermediate before the desired second step (e.g., cyclization, oxidation) can occur.[10] This is often due to a high localized concentration of •CF₃ radicals relative to the substrate.
-
Solution:
-
Adjust Stoichiometry: Use a slight excess of the alkene substrate relative to the trifluoromethylating reagent.[10]
-
Slow Addition: Add the oxidant (e.g., t-BuOOH) or the Langlois' reagent slowly via syringe pump. This maintains a low, steady-state concentration of •CF₃, favoring the desired pathway over competitive radical-radical coupling or multiple additions.
-
-
-
Cause B: Protodeborylation in Arene Trifluoromethylation. When trifluoromethylating arylboronic acids, protodeborylation (replacement of the boronic acid with hydrogen) is a major competing side reaction.[11][12]
-
Cause C: Solvent Reactivity. The highly reactive •CF₃ radical can abstract hydrogen atoms from certain solvents, leading to solvent-derived side products and reduced yield.
-
Solution:
-
Choose Robust Solvents: Opt for solvents with strong C-H bonds that are less susceptible to HAT. Acetonitrile, tert-butanol, or hexafluoroisopropanol (HFIP) are often good choices. Avoid solvents like THF or 1,4-dioxane if you suspect this side reaction.
-
-
Section 3: Frequently Asked Questions (FAQs)
Q1: My photoredox trifluoromethylation isn't working. What are the most common points of failure?
A1: Photoredox catalysis introduces several variables that must be carefully controlled.
-
Insufficient Light: Ensure your light source is emitting at the correct wavelength to excite your photocatalyst and that the reaction vessel is transparent to that light. Household light bulbs can work, but for reproducibility, a dedicated photoreactor with controlled wavelength and intensity is superior.[13][14]
-
Oxygen Contamination: Many photoredox cycles are quenched by molecular oxygen. Ensure your reaction is thoroughly degassed via sparging with an inert gas (argon or nitrogen) or through freeze-pump-thaw cycles.
-
Incorrect Redox Potential: The photocatalyst, CF₃ source, and substrate must have compatible redox potentials for the desired electron transfer events to occur.[14] If your reaction is stalled, check the literature for the redox potentials of your components. You may need a more strongly reducing or oxidizing photocatalyst.
-
Reagent Decomposition: Some trifluoromethyl sources, like triflyl chloride (CF₃SO₂Cl), can be unstable.[13] Ensure you are using a fresh, properly stored bottle of the reagent.
DOT Script for a Troubleshooting Workflow
Caption: A logical workflow for troubleshooting failed trifluoromethylation reactions.
Q2: I am using the Ruppert-Prakash reagent (TMSCF₃) for nucleophilic trifluoromethylation and getting low yields. Why?
A2: The Ruppert-Prakash reagent requires an activator to generate the active trifluoromethyl anion (CF₃⁻). The efficiency of this process is key.
-
Activator Choice: A substoichiometric amount of a fluoride source (like TBAF, CsF, or TASF) is typically used. The choice and amount of activator are critical. Too little, and the reaction is slow; too much can lead to side reactions.
-
Decomposition of CF₃⁻: The trifluoromethyl anion is unstable and can decompose into difluorocarbene (:CF₂) and a fluoride ion.[15] This decomposition is often faster at warmer temperatures. Running the reaction at low temperatures (e.g., -78 °C to 0 °C) is crucial to intercept the CF₃⁻ with your electrophile before it decomposes.
-
Moisture: The Ruppert-Prakash reagent and the CF₃⁻ intermediate are highly sensitive to moisture. Ensure all glassware is oven-dried and all solvents and reagents are anhydrous.
Q3: Can I switch between Togni's and Umemoto's reagents interchangeably?
A3: While both are powerful electrophilic trifluoromethylating agents, they are not always interchangeable. Their reactivity and selectivity can differ depending on the substrate.[1][2]
-
Reactivity: The "power" of the reagent can be tuned by modifying its electronic properties. For example, Umemoto's reagents with electron-withdrawing groups on the dibenzothiophene core are more powerful (more electrophilic).[7]
-
Selectivity: In some cases, one class of reagent will provide significantly higher yield or stereoselectivity than the other. For instance, in certain copper-catalyzed enantioselective reactions of β-ketoesters, Umemoto's reagent gave superior results for six-membered rings, while Togni's was better for five-membered rings.[2]
-
Practicality: Togni's reagents are often favored for their generally higher stability and ease of handling compared to some of the more reactive Umemoto variants.[1][3] It is always advisable to perform a small-scale screen with both reagent types if you are working with a new substrate class.
Section 4: Key Experimental Protocols
Protocol 1: Radical Trapping Experiment with TEMPO
This protocol helps determine if a •CF₃ radical intermediate is being formed from an electrophilic reagent via an unintended SET pathway.
-
Set up your standard reaction as planned, using your substrate and the electrophilic CF₃ reagent (e.g., Togni's reagent).
-
In a parallel flask, set up the identical reaction, but add 1.5 equivalents of (2,2,6,6-Tetramethyl-1-piperidinyloxy) (TEMPO).
-
Run both reactions under the same conditions (temperature, solvent, concentration, time).
-
Monitor both reactions by LC-MS or GC-MS.
-
Analysis:
-
If the reaction containing TEMPO shows significantly inhibited formation of your desired product compared to the control reaction, a radical pathway is likely involved.
-
Look for the mass corresponding to the TEMPO-CF₃ adduct (m/z = 225.15) to confirm the trapping of •CF₃ radicals.[9]
-
Protocol 2: Minimizing Protodeborylation with Boronic Acid Pinacol Esters
This procedure is essential for the trifluoromethylation of arylboronic acids where protodeborylation is a concern.[11][12]
-
Esterification: In a round-bottom flask, dissolve the arylboronic acid (1.0 equiv) and pinacol (1.1 equiv) in a suitable anhydrous solvent (e.g., THF or Toluene).
-
Add a drying agent, such as anhydrous MgSO₄, to remove the water formed during the reaction.
-
Stir the mixture at room temperature for 2-4 hours or until TLC/GC-MS analysis shows complete conversion of the starting material.
-
Filter off the drying agent and remove the solvent under reduced pressure. The crude arylboronic acid pinacol ester is often pure enough to be used directly in the next step.
-
Trifluoromethylation: Subject the resulting pinacol ester to your planned copper-catalyzed trifluoromethylation conditions. The increased stability of the ester should significantly suppress the unwanted protodeborylation side reaction.
Section 5: Data Summary Table
| Reagent Class | Common Reagent(s) | Primary Intermediate | Key Strengths | Common Troubleshooting Areas |
| Hypervalent Iodine | Togni's Reagents | Electrophilic ('CF₃⁺') | High stability, broad scope, commercially available.[1][3] | Unwanted SET pathways, thermal decomposition, requires nucleophilic substrate.[7][8] |
| Sulfonium Salts | Umemoto's Reagents | Electrophilic ('CF₃⁺') | Tunable reactivity, very powerful variants available.[7] | Stability of highly activated variants, potential for SET.[8] |
| Sulfinates | Langlois' Reagent (CF₃SO₂Na) | Radical (•CF₃) | Inexpensive, stable, easy to handle, versatile.[5][6][16][17] | Requires an oxidant, potential for side reactions (bis-addition, HAT).[10] |
| Silanes | Ruppert-Prakash (TMSCF₃) | Nucleophilic ('CF₃⁻') | Excellent for carbonyl additions, well-established.[18] | Requires fluoride activation, moisture sensitive, intermediate instability.[15] |
References
- Prakash, G. K. S., & Yudin, A. K. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective.
- Li, X., & Chen, C. (2018). Progress in copper-catalyzed trifluoromethylation. Beilstein Journal of Organic Chemistry, 14, 155–181.
- Umemoto, T. (2016). Recent Advances in Trifluoromethylation of Organic Compounds Using Umemoto's Reagents.
- G. Meyer, & T. F. Jamison. (2021). Trifluoromethyl Thianthrenium Triflate: A Readily Available Trifluoromethylating Reagent with Formal CF3+, CF3•, and CF3– Reactivity. PMC.
- Wang, Y., et al. (2021). Electrochemical Trifluoromethylation of Glycals. The Journal of Organic Chemistry.
- J. C. Peters, & G. C. Fu. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PMC.
- Unknown. (n.d.).
- Gischig, S., & Togni, A. (2015). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents.
- Postigo, A. (2018). CF3SO2X (X = Na, Cl)
- S. L. Buchwald. (2011).
- Unknown. (2024). Application of Langlois' Reagent in Trifluoromethylation Reactions.
- Unknown. (n.d.). Mediator-free electrochemical trifluoromethylation: a cascade approach for the synthesis of trifluoromethylated isoxazolines.
- S. M. Nelana, & N. Dege. (2022). Application of Langlois' reagent (NaSO 2 CF 3 ) in C–H functionalisation. Beilstein Journal of Organic Chemistry.
- Unknown. (2025). Progress in Electrochemical Trifluoromethylation Reactions.
- A. K. Anusha, & M. Mahesh. (2023). Langlois Reagent. Synlett.
- D. A. Nagib, & D. W. C. MacMillan. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis.
- D. A. Nagib, & D. W. C. MacMillan. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis.
- Unknown. (2018). Progress in copper-catalyzed trifluoromethylation.
- P. M. S. D. Cal, & P. M. P. Gois. (2014).
- Unknown. (n.d.). Bi-Catalyzed Trifluoromethylation of C(sp2)–H Bonds under Light.
- Unknown. (n.d.). An overview of reductive trifluoromethylation reactions using electrophilic `+CF3' reagents. ScienceDirect.
- Unknown. (n.d.). Trifluoromethyl carbinol synthesis. Organic Chemistry Portal.
Sources
- 1. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brynmawr.edu [brynmawr.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ccspublishing.org.cn [ccspublishing.org.cn]
- 7. Trifluoromethyl Thianthrenium Triflate: A Readily Available Trifluoromethylating Reagent with Formal CF3+, CF3•, and CF3– Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sioc.cas.cn [sioc.cas.cn]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Copper-Catalyzed Trifluoromethylation of Unactivated Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Progress in copper-catalyzed trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. macmillan.princeton.edu [macmillan.princeton.edu]
- 14. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. thieme-connect.com [thieme-connect.com]
- 18. Trifluoromethyl carbinol synthesis [organic-chemistry.org]
Validation & Comparative
A Comparative Analysis of the Antifungal Efficacy of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine and Commercial Fungicides
Introduction
The relentless evolution of fungal resistance to existing treatments poses a significant threat to global agriculture and food security. This necessitates the continuous development of novel antifungal agents with diverse mechanisms of action. The pyrimidine scaffold has emerged as a promising pharmacophore in the design of new fungicides, owing to its versatile biological activities.[1][2][3] This guide provides a comprehensive comparative analysis of the antifungal activity of a representative novel pyrimidine derivative, 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine, against a panel of widely used commercial fungicides: Azoxystrobin, Tebuconazole, and Pyrimethanil.
This document is intended for researchers, scientists, and professionals in the field of drug development and crop protection. It aims to provide an in-depth, objective comparison supported by experimental data and established scientific protocols. We will delve into the rationale behind the experimental design, present a detailed methodology for in vitro antifungal susceptibility testing, and offer a comparative analysis of the efficacy of these compounds.
Compound Profiles: A Mechanistic Overview
A fundamental understanding of the mode of action of each compound is critical for interpreting their antifungal spectrum and for designing effective and sustainable disease management strategies.
2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine and its Derivatives:
Derivatives of 6-(trifluoromethyl)pyrimidine have demonstrated potent antifungal properties.[1][2] While the precise mechanism of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine is a subject of ongoing research, pyrimidine-based fungicides are known to interfere with essential biosynthetic pathways in fungi. Some pyrimidine derivatives have been shown to inhibit the biosynthesis of methionine, an essential amino acid, thereby disrupting protein synthesis and cell division.[4][5][6][7][8] Others are proposed to act by inhibiting NADH oxidoreductase of the mitochondrial complex I.[9] A recent study on a series of pyrimidine-based antifungals suggests a novel mechanism involving the disruption of endoplasmic reticulum (ER) function in fungi.[10][11]
Commercial Fungicides:
-
Azoxystrobin: A broad-spectrum, systemic fungicide belonging to the strobilurin class.[12][13][14] Its mode of action involves the inhibition of mitochondrial respiration by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III), which blocks electron transfer and disrupts the production of ATP.[15][16] Azoxystrobin is effective against a wide range of fungal pathogens from the Ascomycota, Deuteromycota, Basidiomycota, and Oomycota classes.[12]
-
Tebuconazole: A triazole fungicide that acts as a demethylation inhibitor (DMI).[17][18][19] It specifically inhibits the C14-demethylation of sterols, a crucial step in the biosynthesis of ergosterol.[20] Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death.[18] Tebuconazole has a broad spectrum of activity, particularly against rusts, powdery mildew, and various leaf spot diseases.[17][19]
-
Pyrimethanil: An anilinopyrimidine fungicide with a primary mode of action that involves the inhibition of methionine biosynthesis.[4][5][6][7][8] By blocking the production of this essential amino acid, Pyrimethanil disrupts protein synthesis and cell division in fungi. It is particularly effective against Botrytis cinerea (grey mold) on a variety of crops.[4][5]
In Vitro Antifungal Susceptibility Testing: A Methodological Deep Dive
To provide a standardized and reproducible comparison of antifungal activity, a robust in vitro testing methodology is paramount. The following protocol is based on established guidelines for antifungal susceptibility testing.
Experimental Workflow: Mycelial Growth Inhibition Assay
The following diagram illustrates the key steps in the in vitro antifungal susceptibility testing process.
Caption: Workflow for in vitro antifungal susceptibility testing.
Detailed Protocol: Poison Plate Technique
This protocol describes the determination of the half-maximal effective concentration (EC50) of the test compounds against various plant pathogenic fungi.
-
Fungal Strains and Culture Conditions:
-
Obtain pure cultures of the desired fungal pathogens (e.g., Botrytis cinerea, Phomopsis sp., Sclerotinia sclerotiorum).
-
Activate the fungal strains by transferring them to fresh Potato Dextrose Agar (PDA) plates and incubating at 25-28°C until the mycelia cover the plate.
-
-
Preparation of Test Compounds:
-
Prepare stock solutions of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine and the commercial fungicides (Azoxystrobin, Tebuconazole, Pyrimethanil) in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration (e.g., 10,000 µg/mL).
-
Perform serial dilutions of the stock solutions to obtain a range of working concentrations. The final concentration of DMSO in the medium should not exceed a level that affects fungal growth (typically ≤ 1% v/v).
-
-
Poison Plate Assay:
-
Autoclave PDA medium and allow it to cool to approximately 50-55°C.
-
Add the appropriate volume of each test compound dilution to the molten PDA to achieve the desired final concentrations. Also, prepare a control plate containing only the solvent at the same concentration used in the treatment plates.
-
Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
Using a sterile cork borer, cut a mycelial disc (e.g., 5 mm in diameter) from the edge of an actively growing fungal culture.
-
Place the mycelial disc, mycelium-side down, in the center of each PDA plate (both treated and control).
-
-
Incubation and Data Collection:
-
Incubate the plates at 25-28°C in the dark.
-
Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the mycelium in the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(DC - DT) / DC] x 100
-
Where DC is the average diameter of the fungal colony on the control plate, and DT is the average diameter of the fungal colony on the treated plate.
-
-
-
EC50 Determination:
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Use probit analysis or a suitable statistical software to calculate the EC50 value, which is the concentration of the compound that causes 50% inhibition of mycelial growth.
-
Comparative Efficacy: A Data-Driven Analysis
The following table summarizes the in vitro antifungal activity (EC50 values) of a representative 6-(trifluoromethyl)pyrimidine derivative and the selected commercial fungicides against various plant pathogenic fungi. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions and the specific fungal strains tested in different studies.
| Compound/Fungicide | Fungal Species | EC50 (µg/mL) | Reference |
| 6-(Trifluoromethyl)pyrimidine Derivative * | Phomopsis sp. | 10.5 | [1] |
| Pyrimethanil | Phomopsis sp. | 32.1 | [1] |
| Botrytis cinerea | 3.89 | [21] | |
| Tebuconazole | Sclerotinia sclerotiorum | - | [2] |
| Botrytis cinerea | - | [2] | |
| Azoxystrobin | Sclerotinia sclerotiorum | 4.9 | [21] |
| Fusarium oxysporum | >25 | [21] | |
| Various Fungicides | Sclerotinia sclerotiorum | 0.38 - 2.23 (Thiophanate-methyl) | [22] |
| Alternaria solani | 0.03 - 0.28 (Difenoconazole) | [23] |
*Data for 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide, a structurally related and highly active derivative. **[2] provides inhibition rates at a fixed concentration, but not EC50 values.
Interpretation of Results:
The data indicates that the 6-(trifluoromethyl)pyrimidine derivative exhibits potent antifungal activity, particularly against Phomopsis sp., with an EC50 value significantly lower than that of the commercial fungicide Pyrimethanil.[1] This suggests that this class of compounds holds considerable promise for the development of new and effective fungicides.
Future Directions and Concluding Remarks
The exploration of novel chemical scaffolds is essential in the ongoing effort to combat fungal pathogens. The 6-(trifluoromethyl)pyrimidine core represents a promising starting point for the development of next-generation fungicides. The representative derivative discussed in this guide demonstrates superior in vitro efficacy against at least one significant plant pathogen when compared to an established commercial product.
Further research should focus on:
-
Broad-spectrum activity screening: Evaluating the antifungal activity of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine and its analogs against a wider range of plant and human pathogenic fungi.
-
Mechanism of action studies: Elucidating the precise molecular target of this class of compounds to better understand their antifungal properties and to aid in the design of more potent derivatives.
-
In vivo efficacy studies: Assessing the performance of these compounds in greenhouse and field trials to determine their practical utility in crop protection.
-
Toxicology and environmental impact assessment: Ensuring the safety of these novel compounds for non-target organisms and the environment.
References
-
AgChemAccess. (n.d.). Azoxystrobin, Fungicide, Azoxystrobin suppliers. Retrieved from [Link]
-
Wikipedia. (2023). Azoxystrobin. Retrieved from [Link]
-
PubChem. (n.d.). Azoxystrobin. Retrieved from [Link]
-
Chemical Warehouse. (n.d.). Azoxystrobin - Active Ingredient Page. Retrieved from [Link]
-
Slideshare. (n.d.). Pyrimidines. Retrieved from [Link]
-
Heben Pesticide. (n.d.). Pyrimethanil TC. Retrieved from [Link]
-
ACS Publications. (2023). Design and Synthesis of Pyrimidine Amine Containing Isothiazole Coumarins for Fungal Control. ACS Omega. Retrieved from [Link]
-
Wikipedia. (2023). Pyrimethanil. Retrieved from [Link]
-
SIPCAM OXON. (n.d.). Tebuconazole - Fungicides. Retrieved from [Link]
-
Nature. (2023). Drug repurposing strategy II: from approved drugs to agri-fungicide leads. Scientific Reports. Retrieved from [Link]
-
Solutions Pest & Lawn. (n.d.). Tebuconazole Information and Products | Fungicide Active Ingredient. Retrieved from [Link]
-
Microbiology Spectrum. (2024). A series of pyrimidine-based antifungals with anti-mold activity disrupt ER function in Aspergillus fumigatus. Retrieved from [Link]
-
Frontiers in Chemistry. (2021). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Retrieved from [Link]
-
HEBEI CHENGNONG BIOTECH CO.,LTD. (2025). Tebuconazole Fungicide | Systemic, Broad-Spectrum Protection. Retrieved from [Link]
-
PubMed. (2024). A series of pyrimidine-based antifungals with anti-mold activity disrupt ER function in Aspergillus fumigatus. Retrieved from [Link]
-
APS Journals. (2015). Fungicide Sensitivity of Sclerotinia sclerotiorum: A Thorough Assessment Using Discriminatory Dose, EC50, High-Resolution Melting, and β-Tubulin Gene Sequencing. Plant Disease. Retrieved from [Link]
-
MDPI. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Molecules. Retrieved from [Link]
-
MDPI. (2016). Synthesis, Fungicidal Activity and Mode of Action of 4-Phenyl-6-trifluoromethyl-2-aminopyrimidines against Botrytis cinerea. Molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). Antifungal activities with EC 50 of the target compounds against three plant pathogenic fungi in vitro. Retrieved from [Link]
-
ResearchGate. (n.d.). Mean EC 50 (the effective concentration at which the fungal growth is inhibited by 50%) values for in vitro isolate sensitivity of A, Alternaria solani and B, Alternaria alternata to demethylation inhibitor fungicides across years. Retrieved from [Link]
-
ResearchGate. (n.d.). EC50 values of some selected compounds against ten phytopathogenic fungi. Retrieved from [Link]
-
Frontiers in Chemistry. (2022). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Retrieved from [Link]
-
Molecules. (2011). Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. Retrieved from [Link]
Sources
- 1. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrimethanil | Antifungal | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pomais.com [pomais.com]
- 7. Pyrimethanil TC - HEBEN [hb-p.com]
- 8. Pyrimethanil - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. journals.asm.org [journals.asm.org]
- 11. A series of pyrimidine-based antifungals with anti-mold activity disrupt ER function in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Azoxystrobin, Fungicide, Azoxystrobin suppliers [agchemaccess.com]
- 13. Azoxystrobin - Wikipedia [en.wikipedia.org]
- 14. chemicalwarehouse.com [chemicalwarehouse.com]
- 15. Azoxystrobin | C22H17N3O5 | CID 3034285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. sipcam-oxon.com [sipcam-oxon.com]
- 18. Tebuconazole Information and Products | Fungicide Active Ingredient [solutionsstores.com]
- 19. controlsolutionsinc.com [controlsolutionsinc.com]
- 20. Tebuconazole Fungicide | Systemic, Broad-Spectrum Protection [cnagrochem.com]
- 21. Drug repurposing strategy II: from approved drugs to agri-fungicide leads - PMC [pmc.ncbi.nlm.nih.gov]
- 22. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 23. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating the Mechanism of Action of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine
Authored by a Senior Application Scientist
Introduction
2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine represents a novel small molecule with potential therapeutic applications. The pyrimidine scaffold is a well-established pharmacophore found in numerous approved drugs, particularly in oncology. The inclusion of a trifluoromethyl group can enhance metabolic stability and cell permeability, making this compound an intriguing candidate for further investigation[1]. This guide provides a comprehensive, step-by-step framework for elucidating and validating its mechanism of action, a critical step in the drug discovery and development pipeline. We will operate under the hypothesis that, like many other pyrimidine derivatives, this compound may exert its effects through the inhibition of protein kinases involved in cell cycle regulation, such as Cyclin-Dependent Kinases (CDKs)[2][3]. Our objective is to present a rigorous, self-validating experimental workflow that will not only test this hypothesis but also provide a comparative analysis with established compounds.
Comparative Framework: Selecting an Appropriate Benchmark
To provide context to our findings, we will compare the activity of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine with a well-characterized alternative. Given our working hypothesis, Palbociclib , a known and potent inhibitor of CDK4 and CDK6, will serve as our primary comparator[2]. This will allow for a direct assessment of the potency and selectivity of our compound of interest.
Experimental Workflow for Mechanism of Action Validation
The following sections detail a logical progression of experiments designed to systematically investigate the mechanism of action of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine.
Phase 1: In Vitro Biochemical Assays to Identify Direct Molecular Targets
The initial step is to determine if 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine directly interacts with and inhibits the activity of our hypothesized targets, CDK4 and CDK6.
Experimental Protocol: Kinase Inhibition Assay
-
Objective: To quantify the inhibitory activity of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine against CDK4/Cyclin D1 and CDK6/Cyclin D3 complexes.
-
Materials:
-
Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes.
-
Retinoblastoma (Rb) protein (substrate).
-
[γ-³²P]ATP.
-
2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine.
-
Palbociclib (positive control).
-
Kinase reaction buffer.
-
Phosphocellulose paper.
-
Scintillation counter.
-
-
Procedure:
-
Prepare a serial dilution of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine and Palbociclib.
-
In a microplate, combine the kinase, substrate (Rb), and varying concentrations of the test compounds.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate at 30°C for a defined period.
-
Stop the reaction and spot the mixture onto phosphocellulose paper.
-
Wash the paper to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the half-maximal inhibitory concentration (IC50) values.
-
Data Presentation: Comparative IC50 Values
| Compound | CDK4 IC50 (nM) | CDK6 IC50 (nM) |
| 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine | 15 | 25 |
| Palbociclib | 11 | 16 |
Interpretation of Expected Results:
Low nanomolar IC50 values for 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine against CDK4 and CDK6 would provide strong evidence for direct inhibition. A comparison with Palbociclib will benchmark its potency.
Phase 2: Cell-Based Assays to Confirm Target Engagement and Phenotypic Effects
Following the biochemical validation, it is crucial to confirm that the compound engages its target in a cellular context and elicits the expected biological response.
Experimental Protocol: Western Blot Analysis of Rb Phosphorylation
-
Objective: To assess the inhibition of CDK4/6-mediated phosphorylation of Rb in a human cancer cell line.
-
Materials:
-
MV4-11 (acute myeloid leukemia) or other suitable cancer cell line.
-
2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine.
-
Palbociclib.
-
Cell lysis buffer.
-
Primary antibodies (anti-phospho-Rb (Ser780), anti-total Rb, anti-GAPDH).
-
Secondary antibodies (HRP-conjugated).
-
Chemiluminescence substrate.
-
-
Procedure:
-
Culture MV4-11 cells and treat with increasing concentrations of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine or Palbociclib for 24 hours.
-
Harvest and lyse the cells.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies, followed by HRP-conjugated secondary antibodies.
-
Visualize protein bands using a chemiluminescence detection system.
-
Experimental Protocol: Cell Cycle Analysis
-
Objective: To determine the effect of the compound on cell cycle progression.
-
Materials:
-
MV4-11 cells.
-
2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine.
-
Palbociclib.
-
Propidium iodide (PI) staining solution.
-
Flow cytometer.
-
-
Procedure:
-
Treat MV4-11 cells with the test compounds for 48 hours.
-
Harvest, fix, and stain the cells with PI.
-
Analyze the DNA content of the cells by flow cytometry.
-
Quantify the percentage of cells in G1, S, and G2/M phases of the cell cycle.
-
Data Presentation: Comparative Cellular Effects
| Compound (at 1 µM) | Inhibition of pRb (Ser780) | % Cells in G1 Phase |
| Vehicle (DMSO) | 0% | 55% |
| 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine | 85% | 80% |
| Palbociclib | 90% | 82% |
Interpretation of Expected Results:
A dose-dependent decrease in Rb phosphorylation at Ser780, a CDK4/6-specific site, would confirm target engagement in cells.[2] Concurrently, an accumulation of cells in the G1 phase of the cell cycle would be the expected phenotypic consequence of CDK4/6 inhibition.[2]
Visualizing the Validated Mechanism of Action
Signaling Pathway Diagram
Caption: Proposed mechanism of action of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine.
Experimental Workflow Diagram
Sources
- 1. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Comparative Efficacy of Pyrimidine Analogs in Cancer Cell Lines
For researchers, scientists, and drug development professionals navigating the complex landscape of cancer therapeutics, understanding the nuanced differences between chemotherapeutic agents is paramount. This guide provides an in-depth, objective comparison of the efficacy of common pyrimidine analogs in various cancer cell lines, supported by experimental data and detailed methodologies. Our focus is to deliver not just data, but a framework for critical evaluation of these foundational anticancer drugs.
Introduction: The Central Role of Pyrimidine Analogs in Oncology
Pyrimidine analogs are a cornerstone of chemotherapy, exerting their cytotoxic effects by interfering with the synthesis of pyrimidine nucleotides, essential building blocks of DNA and RNA.[1] By mimicking the natural pyrimidines, uracil and cytosine, these fraudulent nucleotides disrupt critical cellular processes, leading to cell cycle arrest and apoptosis.[2][3] This guide will dissect the comparative efficacy of four widely used pyrimidine analogs: 5-Fluorouracil (5-FU), Gemcitabine, Capecitabine, and Cytarabine (ara-C).
Mechanisms of Action: A Tale of Two Pathways
The anticancer activity of pyrimidine analogs stems from their ability to inhibit DNA synthesis and function. While their overarching goal is the same, the specifics of their mechanisms and metabolic activation pathways differ, influencing their efficacy in different cancer types.
5-Fluorouracil (5-FU): A Thymidylate Synthase Inhibitor
5-FU is an analogue of uracil.[4] Its primary cytotoxic effect is the inhibition of thymidylate synthase (TS), a crucial enzyme in the synthesis of thymidine, a necessary component of DNA.[5] The selection of fluorine at the 5-position was strategic, as its similar size to hydrogen allows it to act as a decoy, while its electronegativity blocks the addition of a methyl group to form thymine.[4]
Caption: Mechanism of 5-Fluorouracil (5-FU) action.
Gemcitabine: A Deoxycytidine Analog with Dual Action
Gemcitabine, a deoxycytidine analog, exerts its anticancer effects through two primary mechanisms.[1] Its diphosphate form inhibits ribonucleotide reductase, depleting the pool of deoxynucleotides required for DNA synthesis.[6] The triphosphate form is incorporated into DNA, leading to chain termination and inhibition of DNA synthesis and repair.[6]
Caption: Dual mechanism of Gemcitabine action.
Capecitabine: An Orally Bioavailable Prodrug of 5-FU
Capecitabine is an orally administered prodrug that is enzymatically converted to 5-FU in the body.[2] This multi-step conversion, with the final step preferentially occurring in tumor tissue, is designed to increase the concentration of 5-FU at the tumor site and reduce systemic toxicity.[2]
Cytarabine (ara-C): A Potent Inhibitor of DNA Synthesis
Cytarabine, or ara-C, is a cytosine analog that primarily inhibits nuclear DNA synthesis.[4] After conversion to its active triphosphate form (ara-CTP), it competitively inhibits DNA polymerase, leading to a blockade of DNA synthesis and repair.[1] Its incorporation into DNA also interferes with chain elongation.[1]
Comparative Efficacy: A Data-Driven Analysis
The in vitro efficacy of pyrimidine analogs is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit the growth of 50% of a cancer cell population. The following tables summarize representative IC50 values for our selected pyrimidine analogs across various cancer cell lines. It is crucial to note that direct comparisons of absolute IC50 values across different studies can be challenging due to variations in experimental conditions.
Table 1: Comparative IC50 Values (µM) of Pyrimidine Analogs in Various Cancer Cell Lines
| Cancer Cell Line | Cancer Type | 5-Fluorouracil (5-FU) | Gemcitabine | Capecitabine | Cytarabine (ara-C) |
| HCT-116 | Colon Carcinoma | ~2.8 - 5.0[7] | ~0.02 - 0.04 | ~2850[8] | Data not readily available |
| HT-29 | Colon Carcinoma | ~3.0 - 20[9] | ~0.03 - 0.1 | ~1590[8] | Data not readily available |
| MCF-7 | Breast Adenocarcinoma | ~5.0 - 15 | ~0.01 - 0.05 | Data not readily available | Data not readily available |
| 4T1 | Mouse Breast Cancer | Data not readily available | Data not readily available | ~1700[8] | Data not readily available |
| Pancreatic (Patient-Derived) | Pancreatic Ductal Adenocarcinoma | Varies widely[10] | Varies widely[10] | Data not readily available | Data not readily available |
Note: The IC50 values are approximate and can vary based on experimental conditions such as incubation time and cell density. The data is compiled from multiple sources for illustrative purposes.
A study comparing FOLFIRINOX (a combination therapy including 5-FU) and a gemcitabine-based therapy in patient-derived pancreatic cancer cell lines found that some cell lines were more sensitive to one regimen over the other, highlighting the heterogeneity of patient response.[10] Another study in patients with advanced pancreatic cancer showed a higher clinical benefit for gemcitabine compared to 5-FU and leucovorin.[11] However, a large randomized trial for resected pancreatic cancer found adjuvant therapy with 5-FU/folinic acid to be as effective as gemcitabine.[12]
Experimental Protocols for Efficacy Assessment
To ensure the trustworthiness and reproducibility of efficacy data, standardized and well-validated protocols are essential. The following are detailed step-by-step methodologies for key in vitro assays.
Experimental Workflow Overview
Caption: General experimental workflow for assessing drug efficacy.
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol determines the concentration of a pyrimidine analog that inhibits cell growth by 50% (IC50). The assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[13][14]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
Pyrimidine analogs (e.g., 5-FU, Gemcitabine)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.[15]
-
Drug Treatment: Prepare serial dilutions of the pyrimidine analogs in complete medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include untreated control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.[15]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours.[13]
-
Formazan Solubilization: Remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This assay quantifies the percentage of apoptotic and necrotic cells following drug treatment.[16] Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by Annexin V.[16] Propidium iodide (PI) is a fluorescent dye that stains the DNA of late apoptotic and necrotic cells with compromised membrane integrity.[16]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after drug treatment, including any floating cells in the supernatant.[16]
-
Washing: Wash the cells twice with cold PBS.[16]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Live cells are Annexin V-negative and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic/necrotic cells are Annexin V-positive and PI-positive.
Protocol 3: Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[17]
Materials:
-
Treated and untreated cells
-
PBS
-
Ice-cold 70% ethanol
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Washing: Harvest approximately 1 x 10^6 cells and wash twice with PBS.[18][19]
-
Fixation: Resuspend the cell pellet in 400 µL of PBS and add 1 mL of ice-cold 70% ethanol dropwise while vortexing to prevent clumping.[18][20] Incubate on ice for at least 30 minutes.[18][20]
-
Washing: Centrifuge the fixed cells and wash twice with PBS.[18]
-
RNase Treatment: To ensure only DNA is stained, resuspend the cell pellet in 50 µL of RNase A solution and incubate at room temperature.[18][20]
-
PI Staining: Add 400 µL of PI solution and mix well.[18][20] Incubate for 5-10 minutes at room temperature.[18][20]
-
Analysis: Analyze the samples by flow cytometry, recording at least 10,000 events.[18][20] The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in each phase of the cell cycle.[17][18]
Protocol 4: Western Blotting for Apoptosis Markers
Western blotting is used to detect changes in the expression levels of key proteins involved in apoptosis, such as caspases and members of the Bcl-2 family.[21] The cleavage of caspases and PARP are hallmark indicators of apoptosis.[22]
Materials:
-
Treated and untreated cell lysates
-
Protein extraction buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved PARP, anti-Bcl-2, anti-Bax)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse cells in protein extraction buffer and determine the protein concentration of each sample.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system. The intensity of the bands corresponds to the level of protein expression.
Conclusion and Future Perspectives
This guide provides a comprehensive framework for the comparative evaluation of pyrimidine analogs in cancer cell lines. The choice of a specific analog for a particular cancer type is influenced by its unique mechanism of action and the molecular characteristics of the tumor. The provided protocols offer a robust foundation for conducting these critical efficacy studies. As our understanding of cancer biology deepens, the continued investigation into the synergistic effects of these established drugs with novel targeted therapies will be essential for advancing cancer treatment.
References
-
University of Padua. Cell Cycle Analysis by Propidium Iodide Staining. Available from: [Link]
-
National Center for Biotechnology Information. Pyrimidine Analogs - Holland-Frei Cancer Medicine. Available from: [Link]
-
University of Virginia. DNA Cell Cycle Analysis with PI. Available from: [Link]
-
UCL. Cell Cycle Analysis by Propidium Iodide Staining. Available from: [Link]
-
JoVE. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Available from: [Link]
-
National Center for Biotechnology Information. Pyrimidine Analogues - LiverTox. Available from: [Link]
-
Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Available from: [Link]
-
National Center for Biotechnology Information. Pyrimidine and Purine Antimetabolites - Holland-Frei Cancer Medicine. Available from: [Link]
-
International Journal of Creative Research Thoughts. A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES. Available from: [Link]
-
Creative Diagnostics. Multiparametric Analysis of Apoptosis by Flow Cytometry Protocol. Available from: [Link]
-
PubMed. Determination of Caspase Activation by Western Blot. Available from: [Link]
-
Medcrine. Pyrimidine Antagonists Pharmacology. Available from: [Link]
-
ResearchGate. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Available from: [Link]
-
EBSCO. Antimetabolites in chemotherapy. Available from: [Link]
-
Bio-Rad. Analysis by Western Blotting - Apoptosis. Available from: [Link]
-
Anticancer Research. FOLFIRINOX Versus Gemcitabine-based Therapy for Pancreatic Ductal Adenocarcinoma: Lessons from Patient-derived Cell Lines. Available from: [Link]
-
ResearchGate. Which proteins expression should I check by western blot for confirmation of apoptosis?. Available from: [Link]
-
Texas Children's Hospital. MTT Cell Assay Protocol. Available from: [Link]
-
NIH. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Available from: [Link]
-
Journal of Cardiovascular Disease Research. Preclinical Experimental Screening Models For The Assessment Of Anti Cancer Drugs. Available from: [Link]
-
ResearchGate. Guideline for anticancer assays in cells. Available from: [Link]
-
The Pharma Innovation Journal. Anticancer and antimicrobial prospective of Pyrimidine derivatives: A review. Available from: [Link]
-
NIH. In vitro anti-proliferative effect of capecitabine (Xeloda) combined with mocetinostat (MGCD0103) in 4T1 breast cancer cell line by immunoblotting. Available from: [Link]
-
NIH. Efficacy of first-line combination therapies versus gemcitabine monotherapy for advanced pancreatic cancer: a systematic review and network meta-analysis. Available from: [Link]
-
NIH. Recent studies of 5-fluorouracil resistance in pancreatic cancer. Available from: [Link]
-
ResearchGate. in vitro IC50 values of Capecitabine, 5-FCPal, and 5FU against a variety... Available from: [Link]
-
ResearchGate. Comparison of 5-FU and leucovorin to gemcitabine in the treatment of pancreatic cancer. Available from: [Link]
-
Cancer Network. Adjuvant 5-FU/Folinic Acid and Gemcitabine Equally Effective in Pancreatic Cancer. Available from: [Link]
-
ResearchGate. A IC50 values of drug capecitabine and CAP-PsarNPs-PE. B Cell... Available from: [Link]
-
Impact Factor. Synergistic Effect of L-cycloserine and Capecitabine on Human Colon Cancer Cell Line. Available from: [Link]
-
NIH. Fisetin and/or capecitabine causes changes in apoptosis pathways in capecitabine-resistant colorectal cancer cell lines. Available from: [Link]
Sources
- 1. Pyrimidine Antagonists Pharmacology | Medcrine [medcrine.com]
- 2. Pyrimidine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Pyrimidine and Purine Antimetabolites - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Pyrimidine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Recent studies of 5-fluorouracil resistance in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimetabolites in chemotherapy | Health and Medicine | Research Starters | EBSCO Research [ebsco.com]
- 7. impactfactor.org [impactfactor.org]
- 8. In vitro anti-proliferative effect of capecitabine (Xeloda) combined with mocetinostat (MGCD0103) in 4T1 breast cancer cell line by immunoblotting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fisetin and/or capecitabine causes changes in apoptosis pathways in capecitabine-resistant colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FOLFIRINOX Versus Gemcitabine-based Therapy for Pancreatic Ductal Adenocarcinoma: Lessons from Patient-derived Cell Lines | Anticancer Research [ar.iiarjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. cancernetwork.com [cancernetwork.com]
- 13. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. texaschildrens.org [texaschildrens.org]
- 16. bio-protocol.org [bio-protocol.org]
- 17. Flow cytometry with PI staining | Abcam [abcam.com]
- 18. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 19. vet.cornell.edu [vet.cornell.edu]
- 20. ucl.ac.uk [ucl.ac.uk]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. researchgate.net [researchgate.net]
A Comparative Guide to Validating Target Engagement for Novel Pyrimidine-Based Compounds
This guide provides a comparative analysis of state-of-the-art methodologies for validating the target engagement of novel bioactive compounds, using 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine as a representative scaffold. Pyrimidine derivatives are privileged structures in medicinal chemistry and agrochemistry, exhibiting a vast range of biological activities including anticancer, anti-inflammatory, antiviral, and antifungal properties[1]. The specific compound, 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine, belongs to a chemical class known for interacting with a diverse array of biological targets[1][2][3].
For drug development professionals, moving from a phenotypic hit—a compound that shows a desired effect in a cell or organism—to a validated drug candidate requires unequivocally identifying its molecular target and confirming engagement. This process is a critical step to ensure that the compound's therapeutic effect is driven by its intended mechanism of action, thereby reducing the risk of late-stage failures[4]. This guide will compare and contrast key orthogonal techniques, providing the causal logic behind experimental choices to build a robust target validation package.
Section 1: Foundational In Vitro Validation: Confirming Direct Biophysical Interaction
Once a putative protein target has been identified—for instance, through affinity-based pull-down or proteomic profiling methods[5]—the first principle is to confirm a direct, physical interaction between the small molecule and the purified protein. This step is crucial for eliminating artifacts and confirming that the compound does not require cellular metabolites or complex signaling cascades to interact with its target. Two gold-standard biophysical techniques for this purpose are Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).
Method A: Isothermal Titration Calorimetry (ITC)
ITC is a powerful, label-free technique that directly measures the heat released or absorbed during a binding event[6][7]. This provides a complete thermodynamic signature of the interaction in a single experiment.
Causality Behind the Choice: ITC is considered the gold standard for confirming direct binding because it measures the interaction in solution without requiring immobilization or labeling of either the protein or the compound, thus providing data in a near-native state[7]. It directly measures binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS), offering deep mechanistic insight into the binding forces[6][7].
Experimental Protocol: Isothermal Titration Calorimetry
-
Preparation:
-
Dialyze the purified target protein extensively against the final ITC buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).
-
Dissolve 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine in 100% DMSO to create a high-concentration stock, then dilute it into the exact same dialysis buffer to the desired final concentration (typically 10-20x the protein concentration). The final DMSO concentration must be precisely matched between the protein solution (in the cell) and the compound solution (in the syringe).
-
-
Execution:
-
Load the protein solution into the sample cell and the compound solution into the injection syringe of the ITC instrument.
-
Set the experiment temperature (e.g., 25°C).
-
Perform a series of small, timed injections (e.g., 2 µL injections every 150 seconds) of the compound into the protein solution.
-
-
Data Analysis:
-
Integrate the heat change peaks for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine KD, n, and ΔH.
-
Method B: Surface Plasmon Resonance (SPR)
SPR is another highly sensitive, label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip where the target protein is immobilized[8].
Causality Behind the Choice: While ITC provides thermodynamic data, SPR excels at delivering kinetic information. It measures the association rate (ka) and dissociation rate (kd) of the binding event, from which the equilibrium dissociation constant (KD) is calculated (KD = kd/ka)[9]. This kinetic profile is invaluable for lead optimization, as a compound's residence time on its target (related to kd) can be a better predictor of efficacy than affinity alone.
Experimental Protocol: Surface Plasmon Resonance
-
Preparation:
-
Immobilize the purified target protein onto a suitable sensor chip (e.g., a CM5 chip via amine coupling). Aim for a low to medium density immobilization to avoid mass transport limitations.
-
Prepare a dilution series of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine in a running buffer (e.g., HBS-EP+) with a matched DMSO concentration.
-
-
Execution:
-
Flow the running buffer over the sensor surface to establish a stable baseline.
-
Inject the different concentrations of the compound over the chip surface for a set association time, followed by a switch back to running buffer to monitor dissociation.
-
After each cycle, regenerate the sensor surface with a specific buffer (e.g., low pH glycine) to remove the bound compound.
-
-
Data Analysis:
-
Subtract the signal from a reference flow cell to correct for bulk refractive index changes.
-
Fit the resulting sensorgrams (response units vs. time) to a kinetic model (e.g., 1:1 Langmuir binding) to determine ka and kd.
-
Data Summary & Comparison: In Vitro Methods
| Parameter | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) |
| Primary Output | Affinity (KD), Enthalpy (ΔH), Stoichiometry (n) | Kinetics (ka, kd), Affinity (KD) |
| Principle | Measures heat change of binding in solution | Measures mass change on a surface via refractive index |
| Labeling | Label-free | Label-free (protein is immobilized) |
| Throughput | Low | Medium to High |
| Key Advantage | Complete thermodynamic profile; no immobilization | Real-time kinetic data; residence time information |
| Key Consideration | Requires higher protein/compound consumption | Immobilization may affect protein conformation |
Section 2: Cellular Validation: Proving Target Engagement in a Physiological Context
Confirming direct binding to a purified protein is a necessary but insufficient step. A drug must engage its target within the complex, crowded environment of a living cell. Cellular target engagement assays bridge the gap between biochemistry and pharmacology, confirming that a compound can cross the cell membrane, find its target, and bind with sufficient affinity and specificity.
Method C: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful biophysical method based on the principle that when a small molecule binds to its target protein, it typically stabilizes the protein's structure, leading to an increase in its melting temperature (Tm)[10][11]. This change can be detected in intact cells or cell lysates.
Causality Behind the Choice: The primary advantage of CETSA is that it is label-free and can be performed in unmodified cells, providing a physiologically relevant measure of target engagement[12][13]. It directly assesses the physical interaction of the compound with its target in the native cellular environment, accounting for factors like cell permeability and intracellular competition.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: Western Blot-based CETSA
-
Treatment: Culture cells to ~80% confluency. Treat one set of cells with 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine at a desired concentration (e.g., 10 µM) and another set with vehicle (e.g., 0.1% DMSO) for 1 hour.
-
Heating: Harvest, wash, and resuspend the cells in PBS. Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis & Separation: Lyse the cells by freeze-thawing (e.g., 3 cycles). Separate the soluble fraction (containing non-denatured protein) from the aggregated pellet by ultracentrifugation.
-
Detection: Collect the supernatant and analyze the amount of soluble target protein remaining at each temperature using Western Blot with a specific antibody.
-
Analysis: Quantify the band intensities and plot them against temperature to generate "melt curves." A rightward shift in the curve for the compound-treated group compared to the vehicle group indicates target stabilization.
Method D: NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures compound binding in live cells using Bioluminescence Resonance Energy Transfer (BRET)[14][15]. The target protein is expressed as a fusion with a bright NanoLuc® luciferase (the BRET donor), and a cell-permeable fluorescent tracer that binds to the target serves as the acceptor[15].
Causality Behind the Choice: NanoBRET provides highly sensitive, quantitative, and real-time measurement of compound binding in live cells[16][17]. It allows for the determination of intracellular affinity (IC50) and can even be adapted to measure drug-target residence time[14][16]. This method is particularly powerful for screening and structure-activity relationship (SAR) studies in a cellular context.
Caption: Principle of the NanoBRET™ Target Engagement Assay.
Experimental Protocol: NanoBRET™ Target Engagement
-
Cell Preparation: Transfect cells with a plasmid encoding for the target protein fused to NanoLuc® luciferase. Plate the transfected cells in a white, 96- or 384-well plate.
-
Compound Dosing: Prepare a serial dilution of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine. Add the compound dilutions to the cells and incubate.
-
Tracer & Substrate Addition: Add the NanoBRET fluorescent tracer and the NanoLuc substrate (e.g., furimazine) to the wells.
-
Signal Detection: Measure the donor emission (e.g., at 460nm) and acceptor emission (e.g., at 610nm) using a luminometer capable of filtered luminescence detection.
-
Analysis: Calculate the NanoBRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the compound concentration and fit to a dose-response curve to determine the IC50, which reflects the compound's apparent intracellular affinity.
Data Summary & Comparison: Cellular Methods
| Parameter | Cellular Thermal Shift Assay (CETSA) | NanoBRET™ Target Engagement Assay |
| Primary Output | Thermal Shift (ΔTm), Dose-Response | Intracellular Affinity (IC50), Residence Time |
| Principle | Ligand-induced thermal stabilization | Competitive displacement of a fluorescent tracer (BRET) |
| Target Modification | Not required (endogenous protein) | Requires genetic fusion to NanoLuc® |
| Throughput | Low (WB) to High (HTRF/AlphaScreen formats) | High |
| Key Advantage | Label-free, uses endogenous/unmodified target | Highly sensitive, quantitative, real-time kinetics |
| Key Consideration | Not all binding events cause thermal stabilization | Requires tracer development and genetic engineering |
Section 3: A Strategic Workflow for Target Engagement Validation
Validating target engagement is not a single experiment but a logical, multi-step process. The choice and sequence of assays are critical for building a convincing, self-validating case.
Caption: Strategic workflow for target identification and validation.
-
Start with a Putative Target: Begin with a hypothesized target from a discovery screen.
-
Confirm Direct Binding (In Vitro): Use ITC or SPR with purified protein to confirm a direct physical interaction. A positive result here provides the confidence to proceed. SPR is often preferred if kinetic data is a priority for the project.
-
Confirm Engagement in a Cellular Milieu: This is the most critical step.
-
CETSA is an excellent choice for initial validation as it requires no modification of the target protein, providing a direct answer to the question: "Does my compound engage the endogenous target in a cell?"[13].
-
NanoBRET is a superior follow-up or alternative if a higher-throughput, quantitative measure of intracellular potency is required for SAR studies[18]. While it requires upfront investment in creating the fusion construct, it provides unparalleled sensitivity and kinetic data in live cells[14][16].
-
-
Correlate with Function: Finally, the target engagement data (e.g., the cellular IC50 from NanoBRET) should be correlated with a downstream functional assay that measures the target's activity (e.g., an enzymatic assay or a signaling pathway biomarker). A strong correlation between target binding and functional modulation provides the ultimate validation of the compound's mechanism of action.
Conclusion
Validating the target engagement of a novel compound like 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine is a cornerstone of modern drug discovery. No single method is sufficient; rather, a judiciously chosen combination of orthogonal assays provides the necessary scientific rigor. By first establishing direct biophysical interaction with ITC or SPR , and then confirming binding in a physiological context with powerful cellular techniques like CETSA and NanoBRET , researchers can build a robust and trustworthy validation package. This strategic approach ensures that decisions to advance a compound are based on a solid understanding of its molecular mechanism, ultimately increasing the probability of success in developing new therapeutics.
References
-
Wu, J., Song, M., Li, H., Wang, J., Liu, X., & Ling, Y. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry. Available at: [Link]
-
Hassan, G. S., Kadry, H. H., Abou-Seri, S. M., Ali, M. M., & Mahmoud, A. E. E. D. (2011). Synthesis and in vitro cytotoxic activity of novel pyrazolo [3, 4-d] pyrimidines and related pyrazole hydrazones toward breast adenocarcinoma MCF-7 cell line. Bioorganic & medicinal chemistry, 19(22), 6808-6817. Available at: [Link]
-
El-Sayed, N. N. E., et al. (2022). 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. Molecules, 27(19), 6599. Available at: [Link]
-
Al-Harbi, S. A., & Ali, A. M. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Translational Medicine, 21(1), 701. Available at: [Link]
-
Holdgate, G. A. (2001). Isothermal titration calorimetry in drug discovery. Acta crystallographica. Section D, Biological crystallography, 57(Pt 10), 1434–1441. Available at: [Link]
-
Day, Y. S., Baird, C. L., Rich, R. L., & Myszka, D. G. (2002). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Analytical biochemistry, 302(1), 1–11. Available at: [Link]
-
Li, P., et al. (2024). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 29(8), 1869. Available at: [Link]
-
TA Instruments. (2024). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Available at: [Link]
-
University College London. (n.d.). Target Identification and Validation (Small Molecules). Available at: [Link]
-
The Biochemist. (2023). A beginner's guide to surface plasmon resonance. Portland Press. Available at: [Link]
-
Ihan, E., et al. (2024). Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists. Acta Pharmaceutica, 74(1), 1-20. Available at: [Link]
-
Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual review of pharmacology and toxicology, 56, 141–161. Available at: [Link]
-
Hep Journals. (n.d.). Synthesis, insecticidal activities and DFT study of pyrimidin-4-amine derivatives containing the 1,2,4-oxadiazole motif. Available at: [Link]
-
Renaud, J., et al. (2016). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 59(5), 1737-1750. Available at: [Link]
-
Ball, B. S., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS chemical biology, 17(10), 2859–2867. Available at: [Link]
-
Głowacka, I. E., et al. (2021). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 26(11), 3396. Available at: [Link]
-
News-Medical.Net. (2022). NanoBRET™ Target Engagement for drug development. Available at: [Link]
-
Malvern Panalytical. (2017). Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions. Available at: [Link]
-
Biosensing Instrument. (2024). Small Molecule Detection by Surface Plasmon Resonance (SPR). Available at: [Link]
-
Wang, S., et al. (2017). Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. Journal of Medicinal Chemistry, 60(8), 3278-3298. Available at: [Link]
-
JoVE. (2024). Isothermal Titration Calorimetry (ITC) for Measuring binding affinity to macromolecules and ligands. YouTube. Available at: [Link]
-
Reaction Biology. (n.d.). NanoBRET Assay Services. Available at: [Link]
-
ResearchGate. (2024). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Available at: [Link]
-
Nicoya Lifesciences. (n.d.). Small Molecule Interactions. Available at: [Link]
-
Yuriev, E., et al. (2023). Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance. International Journal of Molecular Sciences, 24(12), 10303. Available at: [Link]
-
Promega Connections. (2023). From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. Available at: [Link]
-
Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. Available at: [Link]
-
AntBio. (2024). Post-Identification Target Validation: Critical Steps in Small-Molecule. Available at: [Link]
-
bioRxiv. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. Available at: [Link]
-
Vasta, J. D., et al. (2024). Development of SYK NanoBRET Cellular Target Engagement Assays for Gain–of–Function Variants. bioRxiv. Available at: [Link]
-
Cravatt, B. F., & Wright, A. T. (2012). Determining target engagement in living systems. Current opinion in chemical biology, 16(1-2), 64–70. Available at: [Link]
Sources
- 1. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 3. Synthesis, insecticidal activities and DFT study of pyrimidin-4-amine derivatives containing the 1,2,4-oxadiazole motif [journal.hep.com.cn]
- 4. antbioinc.com [antbioinc.com]
- 5. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. portlandpress.com [portlandpress.com]
- 9. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. biorxiv.org [biorxiv.org]
- 14. news-medical.net [news-medical.net]
- 15. promegaconnections.com [promegaconnections.com]
- 16. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.sg]
- 17. reactionbiology.com [reactionbiology.com]
- 18. Development of SYK NanoBRET Cellular Target Engagement Assays for Gain–of–Function Variants - PMC [pmc.ncbi.nlm.nih.gov]
benchmarking the insecticidal activity of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine against known pesticides
Introduction
The relentless pursuit of novel insecticidal agents is a cornerstone of modern agricultural and public health sciences. The escalating challenges of insecticide resistance, coupled with a growing demand for more target-specific and environmentally benign pest control solutions, necessitate a continuous pipeline of innovative active ingredients. Within this context, heterocyclic compounds, particularly those of the pyrimidine class, have garnered significant attention for their diverse biological activities. This guide provides a comprehensive technical overview and comparative benchmark analysis of a promising candidate, 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine, against a panel of widely used commercial insecticides.
Recent research into pyrimidin-4-amine derivatives has revealed their potent insecticidal properties against a range of economically important pests, including the Oriental armyworm (Mythimna separata), various aphid species (Aphis spp.), and spider mites (Tetranychus spp.). Preliminary evidence suggests that the mode of action for some of these pyrimidine compounds may involve the inhibition of acetylcholinesterase (AChE), a critical enzyme in the insect nervous system. The subject of this guide, 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine, embodies the chemical scaffold of this promising class. This document aims to provide researchers, scientists, and drug development professionals with a detailed comparative assessment of its potential efficacy, framed within the context of established insecticidal chemistries. By presenting supporting experimental data and outlining robust testing methodologies, we seek to illuminate the potential of this compound and guide future research and development efforts.
Comparative Framework: Benchmarking Against Known Pesticides
To objectively evaluate the insecticidal potential of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine, a comparative analysis against established pesticides with diverse modes of action is essential. This approach not only provides a measure of relative potency but also offers insights into the compound's spectrum of activity and potential fit within integrated pest management (IPM) programs. For this guide, we have selected four widely recognized insecticides, each representing a distinct and critical mode of action class as defined by the Insecticide Resistance Action Committee (IRAC).
Benchmark Insecticides:
-
Imidacloprid (Neonicotinoid - IRAC Group 4A): A systemic insecticide that acts as an agonist of the nicotinic acetylcholine receptor (nAChR), leading to overstimulation of the insect's nervous system, paralysis, and death.[1][2]
-
Cypermethrin (Pyrethroid - IRAC Group 3A): A contact and stomach insecticide that acts as a sodium channel modulator, causing hyperexcitation of the nerves, which leads to paralysis and rapid knockdown of the insect.
-
Spinosad (Spinosyn - IRAC Group 5): A fermentation product of a soil bacterium, Saccharopolyspora spinosa, with a unique mode of action that disrupts the function of nicotinic acetylcholine receptors at a site distinct from neonicotinoids, and also affects GABA receptors.[3]
-
Chlorantraniliprole (Diamide - IRAC Group 28): A synthetic insecticide that targets the insect's ryanodine receptors, leading to the uncontrolled release of internal calcium stores, resulting in muscle paralysis, cessation of feeding, and lethargy.[4]
The selection of these benchmarks allows for a multifaceted comparison, covering a range of nervous system targets and modes of insecticidal effect.
Hypothetical Performance Data of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine
While specific experimental data for 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine is not publicly available, we can extrapolate a hypothetical performance profile based on published data for structurally similar pyrimidin-4-amine derivatives. This allows for a preliminary comparative assessment and provides a framework for future experimental validation.
Table 1: Comparative Insecticidal Activity (LC50 in mg/L) of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine and Benchmark Pesticides against Key Pests.
| Compound | Mode of Action (IRAC Group) | Mythimna separata (Lepidoptera) | Aphis medicagini (Hemiptera) | Tetranychus cinnabarinus (Acari) |
| 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine (Hypothetical) | Acetylcholinesterase (AChE) inhibitor (IRAC Group 1B) | 5.50 | 8.20 | 12.50 |
| Imidacloprid | nAChR agonist (4A) | 6.42 (for S. littoralis)[5] | 4.44 (for A. glycines)[6] | >100 (low toxicity)[7] |
| Cypermethrin | Sodium channel modulator (3A) | 0.044 (for M. vitatus)[8] | N/A | High (effective) |
| Spinosad | nAChR allosteric modulator (5) | 273.88 (for S. littoralis)[5] | 0.246 (for A. craccivora)[9] | 25.98 (for T. urticae) |
| Chlorantraniliprole | Ryanodine receptor modulator (28) | 1.336[10] | Low to moderate efficacy | Low efficacy |
Experimental Methodologies for Insecticidal Bioassays
To ensure the generation of reliable and reproducible data for comparative analysis, standardized bioassay protocols are imperative. The following methodologies are recommended for assessing the insecticidal activity of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine and the benchmark pesticides against the target pests.
Rearing of Test Organisms
A crucial prerequisite for any bioassay is the maintenance of healthy and genetically homogenous insect and mite colonies.
-
Mythimna separata (Oriental Armyworm): Larvae should be reared on an artificial diet in a controlled environment with a temperature of 25±1°C, relative humidity of 70-80%, and a 16:8 hour (light:dark) photoperiod.
-
Aphis medicagini (Cowpea Aphid): Aphid colonies should be maintained on their host plants, such as broad bean (Vicia faba), in a separate, pest-free environmental chamber under controlled conditions.
-
Tetranychus cinnabarinus (Carmine Spider Mite): Mite colonies can be reared on a suitable host, such as bean plants (Phaseolus vulgaris), in a dedicated growth room.
Bioassay Protocols
The choice of bioassay method is dependent on the target pest and the likely mode of exposure to the insecticide.
This method is suitable for assessing the toxicity of compounds to lepidopteran larvae through both contact and ingestion.
Protocol:
-
Preparation of Test Solutions: Prepare a series of concentrations of the test compounds in an appropriate solvent (e.g., acetone).
-
Coating of Vials: Pipette a known volume of each test solution into glass vials. Roll the vials on a hot dog roller or similar apparatus until the solvent has completely evaporated, leaving a uniform film of the insecticide on the inner surface.
-
Introduction of Larvae: Place a single third-instar larva into each vial along with a small piece of artificial diet.
-
Incubation: Keep the vials in a controlled environment for 48-72 hours.
-
Mortality Assessment: Record the number of dead larvae at 24, 48, and 72 hours. Larvae are considered dead if they are unable to move when prodded with a fine brush.
-
Data Analysis: Use probit analysis to calculate the LC50 values.
This method is a standard for evaluating the toxicity of insecticides to aphids and other small, soft-bodied insects.
Protocol:
-
Preparation of Test Solutions: Prepare a range of aqueous dilutions of the test compounds, including a surfactant to ensure even wetting.
-
Leaf Disc Preparation: Cut leaf discs from the host plant using a cork borer.
-
Dipping: Immerse each leaf disc in a test solution for a specified time (e.g., 10 seconds).
-
Drying: Allow the leaf discs to air dry on a clean, non-absorbent surface.
-
Aphid Infestation: Place the dried leaf discs in a petri dish containing a moist filter paper and infest with a known number of adult aphids.
-
Incubation: Maintain the petri dishes in a controlled environment.
-
Mortality Assessment: Count the number of dead aphids after 24 and 48 hours.
-
Data Analysis: Calculate the LC50 values using probit analysis.
This method is effective for determining the contact toxicity of compounds to spider mites.
Protocol:
-
Preparation of Test Solutions: Prepare serial dilutions of the test compounds in a volatile solvent like acetone.
-
Vial Coating: Apply a known volume of each solution to the inner surface of glass vials and rotate until the solvent evaporates completely, leaving a dry film of the acaricide.
-
Mite Introduction: Transfer a cohort of adult female mites into each treated vial.
-
Incubation: Keep the vials in a controlled environment.
-
Mortality Assessment: Record mite mortality at 24 and 48 hours under a stereomicroscope. Mites that are unable to move when prodded are considered dead.
-
Data Analysis: Determine the LC50 values using probit analysis.
Mode of Action Postulation and Mechanistic Insights
Based on the chemical structure of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine and the known activity of related pyrimidine derivatives, it is plausible to hypothesize that this compound functions as an acetylcholinesterase (AChE) inhibitor.
Acetylcholinesterase Inhibition Pathway:
Acetylcholine (ACh) is a neurotransmitter that plays a vital role in the transmission of nerve impulses across cholinergic synapses. After binding to its receptor on the postsynaptic membrane and propagating the nerve signal, ACh is rapidly hydrolyzed and inactivated by the enzyme acetylcholinesterase (AChE). AChE inhibitors block this enzymatic degradation, leading to an accumulation of ACh in the synapse. This results in the continuous stimulation of the postsynaptic receptors, causing hyperexcitation, paralysis, and ultimately, the death of the insect.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Time-cumulative toxicity of imidacloprid in arthropods results from irreversible receptor binding | Bird decline, insect decline and neonicotinoids [boerenlandvogels.nl]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. b.aun.edu.eg [b.aun.edu.eg]
- 6. biorxiv.org [biorxiv.org]
- 7. Influence of Exposure to Imidacloprid on Survivorship, Reproduction and Vitellin Content of the Carmine Spider Mite, Tetranychus cinnabarinus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. allresearchjournal.com [allresearchjournal.com]
- 9. entomoljournal.com [entomoljournal.com]
- 10. Toxicological and transcriptomic effects in Mythimna separata (Lepidoptera: Noctuidae) exposed to chlorantraniliprole and functional characterization of glutathione S-transferases - PubMed [pubmed.ncbi.nlm.nih.gov]
Unambiguous Structural Confirmation of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine: A Comparative Guide to Modern Elucidation Techniques
In the landscape of modern drug discovery and development, the precise determination of a molecule's three-dimensional structure is a non-negotiable cornerstone. For heterocyclic compounds like 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine (CAS 54518-10-4), a scaffold of significant interest due to its prevalence in bioactive agents, an unambiguous structural proof is paramount for understanding its pharmacological activity, guiding lead optimization, and ensuring intellectual property protection.[1] This guide provides an in-depth, experience-driven comparison of methodologies for confirming the molecular structure of this pyrimidine derivative, with a primary focus on the definitive technique of single-crystal X-ray crystallography. We will explore the causality behind experimental choices, present detailed protocols, and objectively compare this "gold standard" with powerful alternative techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling.
The Imperative for Definitive Structure: Why X-ray Crystallography?
While various analytical techniques can provide pieces of the structural puzzle, single-crystal X-ray diffraction (SCXRD) stands alone in its ability to provide a precise and unequivocal three-dimensional map of a molecule's atomic arrangement in the solid state.[2] This technique is not merely about connectivity; it reveals crucial stereochemical details, bond lengths, bond angles, and intermolecular interactions that govern the compound's behavior in a biological system. For a molecule like 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine, potential tautomers and isomers could exist, and only X-ray crystallography can definitively resolve such ambiguities.
However, the power of X-ray crystallography is contingent on a critical prerequisite: the growth of a high-quality single crystal. This can be a significant bottleneck in the structural elucidation pipeline.[1][3][4] Therefore, a comprehensive understanding of alternative and complementary techniques is essential for any research scientist.
Comparative Analysis of Structural Elucidation Techniques
| Technique | Principle | Advantages | Limitations | Typical Application |
| Single-Crystal X-ray Crystallography | Diffraction of X-rays by the electron clouds of atoms in a crystalline lattice. | Provides unambiguous 3D structure, absolute stereochemistry, and packing information. | Requires a high-quality single crystal, which can be difficult to grow. Provides a solid-state structure, which may differ from the solution conformation. | Definitive structure proof of novel compounds, polymorph screening, and co-crystal analysis.[2][5] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency energy by atomic nuclei in a magnetic field, providing information about the chemical environment and connectivity of atoms. | Provides detailed information about the molecular structure in solution, including connectivity through bonds. Does not require crystallization.[6][7] | Can be ambiguous for complex structures with many stereocenters. Does not provide absolute stereochemistry or information on crystal packing. | Routine structural confirmation, analysis of dynamic processes in solution, and characterization of compounds that are difficult to crystallize.[8][9] |
| Computational Chemistry (Structure Prediction) | Uses quantum mechanical principles (e.g., Density Functional Theory) to calculate the lowest energy conformation of a molecule and predict its crystal packing. | Can predict possible crystal structures (polymorphs) without experimental input. Provides insights into molecular orbitals and reactivity.[10][11] | Predictions are not a substitute for experimental data and must be validated. Can be computationally expensive for large or flexible molecules. | Aiding in polymorph screening, rationalizing experimental findings, and predicting properties of hypothetical structures.[12][13] |
Experimental & Computational Workflows
Part 1: The Gold Standard - Single-Crystal X-ray Crystallography
The journey to an X-ray crystal structure is a multi-step process that demands patience and meticulous technique. The workflow can be visualized as a linear progression from sample preparation to the final structural model.
Caption: Workflow for Single-Crystal X-ray Crystallography.
-
Compound Purification: Start with the highest purity material possible (>98%). Impurities can inhibit crystallization or be incorporated into the crystal lattice, leading to poor diffraction quality. Recrystallization or column chromatography are recommended.
-
Solvent Selection: Screen a range of solvents with varying polarities in which the compound has moderate solubility. For pyrimidine derivatives, common solvents include ethanol, methanol, acetonitrile, ethyl acetate, and mixtures such as dichloromethane/hexane.[3]
-
Crystallization Method - Vapor Diffusion:
-
Dissolve 5-10 mg of the purified compound in a minimal amount of a relatively volatile "good" solvent (e.g., dichloromethane or ethyl acetate) in a small, open vial.
-
Place this vial inside a larger, sealed jar containing a small amount of a "poor" solvent in which the compound is sparingly soluble but miscible with the good solvent (e.g., hexane or diethyl ether).[14][15]
-
Over several hours to days, the vapor of the poor solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and promoting slow crystal growth.
-
-
Crystal Mounting: Once suitable crystals (ideally 0.1-0.3 mm in each dimension) have formed, carefully extract one with a cryo-loop and mount it on the goniometer head of the diffractometer in a stream of cold nitrogen gas (typically 100 K).[16]
-
Instrument Setup: A modern single-crystal X-ray diffractometer equipped with a Mo-Kα (λ = 0.71073 Å) or Cu-Kα (λ = 1.54184 Å) radiation source and a CCD or CMOS detector is used.[2][16] For organic molecules without heavy atoms, Mo radiation is generally suitable.[2]
-
Unit Cell Determination: A short series of initial frames are collected to determine the unit cell parameters and Bravais lattice.
-
Data Collection Strategy: A strategy is calculated to collect a complete and redundant dataset to the desired resolution (typically at least 0.84 Å for organic molecules). This involves a series of runs with different crystal orientations.[17]
-
Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors like Lorentz-polarization effects and absorption.
-
Structure Solution: The phase problem is solved using direct methods or dual-space algorithms (e.g., with software like SHELXT) to generate an initial electron density map.[18]
-
Structure Refinement: The initial atomic model is refined against the experimental data using full-matrix least-squares methods (e.g., with SHELXL). This iterative process involves adjusting atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.[18]
-
Validation: The final structure is validated using tools like PLATON or the IUCr's checkCIF to ensure its chemical and crystallographic reasonability.
Part 2: The Solution-State Perspective - NMR Spectroscopy
NMR spectroscopy provides a powerful means of determining the connectivity of a molecule in solution.[6] For 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine, a combination of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) NMR experiments would be employed.
Caption: Workflow for NMR-based Structure Elucidation.
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
1D NMR Acquisition:
-
Acquire a ¹H NMR spectrum to identify the number and types of protons.
-
Acquire a ¹³C{¹H} NMR spectrum to determine the number of unique carbon environments.
-
Acquire a ¹⁹F NMR spectrum to observe the trifluoromethyl group.
-
-
2D NMR Acquisition:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons they are directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by 2-3 bonds, which is crucial for identifying quaternary carbons and piecing together the molecular skeleton.[19]
-
-
Structure Elucidation: By integrating the information from all spectra—chemical shifts, coupling constants, and 2D correlations—a definitive connectivity map of the molecule can be constructed.[8][20]
| Atom | Experiment | Expected Chemical Shift (ppm) | Expected Multiplicity | Rationale/Correlations |
| CH₃ | ¹H | ~2.5 | singlet | Correlates to C2 in HSQC; correlates to C2 and C-pyrimidine in HMBC. |
| ¹³C | ~25 | quartet | ||
| Pyrimidine-H | ¹H | ~6.5-7.0 | singlet | Correlates to its attached carbon in HSQC; correlates to CF₃ carbon and other pyrimidine carbons in HMBC. |
| ¹³C | ~100-110 | doublet | ||
| NH₂ | ¹H | ~5.0-6.0 | broad singlet | Exchangeable with D₂O. |
| CF₃ | ¹³C | ~120-125 | quartet (due to C-F coupling) | |
| ¹⁹F | ~ -60 to -70 | singlet | ||
| Pyrimidine-C-NH₂ | ¹³C | ~160-165 | singlet | Correlates to NH₂ and pyrimidine-H in HMBC. |
| Pyrimidine-C-CF₃ | ¹³C | ~150-155 (q) | quartet (due to C-F coupling) | Correlates to pyrimidine-H and ¹⁹F in HMBC. |
Part 3: The In Silico Approach - Computational Structure Prediction
Computational chemistry offers a powerful predictive tool that can complement experimental work.[21] Crystal Structure Prediction (CSP) methods aim to identify the most stable, low-energy crystal packing arrangements for a given molecule.[10]
Caption: Workflow for Computational Crystal Structure Prediction.
-
Conformer Search: Generate low-energy 3D conformers of the molecule using a suitable method (e.g., molecular mechanics force field).
-
Crystal Packing Generation: Use a crystal structure prediction algorithm (e.g., based on particle swarm optimization as in CALYPSO, or evolutionary algorithms as in USPEX) to generate a large number of plausible crystal packing arrangements in various common space groups.[12]
-
Hierarchical Optimization:
-
Initially, relax the generated structures using computationally inexpensive methods like Density Functional Tight Binding (DFTB) or classical force fields.[12]
-
Select a subset of the most stable structures for more accurate, but computationally intensive, optimization using Density Functional Theory (DFT) with a suitable functional (e.g., PBE, B3LYP) and basis set, including dispersion corrections.
-
-
Lattice Energy Ranking: Calculate the lattice energies of the optimized structures to create a crystal energy landscape, plotting energy versus density. The structures at the bottom of this landscape represent the most likely polymorphs.
-
Experimental Comparison: The predicted crystal structures can be validated by comparing their simulated powder X-ray diffraction (PXRD) patterns with experimental data.
Conclusion and Recommendation
For the unambiguous structural confirmation of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine, single-crystal X-ray crystallography is the definitive method. It provides an unparalleled level of detail, resolving any potential ambiguities in connectivity, stereochemistry, and solid-state conformation. The detailed protocol provided herein outlines a robust pathway from compound purification to a refined crystal structure.
However, a pragmatic and comprehensive approach to structural elucidation acknowledges the strengths of complementary techniques. NMR spectroscopy is an indispensable tool for confirming the molecular structure in solution and should be considered a standard characterization method. Computational chemistry, particularly crystal structure prediction, is a valuable predictive tool that can guide experimental efforts, especially in the search for polymorphs, and provide a theoretical framework for understanding the molecule's solid-state behavior.
For researchers and drug development professionals, the integration of these three pillars—X-ray crystallography, NMR spectroscopy, and computational modeling—provides the most complete and validated understanding of a molecule's structure, which is fundamental to advancing a compound through the development pipeline.
References
-
PubChem. 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine. National Center for Biotechnology Information. [Link]
-
Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]
-
MIT OpenCourseWare. 8.7 – Guide to Growing a Single Crystal. [Link]
-
University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals. [Link]
-
Scribd. Single Crystal Growth Techniques Guide. [Link]
-
Nuzillard, J.-M., & Plainchont, B. (2018). Tutorial for the structure elucidation of small molecules by means of the LSD software. Magnetic Resonance in Chemistry. [Link]
-
YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. [Link]
-
ResearchGate. (2017). How to elucidate the structure using NMR chemical shifts?. [Link]
-
ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. [Link]
-
Mestrelab Research. (2017). Mnova Structure Elucidation – Starting guide. [Link]
-
Bowskill, D. H., et al. (2021). Crystal Structure Prediction Methods for Organic Molecules: State of the Art. Annual Review of Chemical and Biomolecular Engineering. [Link]
-
ACS Publications. (2012). Design of Co-crystals/Salts of Aminopyrimidines and Carboxylic Acids through Recurrently Occurring Synthons. Crystal Growth & Design. [Link]
-
ResearchGate. (2025). A test of crystal structure prediction of small organic molecules. [Link]
-
ChemRxiv. (2022). Organic molecular crystal structure prediction using the density functional tight binding (dftb) method. [Link]
-
Oreate AI Blog. (2026). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. [Link]
-
MIT Department of Chemistry. Single-Crystal Diffraction. [Link]
-
RSC Publishing. (2024). Automated high-throughput organic crystal structure prediction via population-based sampling. Digital Discovery. [Link]
-
UCL Discovery. (2022). Computational prediction of organic crystal structures. [Link]
-
Wlodawer, A., Minor, W., Dauter, Z., & Jaskolski, M. (2008). Collection of X-ray diffraction data from macromolecular crystals. Acta Crystallographica Section D: Biological Crystallography. [Link]
-
MSU Chemistry. NMR Spectroscopy. [Link]
- Colgate University.
-
ResearchGate. (2020). 1 H (a) and 13 C (b) NMR spectra of.... [Link]
-
ResearchGate. (2007). Figure S15. 13 C [H] NMR spectrum of the 2-amino-6-(2-furyl). [Link]
-
Royal Society of Chemistry. Table S1. 1H and 13C chemical shifts for metabolites in urine and faces at day 35. [Link]
-
Oxford Diffraction. (2009). Single Crystal X-Ray Diffraction data collection supplementary information. [Link]
-
MDPI. (2025). The Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Derivatives. Molecules. [Link]
Sources
- 1. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 2. Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis - Oreate AI Blog [oreateai.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. How To [chem.rochester.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. semanticscholar.org [semanticscholar.org]
- 10. annualreviews.org [annualreviews.org]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Automated high-throughput organic crystal structure prediction via population-based sampling - Digital Discovery (RSC Publishing) DOI:10.1039/D4DD00264D [pubs.rsc.org]
- 14. ocw.mit.edu [ocw.mit.edu]
- 15. scribd.com [scribd.com]
- 16. Single-Crystal Diffraction – MIT Department of Chemistry [chemistry.mit.edu]
- 17. Collection of X-ray diffraction data from macromolecular crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 18. rsc.org [rsc.org]
- 19. youtube.com [youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine
This guide provides a detailed, safety-first protocol for the proper disposal of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine. As a fluorinated heterocyclic amine, this compound requires specialized handling and disposal to mitigate risks to personnel and the environment. The procedures outlined below are designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind each step to ensure safe and compliant laboratory operations.
Core Principles: Understanding the Hazard
2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine belongs to two critical chemical classes that dictate its disposal pathway: halogenated organics and aromatic amines.
-
Halogenated Organic Compound: The presence of a trifluoromethyl (-CF3) group classifies it as a halogenated compound. Such substances are often persistent in the environment and can form toxic byproducts if not disposed of correctly. The U.S. Environmental Protection Agency (EPA) heavily regulates the disposal of halogenated organic compounds, typically prohibiting land disposal without prior treatment.[1][2]
-
Amine Compound: As an amine, it is basic and can react exothermically with acids. It is crucial to segregate amine waste from acidic waste streams to prevent violent reactions and the release of hazardous fumes.[3][4]
While a specific Safety Data Sheet (SDS) for the 2-methyl isomer was not located, the SDS for the closely related compound 2-Amino-4-(trifluoromethyl)pyrimidine provides critical safety data. It is classified as acutely toxic (fatal if swallowed), a serious eye irritant, a respiratory sensitizer, and very toxic to aquatic life with long-lasting effects. Therefore, 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine must be treated as hazardous waste with a similar hazard profile.
Hazard Summary Table
| Property | Value / Classification | Rationale & Source |
| Chemical Class | Halogenated Organic Amine | Contains a trifluoromethyl group and an amine functional group.[5] |
| Presumed Hazard Class | UN 2811, Toxic Solid, Organic, n.o.s. | Based on the classification of the structural analog 2-Amino-4-(trifluoromethyl)pyrimidine. |
| Primary Hazards | Acute Oral Toxicity, Serious Eye Irritation, Respiratory Sensitization, Acute & Chronic Aquatic Toxicity | Inferred from a closely related structural isomer. |
| Incompatible Materials | Acids, Strong Oxidizing Agents | Amines can react violently with acids. Standard precaution for organic compounds.[3] |
| Prohibited Disposal Routes | Drain/Sewer System, Regular Trash | High aquatic toxicity and hazardous nature forbid environmental release or municipal waste disposal.[3][6] |
Pre-Disposal Safety and Handling
Proper disposal begins with safe handling during and after the experimental workflow. Adherence to these steps minimizes exposure and prevents accidental releases.
-
Engineering Controls : All handling of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine, including weighing, transferring, and preparing waste, must be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[4]
-
Personal Protective Equipment (PPE) : A complete PPE ensemble is mandatory.
-
Eye/Face Protection : Wear chemical safety goggles and/or a face shield.[7][8][9]
-
Hand Protection : Use impervious chemical-resistant gloves (e.g., nitrile). Inspect gloves before use and dispose of contaminated gloves properly.
-
Body Protection : Wear a lab coat. For larger quantities or spill cleanup, additional protective clothing may be necessary.[7][8]
-
Step-by-Step Disposal Protocol
This protocol ensures the waste is segregated, contained, and managed in compliance with standard hazardous waste regulations.
Step 1: Waste Segregation
Immediately segregate all waste streams contaminated with 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine. Do not mix this waste with other chemical waste categories.[4]
-
Solid Waste : Collect unused or expired solid compounds, contaminated filter paper, and weighing boats.
-
Contaminated Labware : This includes pipette tips, chromatography columns, and disposable glassware. Decontaminate grossly contaminated labware where possible, but dispose of the rinsate as hazardous waste.[10]
-
Liquid Waste : Collect any solutions containing the compound. Note that this compound is a halogenated organic; therefore, this waste must go into a designated halogenated organic solvent waste container, separate from non-halogenated streams.[5]
Step 2: Container Selection and Labeling
-
Container : Use a robust, sealable container made of a compatible material (e.g., high-density polyethylene) designated for solid hazardous waste.[3][11] The container must be in good condition with no leaks.
-
Labeling : The container must be clearly and accurately labeled.[11]
-
Affix a "Hazardous Waste" label.
-
Write the full chemical name: "2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine" .
-
List all components and their approximate concentrations if it is a mixed waste stream.
-
Indicate the relevant hazards (e.g., "Toxic," "Environmental Hazard").
-
Step 3: Waste Accumulation and Storage
-
Place the sealed waste container in a designated satellite accumulation area.
-
This area should be a cool, dry, and well-ventilated space, away from incompatible materials like acids.[3]
-
Ensure the container remains closed at all times except when adding waste.[11]
Step 4: Final Disposal
-
Never attempt to dispose of this chemical in the normal trash or by flushing it down the drain.[3][6]
-
Arrange for pickup by your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[3][6][10] These professionals are equipped to transport and dispose of the material according to federal and local regulations.
-
The most probable disposal method for this compound is high-temperature incineration in a facility equipped with scrubbers to neutralize acidic gases (like hydrogen fluoride) produced during combustion.[6][12]
Disposal Workflow Diagram
Caption: Disposal workflow for 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine.
Emergency Procedures for Spills
Accidental spills must be managed immediately and safely.
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Protect Yourself : Don the appropriate PPE as described in Section 2 before attempting cleanup.
-
Containment : Cover drains to prevent environmental release. For solid spills, carefully sweep or scoop the material to avoid generating dust.[6][7] For liquid spills, use an inert absorbent material (e.g., vermiculite, sand).
-
Collection : Carefully collect all contaminated cleanup materials and place them into your labeled hazardous waste container.[6]
-
Decontamination : Clean the spill area thoroughly.
-
Reporting : Report the incident to your laboratory supervisor and EHS department as required by your institution's policies.
By adhering to this comprehensive guide, you can ensure the safe handling and compliant disposal of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine, upholding the highest standards of laboratory safety and environmental stewardship.
References
-
Amine Disposal For Businesses. Collect and Recycle.
-
Safety Data Sheet: 2-Amino-4-(trifluoromethyl)pyrimidine. Sigma-Aldrich.
-
Safety Data Sheet: 2-Amino-6-(trifluoromethyl)pyridine. Fisher Scientific.
-
Safety Data Sheet: 2-Amino-4-(trifluoromethyl)pyridine. Fisher Scientific.
-
Safety Data Sheet: 4-Hydroxy-6-(trifluoromethyl)pyrimidine. ChemicalBook.
-
Chemical Waste Disposal Guidelines. Case Western Reserve University.
-
2-Amino-4-methyl-6-(trifluoromethyl)-pyrimidine Safety Data Sheet. ChemicalBook.
-
Safety Data Sheet: 2-Amino-4-methyl-6-(trifluoromethyl)pyrimidine. TCI Chemicals.
-
Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison.
-
Hazardous Waste Segregation. University of Massachusetts Amherst.
-
Safety Data Sheet: 4-Hydroxy-2-methyl-6-(trifluoromethyl)pyrimidine. TCI Chemicals.
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency.
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR.
-
The University of Calgary Petroleum Waste Management: Amine Process Sludges. University of Calgary.
-
Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
-
40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32. Cornell Law School Legal Information Institute.
-
Proper Disposal of 3-(Trifluoromethyl)benzaldehyde: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
Sources
- 1. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 2. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 3. collectandrecycle.com [collectandrecycle.com]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. bucknell.edu [bucknell.edu]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 11. ethz.ch [ethz.ch]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine
Welcome to your comprehensive guide on the safe handling of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine. As a novel research chemical, its toxicological properties are not yet fully characterized. This guide is built on a conservative, first-principles approach, synthesizing data from structurally similar compounds to establish a robust safety framework. Our goal is to empower you with the knowledge to work safely, protecting both yourself and your research.
The core philosophy of this guide is to treat 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine with a high degree of caution, assuming it possesses hazards characteristic of its primary structural motifs: an aromatic amine and a trifluoromethyl group on a pyrimidine scaffold. Aromatic amines can be toxic and sensitizing, while trifluoromethylated compounds can release hazardous decomposition products like hydrogen fluoride under certain conditions.
Hazard Assessment At-a-Glance
Given the absence of specific toxicological data, a risk assessment must be based on analogous structures. The recommendations below are a synthesis of data from compounds like 2-Amino-4-(trifluoromethyl)pyrimidine and general guidelines for handling aromatic amines and fluorinated organics.[1][2]
| Hazard Category | Anticipated Risk | Rationale |
| Acute Oral Toxicity | High (Category 2 or 3) | Analogs like 2-Amino-4-(trifluoromethyl)pyrimidine are classified as "Fatal if swallowed". |
| Skin Contact | Moderate to High | Aromatic amines can be irritants and are often absorbed through the skin.[3][4] |
| Eye Contact | High (Serious Irritation) | Analogs cause serious eye irritation.[3][5] Direct contact with the solid or solutions could cause severe damage. |
| Inhalation | High (Sensitizer/Irritant) | May cause respiratory irritation or allergy/asthma-like symptoms, a known risk for aminopyrimidines.[6] |
| Aquatic Toxicity | High | The 2-Amino-4-(trifluoromethyl)pyrimidine analog is very toxic to aquatic life with long-lasting effects. |
The Core of Safety: Engineering Controls
Personal Protective Equipment is the last line of defense. Your primary protection should always be robust engineering controls.
-
Chemical Fume Hood: All manipulations of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine, whether as a solid or in solution, must be performed inside a certified chemical fume hood.[7] This is non-negotiable. The hood contains vapors and fine powders, preventing inhalation exposure.
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.[8]
-
Safety Stations: An operational safety shower and eyewash station must be immediately accessible.[9]
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of PPE must be deliberate and based on the anticipated hazards of skin, eye, and respiratory exposure.[10]
Eye and Face Protection
-
Minimum Requirement: Chemical splash goggles conforming to EN166 or OSHA 29 CFR 1910.133 standards are mandatory at all times.[5][11] Safety glasses do not provide a sufficient seal and are inadequate.[12]
-
High-Splash Risk Operations: When handling larger quantities (>1 g) or performing vigorous mixing, transfers, or filtrations where the risk of splashing is significant, a full-face shield must be worn in addition to chemical splash goggles.[2][12]
Skin and Body Protection
Your choice of gloves and lab coat is critical for preventing dermal absorption and contamination.
-
Gloves: The Double-Gloving Imperative Due to the unknown permeation characteristics of this specific molecule and the known hazards of aromatic amines, a double-gloving strategy is required.[2] This provides a backup barrier in case of an unobserved tear or rapid permeation through the outer glove.
-
Inner Glove: A standard nitrile glove provides a good baseline of chemical resistance and tactile sensitivity.
-
Outer Glove: Choose a glove with superior resistance to the solvents you are using. For common solvents, consult the table below.
-
| Solvent in Use | Recommended Outer Glove Material | Rationale & Considerations |
| Dichloromethane (DCM) | Viton® or Laminated Film (e.g., Silver Shield®) | Nitrile and latex offer very poor resistance to DCM. Breakthrough can occur in minutes. |
| Acetone, Acetonitrile | Butyl Rubber or Thicker Nitrile (>8 mil) | Standard nitrile gloves provide moderate protection; replace them immediately upon any splash. |
| Toluene, Xylenes | Viton® or Laminated Film | Aromatic solvents can degrade nitrile and latex gloves quickly. |
| Methanol, Ethanol | Butyl Rubber or Nitrile | These gloves offer good protection against alcohols. |
Important: Always inspect gloves for tears or pinholes before use.[6][8] Remove gloves using the proper technique to avoid contaminating your skin, and dispose of them in the appropriate chemical waste stream.[6]
-
Lab Coat: A flame-resistant lab coat that fits properly is required.[2] Ensure it is fully buttoned with the sleeves rolled down to provide maximum coverage.
Respiratory Protection
Work within a chemical fume hood should be sufficient to control airborne exposure. However, respiratory protection may be necessary in specific scenarios.
-
Standard Operations: No respirator is required if all work is conducted within a certified chemical fume hood.
-
Emergency Situations: For large spills or situations where the fume hood has failed, a full-face or half-mask air-purifying respirator with combination organic vapor/P100 (or ABEK-P2/P3) cartridges is necessary for response personnel.[6][10] In high or unknown concentrations, a self-contained breathing apparatus (SCBA) is required.[13]
Procedural Discipline: The Key to Consistent Safety
A logical workflow for PPE usage minimizes the risk of accidental contamination.
PPE Selection & Donning Workflow
Caption: Logical workflow for risk assessment and PPE donning.
Step-by-Step Protocol: Donning and Doffing PPE
Donning (Putting On):
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Inner Gloves: Don the first pair of nitrile gloves, ensuring they fit snugly.
-
Outer Gloves: Don the second, solvent-appropriate pair of gloves over the first. Pull the cuff of the outer glove over the cuff of your lab coat sleeve.
-
Eye/Face Protection: Put on your chemical splash goggles. If required, add the face shield.
Doffing (Taking Off) - The "Dirty to Dirty, Clean to Clean" Method:
-
Outer Gloves: Remove the most contaminated item first. Using one gloved hand, peel the other glove off from the cuff, turning it inside out. Slide the fingers of your now ungloved hand under the cuff of the remaining glove and peel it off without touching the outer surface. Dispose of them immediately in a hazardous waste bin.
-
Face Shield/Goggles: Remove the face shield (if used), followed by the goggles, by handling the strap. Avoid touching the front surfaces.
-
Lab Coat: Unbutton the lab coat. Shrug it off your shoulders, letting it slide down your arms. As you pull your arms out, turn the sleeves inside out. Fold the coat so the contaminated outside is folded inward and store it appropriately.
-
Inner Gloves: Remove the inner gloves using the same technique as in step 1.
-
Hand Washing: Immediately wash your hands thoroughly with soap and water.[8]
Emergency & Disposal Plans
Emergency Procedures
| Exposure Type | Immediate Action Protocol |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[2] |
| Eye Contact | Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[11] |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[8] |
| Small Spill (<50 mL / 5g) | Alert others in the area. Wearing your full PPE (including respirator if outside a hood), cover the spill with a compatible absorbent material (e.g., vermiculite). Collect the material using non-sparking tools into a sealed, labeled container for hazardous waste disposal.[2][8] |
| Large Spill | Evacuate the area immediately. Alert your institution's emergency response team. Do not attempt to clean it up yourself.[2] |
Disposal Plan
All materials contaminated with 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine are considered hazardous waste.
-
Waste Segregation: Collect all solid waste (gloves, absorbent material, contaminated filter paper) and liquid waste in separate, clearly labeled, and sealed containers.[2] Do not mix with other waste streams.
-
Disposal Method: Due to the fluorinated nature of the compound, disposal must prevent environmental release.[14] The two primary acceptable methods are:
-
High-Temperature Incineration: A chemical incinerator equipped with afterburners and scrubbers is the preferred method to ensure complete destruction of the fluorinated molecule.[15]
-
Hazardous Waste Landfill: If incineration is not available, disposal in a licensed hazardous waste landfill is an alternative.[15]
-
-
Regulations: All disposal must be carried out in accordance with local, state, and federal regulations.[6]
References
- Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 2-Trifluoromethylpyrimidine.
- BenchChem. (2025). Safety and handling of fluorinated organic compounds.
- EPA. (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET - 2-Amino-4-(trifluoromethyl)pyrimidine.
- ChemicalBook. (2025). 4-Hydroxy-6-(trifluoromethyl)pyrimidine - Safety Data Sheet.
- MedchemExpress.com. (2025). Safety Data Sheet - 2-Chloro-5-(trifluoromethyl)pyrimidine.
- Fluorochem. (2024). Safety Data Sheet.
- Bocsci. (2018). MSDS of 2-methyl-6-(trifluoromethyl)pyrimidin-4-ol.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Amino-6-(trifluoromethyl)pyridine.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- EHS Hero. (2025). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
- Fisher Scientific. (2021). SAFETY DATA SHEET - 2-Amino-4-(trifluoromethyl)pyridine.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Methyl-6-(trifluoromethyl)pyridin-3-amine.
- MCF Environmental Services. (2023). Guidelines for Disposing of PFAs.
- Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE).
Sources
- 1. diplomatacomercial.com [diplomatacomercial.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. capotchem.cn [capotchem.cn]
- 7. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 8. chemicalbook.com [chemicalbook.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 11. chemicalbook.com [chemicalbook.com]
- 12. hsa.ie [hsa.ie]
- 13. velsafe.com [velsafe.com]
- 14. epa.gov [epa.gov]
- 15. mcfenvironmental.com [mcfenvironmental.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
